Product packaging for Trimethyl orthovalerate(Cat. No.:CAS No. 13820-09-2)

Trimethyl orthovalerate

Cat. No.: B104153
CAS No.: 13820-09-2
M. Wt: 162.23 g/mol
InChI Key: XUXVVQKJULMMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimethyl orthovalerate is a valuable specialty chemical that serves as a versatile intermediate in organic synthesis and drug discovery research. Its primary application is in the pharmaceutical industry, where it is used as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and various heterocyclic compounds . For instance, it has been utilized in the preparation of novel azole-type inhibitors, such as 2-butyl-1H-imidazole, which show potent activity as selective β-glucosidase inhibitors and are considered attractive starting points for developing pharmacological chaperones for conditions like Gaucher disease . Beyond pharmaceuticals, this compound finds application in the agrochemical sector as a precursor in the synthesis of crop protection agents, including herbicides, fungicides, and insecticides . The growing demand for efficient chemical intermediates in these industries, driven by the need for targeted therapeutics and sustainable agricultural solutions, underscores the research value of this compound . Its role in facilitating complex chemical reactions makes it an essential reagent for advancing innovation in synthetic chemistry and the development of new bioactive molecules. This product is intended for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B104153 Trimethyl orthovalerate CAS No. 13820-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVVQKJULMMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065654
Record name Pentane, 1,1,1-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13820-09-2
Record name Trimethyl orthovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13820-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl orthovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1,1-trimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 1,1,1-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethoxypentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYL ORTHOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimethyl Orthovalerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester that serves as a valuable intermediate and reagent in organic synthesis.[1][2] Its unique chemical structure, characterized by a central carbon atom bonded to three methoxy (B1213986) groups and a butyl group, imparts specific reactivity that is leveraged in various chemical transformations. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and synthetic applications.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[2][3] It is stable under alkaline conditions but readily hydrolyzes in the presence of acids to yield methyl valerate (B167501) and methanol (B129727).[4] This moisture sensitivity necessitates handling and storage under anhydrous conditions.[5][6]

Identifiers and Descriptors
PropertyValue
IUPAC Name 1,1,1-trimethoxypentane[1]
CAS Number 13820-09-2[1]
Molecular Formula C₈H₁₈O₃[1]
Molecular Weight 162.23 g/mol [1][2]
InChI InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3[1]
InChIKey XUXVVQKJULMMKX-UHFFFAOYSA-N[1]
SMILES CCCCC(OC)(OC)OC[7]
Synonyms Orthovaleric acid trimethyl ester, Pentane, 1,1,1-trimethoxy-[1][8]
Physical Properties
PropertyValueReference(s)
Appearance Clear colorless liquid[2]
Boiling Point 162-166 °C[2][7][8]
Density 0.92 - 0.941 g/mL at 20-25 °C[2][7][8]
Refractive Index (n20/D) 1.410[7]
Flash Point 41-42 °C[9][10]
Solubility Soluble in organic solvents, insoluble in water.[3]

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic method for the synthesis of orthoesters from nitriles and alcohols in the presence of an acid catalyst.[11]

Materials:

  • Valeronitrile (B87234)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous Ethyl Acetate (B1210297)

  • 0.5 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imidate Hydrochloride Formation: In a flask equipped with a gas inlet tube and a stirrer, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the mixture while maintaining the temperature below 5 °C. The reaction is allowed to proceed for 20-24 hours. Volatiles (excess methanol and HCl) are then removed under vacuum at a temperature not exceeding 10 °C to yield the crude methyl valerimidate hydrochloride as a white solid.

  • Alcoholysis to this compound: To the crude imidate hydrochloride, anhydrous methanol is added, and the mixture is stirred at room temperature for 48 hours. During this time, a white precipitate of ammonium (B1175870) chloride will form.

  • Work-up and Purification: Anhydrous ethyl acetate is added to the reaction mixture with vigorous stirring. The solid ammonium chloride is allowed to settle, and the supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate. The aqueous phase is separated and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Final Purification: The resulting crude this compound is purified by distillation to yield the final product.

G cluster_synthesis Synthesis Workflow Start Start Imidate_Formation Imidate Hydrochloride Formation (Valeronitrile, MeOH, HCl gas, 5°C) Start->Imidate_Formation Alcoholysis Alcoholysis (Anhydrous MeOH, RT, 48h) Imidate_Formation->Alcoholysis Crude Imidate Hydrochloride Workup Aqueous Work-up (Ethyl Acetate, Na2CO3 soln) Alcoholysis->Workup Reaction Mixture Drying Drying (Na2SO4) Workup->Drying Organic Phase Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation Evaporation->Distillation Crude Product Product Pure this compound Distillation->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

This compound is a valuable reagent in organic synthesis due to the reactivity of the orthoester functional group.

Hydrolysis

As mentioned, this compound is susceptible to acid-catalyzed hydrolysis, which proceeds via a carbocationic intermediate to form methyl valerate and methanol.[4] This reactivity makes it a useful protecting group for carboxylic acids, as it is stable to basic and nucleophilic conditions but can be readily removed with mild acid.

Gas-Phase Elimination

At elevated temperatures (313-410 °C), this compound undergoes unimolecular gas-phase elimination. This reaction follows a first-order rate law and is believed to proceed through a four-membered cyclic transition state, yielding methanol and 1,1-dimethoxy-1-pentene.

Role in Synthesis
  • Precursor to other organic molecules: It serves as an intermediate in the synthesis of various pharmaceuticals.[2]

  • Maitland-Japp Reaction: this compound can be used in the Maitland-Japp reaction for the synthesis of dihydropyran-4-ones.[3]

  • Synthesis of N-sulfonyl and N-sulfinyl imines and imidates: It is used as a precursor in the preparation of these nitrogen-containing compounds.[8]

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.[2]

G cluster_reactivity Pinner Reaction Mechanism Nitrile Valeronitrile (R-C≡N) Protonation Protonation (H+) Nitrile->Protonation Nitrilium_Ion Nitrilium Ion [R-C≡N+-H] Protonation->Nitrilium_Ion Nucleophilic_Attack Nucleophilic Attack (MeOH) Nitrilium_Ion->Nucleophilic_Attack Intermediate1 Protonated Imidate Nucleophilic_Attack->Intermediate1 Deprotonation1 Deprotonation Intermediate1->Deprotonation1 Imidate Methyl Valerimidate Deprotonation1->Imidate Protonation2 Protonation Imidate->Protonation2 Activated_Imidate Activated Imidate Protonation2->Activated_Imidate Nucleophilic_Attack2 Nucleophilic Attack (MeOH) Activated_Imidate->Nucleophilic_Attack2 Intermediate2 Tetrahedral Intermediate Nucleophilic_Attack2->Intermediate2 Proton_Transfer Proton Transfer Intermediate2->Proton_Transfer Intermediate3 Protonated Intermediate Proton_Transfer->Intermediate3 Elimination Elimination of NH3 Intermediate3->Elimination Carbocation Carbocation Intermediate Elimination->Carbocation Nucleophilic_Attack3 Nucleophilic Attack (MeOH) Carbocation->Nucleophilic_Attack3 Final_Product This compound Nucleophilic_Attack3->Final_Product

References

Trimethyl orthovalerate CAS number 13820-09-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trimethyl Orthovalerate (CAS 13820-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 1,1,1-trimethoxypentane, is an organic compound classified as an orthoester. With the CAS number 13820-09-2, this colorless liquid possesses a characteristic fruity odor and serves as a versatile and critical intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it is a key building block for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the functionalization of steroidal derivatives like corticosteroids.[1] Its utility also extends to the agrochemical sector as a precursor for crop protection agents and in the synthesis of diverse heterocyclic compounds.[2]

This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and relevant mechanistic and signaling pathway diagrams to support advanced research and development.

Chemical and Physical Properties

This compound is a stable, moisture-sensitive, and flammable liquid.[3][4] It is soluble in most organic solvents but has limited solubility in water. Its key properties are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties
PropertyValueSource(s)
CAS Number 13820-09-2[5]
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol [5]
Appearance Colorless liquid
Boiling Point 164-166 °C (at 760 mmHg)[1]
Density 0.941 g/mL (at 25 °C)[1]
Refractive Index (n₂₀/D) 1.410[1]
Flash Point 42 °C (107.6 °F) - closed cup[1]
Table 2.2: Spectroscopic Data (Predicted and Experimental)
Spectrum TypeKey Peaks / ShiftsPutative AssignmentSource(s)
¹H NMR (CDCl₃) ~3.15 ppm (s, 9H)~1.55 ppm (t, 2H)~1.35 ppm (m, 4H)~0.90 ppm (t, 3H)3 x -OCH₃-C(O)₃-CH₂ -CH₂--CH₂-CH₂ -CH₂ -CH₃-CH₂-CH₃ [6]
¹³C NMR (CDCl₃) ~113.0 ppm~49.0 ppm~36.0 ppm~25.0 ppm~22.5 ppm~14.0 ppmC (OCH₃)₃-OCH₃ C H₂-C(OCH₃)₃C H₂-CH₂-C(O)₃C H₂-CH₃-C H₃[7][8]
IR (Neat, cm⁻¹) 2955-2850 (s)1465 (m)1150-1050 (s)C-H stretch (alkyl)C-H bend (alkyl)C-O stretch (orthoester)[5][9]
Mass Spec. (EI, m/z) 101 (base peak)7455[M - •C₄H₉]⁺ or [C₅H₉O₂]⁺[C₃H₆O₂]⁺•[C₄H₇]⁺[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in significant chemical transformations are provided below.

Synthesis via Pinner Reaction

The Pinner reaction is the most common method for preparing orthoesters from nitriles. The following is a solvent-free protocol adapted from Noè, Perosa, and Selva (2013).[1][4]

Reaction: R-C≡N + 3 CH₃OH + HCl → R-C(OCH₃)₃ + NH₄Cl (where R = CH₃(CH₂)₃-)

Materials:

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).

  • Flush the system with dry nitrogen.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas (3.0 eq) through the stirred solution over approximately 4 hours, ensuring the temperature remains below 5 °C.

  • After the addition of HCl, allow the mixture to stir at 5 °C for an additional 20 hours. A white precipitate of the intermediate Pinner salt (methyl pentanimidate hydrochloride) will form.

  • Add an excess of anhydrous methanol (e.g., 5 molar equivalents) to the mixture.

  • Warm the reaction to room temperature (approx. 25 °C) and stir for 24-48 hours to facilitate the alcoholysis of the Pinner salt to the final orthoester product.

  • Cool the mixture and neutralize the excess acid by slowly adding a chilled aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting pale yellow liquid by vacuum distillation to yield this compound (reported yields for similar aliphatic orthoesters are ~58%).[1]

Pinner_Reaction_Workflow Workflow for Pinner Synthesis of this compound cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Alcoholysis to Orthoester cluster_2 Step 3: Workup & Purification A Mix Valeronitrile & Methanol B Cool to 0-5 °C A->B C Bubble dry HCl gas (4h) B->C D Stir at 5 °C (20h) C->D E Add excess Methanol D->E Intermediate: Methyl Pentanimidate HCl F Warm to 25 °C E->F G Stir for 24-48h F->G H Neutralize with NaOH G->H I Extract with Et₂O H->I J Dry & Evaporate I->J K Vacuum Distillation J->K L L K->L Final Product: This compound

Caption: Pinner Synthesis Workflow.

Application in Corticosteroid Synthesis: Preparation of Betamethasone (B1666872) 17-Valerate

This compound is used to selectively esterify the 17-hydroxyl group of corticosteroids. The following protocol is adapted from patent CN102659887B.[10]

Materials:

  • Betamethasone

  • This compound

  • Tetrahydrofuran (THF, anhydrous)

  • p-Toluenesulfonic acid (catalyst)

  • Sulfuric acid aqueous solution (e.g., 10%)

  • Pyridine (B92270)

  • Sodium chloride solution (aqueous)

  • Methanol, Water, Glacial Acetic Acid (for crystallization)

Procedure:

  • Under a nitrogen atmosphere, dissolve betamethasone (1.0 eq) in anhydrous THF in a suitable reaction vessel.

  • Add p-toluenesulfonic acid (catalytic amount) followed by this compound.

  • Stir the reaction mixture at 20-25 °C for 30-45 minutes. The reaction proceeds through a cyclic orthoester intermediate.

  • To hydrolyze the intermediate to the final ester, add a 10% aqueous sulfuric acid solution to the reaction mixture. Continue stirring at 20-25 °C for another 20-30 minutes.

  • Add pyridine to the reaction solution to neutralize the acid and stir for 20-40 minutes.

  • Add aqueous sodium chloride solution and warm the mixture to 30-35 °C.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

  • Concentrate the organic layer under reduced pressure to obtain an oily residue.

  • To the residue, add a mixture of anhydrous methanol, water, and glacial acetic acid. Heat until the oil dissolves completely.

  • Cool the solution to 15-20 °C and stir to induce crystallization.

  • Collect the solid product by suction filtration and wash the filter cake with aqueous methanol.

  • Dry the product to obtain crude betamethasone 17-valerate, which can be further purified by recrystallization.

Representative Maitland-Japp Reaction

The Maitland-Japp reaction is a classic method for synthesizing dihydropyran-4-ones.[3] This representative protocol uses an orthoester, a β-ketoester, and an aldehyde. Modern modifications often use microwave heating to improve yields and reduce reaction times.[3]

Materials:

  • An aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • A β-ketoester (e.g., Ethyl acetoacetate, 1.0 eq)

  • This compound (2.0 eq)

  • Acetic anhydride (B1165640)

  • Toluene (dry)

Procedure:

  • In a microwave reaction vial, combine the aldehyde, β-ketoester, this compound, and a small amount of acetic anhydride in dry toluene.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to isolate the desired dihydropyran-4-one product.

Reaction Mechanisms and Biological Pathways

Visualizations of key reaction mechanisms and a relevant biological signaling pathway are provided below using the DOT language.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds in two main stages: formation of the Pinner salt (an imidate salt) followed by alcoholysis to form the orthoester.

Caption: Pinner Reaction Mechanism.

Mechanism of the Maitland-Japp Reaction

This reaction involves an initial aldol-type condensation followed by an intramolecular oxy-Michael cyclization, facilitated by the orthoester which acts as a carbonyl equivalent after initial reaction.

Caption: Maitland-Japp Reaction Mechanism.

Adenosine A₃ Receptor Signaling Pathway

This compound is a precursor in the synthesis of ligands for the Adenosine A₃ Receptor (A₃AR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation and cardioprotection.[1][5][11]

A3AR_Signaling Adenosine A₃ Receptor (A₃AR) Signaling cluster_membrane Cell Membrane A3_Ligand A₃R Agonist A3R A₃ Receptor (GPCR) A3_Ligand->A3R Binds G_Protein Gᵢ / Gq Protein A3R->G_Protein Activates G_alpha_i Gαᵢ G_Protein->G_alpha_i dissociates G_q Gq G_Protein->G_q dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG G_alpha_i->AC Inhibits G_q->PLC Activates CellularResponse Cellular Response (e.g., Anti-inflammatory, Cardioprotective) cAMP->CellularResponse Reduced levels contribute to response ATP ATP ATP->AC PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->CellularResponse PKC->CellularResponse

Caption: A₃AR Signaling Pathway.

References

An In-depth Technical Guide to Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trimethyl orthovalerate, a versatile orthoester utilized as a key intermediate in various organic syntheses. This document collates its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.

Core Properties and Data

This compound, also known as 1,1,1-trimethoxypentane, is a colorless liquid with the empirical formula C8H18O3.[1] It is recognized for its role as a precursor and building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[2]

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 162.23 g/mol [1][3][4]
Molecular Formula C8H18O3[1][3][4]
CAS Number 13820-09-2[1][4]
Density 0.941 g/mL at 25 °C[1]
Boiling Point 164-166 °C[1]
Flash Point 42 °C (107.6 °F) - closed cup[1]
Refractive Index n20/D 1.410[1]
Purity (typical) ≥97% (GC)[1]
Appearance Colorless liquid[4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6] In this case, valeronitrile (B87234) reacts with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Pinner Synthesis of this compound

This protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[3][5]

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer

  • Ice bath

  • Vacuum pump

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Imidate Hydrochloride Formation:

    • In a three-neck flask, combine valeronitrile and a moderate excess of methanol (e.g., 3 molar equivalents).

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture. Monitor the temperature to ensure it remains below 5 °C. The introduction of HCl is typically carried out over several hours.

    • After the addition of HCl is complete, allow the mixture to stir at 5 °C for an additional 20-24 hours.

    • Remove the volatile components (excess methanol and HCl) under vacuum at a temperature kept below 10 °C. The resulting product is the imidate hydrochloride salt, which should appear as a white solid.[3]

  • Methanolysis to Orthoester:

    • To the crude imidate hydrochloride, add an excess of methanol.

    • Warm the mixture to between 25-65 °C and stir. The methanolysis of the imidate salt will proceed to form this compound.[3][5]

  • Work-up and Purification:

    • After the reaction is complete (monitored by GC), cool the mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with ethyl acetate (2 x 20 mL).[3]

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]

    • Filter the drying agent and remove the solvent using a rotary evaporator.[3]

    • The crude product, a pale yellow liquid, is then purified by distillation to yield pure this compound (58% isolated yield reported in a similar synthesis).[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Methanolysis & Purification Reactants Valeronitrile + Methanol HCl_gas Anhydrous HCl (gas) Stirring Stir at 0-5°C for 24h HCl_gas->Stirring Slow bubbling Vacuum Vacuum removal of volatiles Stirring->Vacuum Imidate Imidate Hydrochloride Salt Vacuum->Imidate Methanolysis Add excess Methanol Warm to 25-65°C Imidate->Methanolysis Proceed to Methanolysis Neutralize Neutralize with NaHCO3 Methanolysis->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Distillation Evaporate->Distill FinalProduct This compound Distill->FinalProduct

Caption: Pinner synthesis workflow for this compound.

Analytical Protocols

Characterization and purity assessment of this compound are typically performed using standard analytical techniques.

Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of this compound.[1] A GC-FID (Flame Ionization Detector) system is suitable for quantitative analysis.

Suggested GC-FID Protocol:

  • Column: A non-polar or mid-polarity column, such as a PTA-5 (similar to a DB-5 or HP-5), is recommended.

  • Injector Temperature: 180-200 °C

  • Detector Temperature: 180-250 °C

  • Oven Program: Start at an initial temperature of ~80 °C, hold for 1-2 minutes, then ramp up to a final temperature of ~200 °C at a rate of 10-20 °C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: A split injection is appropriate, with a split ratio around 100:1.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like ethyl acetate. For quantitative analysis, an internal standard method can be employed.

Spectroscopic Characterization

Spectroscopic data is essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic peaks for the three equivalent methoxy (B1213986) groups and the aliphatic chain of the valerate (B167501) moiety.

    • ¹³C NMR: Will show distinct signals for the quaternary orthoester carbon, the methoxy carbons, and the carbons of the pentyl group.

  • Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight and provide a characteristic fragmentation pattern for the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups.[1]

Signaling Pathways

As a synthetic organic intermediate, this compound is not known to be involved in biological signaling pathways. Its utility lies in its chemical reactivity as a protecting group for carboxylic acids or as a precursor in the synthesis of other molecules, rather than in direct interaction with biological systems or signaling cascades. Its applications are primarily in the fields of organic synthesis, pharmaceuticals, and polymer chemistry as a building block.[2]

References

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethyl orthovalerate (also known as 1,1,1-trimethoxypentane). This orthoester serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and specialty polymers.[1][2] This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used to verify the compound's structure and purity.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Pinner reaction.[3][4][5] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, valeronitrile (B87234), with an excess of an alcohol, methanol (B129727), to form the corresponding orthoester.[5][6]

The reaction proceeds in two main stages. First, the nitrile reacts with methanol in the presence of a strong acid, typically hydrogen chloride (HCl), to form an intermediate imino ester salt, also known as a Pinner salt.[3][5][7] In the second stage, this intermediate undergoes alcoholysis with excess methanol to yield the final this compound product.[3][4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Pinner reaction.

G Synthesis Workflow of this compound via Pinner Reaction cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Alcoholysis cluster_2 Step 3: Purification A Valeronitrile D Methyl Valerimidate Hydrochloride (Pinner Salt) A->D Reaction at ~5°C B Methanol (Reagent) B->D Reaction at ~5°C C Gaseous HCl (Catalyst) C->D Reaction at ~5°C F This compound (Crude) D->F Reaction at 25-65°C E Methanol (Solvent/Reagent) E->F G Distillation F->G H Pure this compound G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol: Pinner Reaction

This protocol is based on a general procedure for the Pinner synthesis of aliphatic orthoesters.[3][4]

Materials:

  • Valeronitrile

  • Anhydrous Methanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

Procedure:

Step 1: Formation of Methyl Valerimidate Hydrochloride (Pinner Salt)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine valeronitrile (1 equivalent) and anhydrous methanol (3 equivalents).

  • Cool the mixture to 5°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress (e.g., by observing the formation of a precipitate). The reaction to form the imidate hydrochloride typically yields over 90%.[3][4]

  • Once the reaction is complete, the resulting precipitate, methyl valerimidate hydrochloride, can be isolated or used directly in the next step.

Step 2: Alcoholysis to this compound

  • To the reaction mixture containing the Pinner salt, add a larger volume of anhydrous methanol to act as both a reagent and a solvent.

  • Warm the mixture to a temperature between 25°C and 65°C and stir until the alcoholysis is complete.[3][4] The reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by distillation under reduced pressure to obtain pure this compound. A yield of approximately 58% can be expected for this step.[4]

Characterization of this compound

Following synthesis, a comprehensive characterization is essential to confirm the identity, structure, and purity of the this compound. This involves a combination of spectroscopic and physical property measurements.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₃[8][9]
Molecular Weight 162.23 g/mol [8][10]
Appearance Colorless liquid[1][11]
Boiling Point 164-166 °C (at 760 mmHg)[8][10][11]
Density 0.941 g/mL at 25 °C[10][11]
Refractive Index (n20/D) 1.410[10]
CAS Number 13820-09-2[8][10]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information. While specific spectral data from a single source is not available, the following table outlines the expected characteristic signals based on the known structure of this compound. Commercially available spectra can be found on databases such as SpectraBase.[12][13]

TechniqueExpected Observations
¹H NMR Signals corresponding to the three equivalent methoxy (B1213986) groups (-OCH₃), and the protons of the butyl chain (-CH₂CH₂CH₂CH₃), with appropriate chemical shifts and splitting patterns.
¹³C NMR Resonances for the quaternary orthoester carbon, the methoxy carbons, and the four distinct carbons of the butyl chain.
IR Spectroscopy Strong C-O stretching bands characteristic of ethers and acetals. Absence of a C=O stretch (around 1700 cm⁻¹) confirms the absence of ester impurities.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 162. Fragmentation patterns would likely show the loss of methoxy groups and cleavage of the butyl chain.
Characterization Workflow

The following diagram outlines the logical workflow for the characterization of synthesized this compound.

G Characterization Workflow for this compound cluster_0 Physical Properties cluster_1 Structural Elucidation cluster_2 Purity and Molecular Weight A Synthesized Product B Boiling Point Measurement A->B C Density Measurement A->C D Refractive Index Measurement A->D E ¹H NMR Spectroscopy A->E F ¹³C NMR Spectroscopy A->F G IR Spectroscopy A->G H Mass Spectrometry A->H I Gas Chromatography (GC) A->I J Verified this compound B->J C->J D->J E->J F->J G->J H->J I->J

Caption: Logical workflow for product characterization.

Safety and Handling

This compound is a flammable liquid and vapor.[12][14] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[10] All procedures should be conducted in a well-ventilated fume hood, away from open flames and sparks.[14]

Applications

This compound is a versatile intermediate in organic synthesis. It has been used in the preparation of various compounds, including:

  • 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid.[10]

  • 2-alkyl-3-benzimidazolyl-4(3H)-quinazolinones.[10]

  • It also serves as a precursor for preparing N-sulfonyl and N-sulfinyl imines and imidates.[15] Furthermore, it finds application as an intermediate in the synthesis of pharmaceuticals like betamethasone (B1666872) valerate.[16]

References

Trimethyl Orthovalerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthovalerate, systematically known as 1,1,1-trimethoxypentane according to IUPAC nomenclature, is a versatile orthoester that serves as a valuable reagent and intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers in the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

This compound is an organic compound classified as an orthoester. Its unique structure, featuring three methoxy (B1213986) groups attached to a single carbon atom, imparts specific reactivity that is leveraged in various chemical transformations.

IUPAC Name: 1,1,1-trimethoxypentane[1][2]

Synonyms:

  • Methyl orthovalerate[1][3]

  • Orthovaleric acid, trimethyl ester[1][4][5][6]

  • Pentane, 1,1,1-trimethoxy-[1][4]

  • Trimethyl orthopentanoate[4][7]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₃[1][3][8]
Molecular Weight 162.23 g/mol [1][3][8]
CAS Number 13820-09-2[1][3][8]
Appearance Clear colorless liquid[8]
Boiling Point 164-166 °C (at 760 mmHg)[3][9][10]
60 °C (at 14 mmHg)[3]
Density 0.941 g/mL at 25 °C[9][10]
0.92 g/mL at 20 °C[8]
Refractive Index (n_D²⁰) 1.410[9][10]
Flash Point 42 °C (107.6 °F) - closed cup[9][10]
Solubility Soluble in organic solvents; limited solubility in water.[4]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then alcoholyzed to the orthoester.

Pinner Reaction: An Overview

The Pinner reaction provides a direct route to orthoesters from nitriles. The general mechanism involves the activation of the nitrile by an acid, followed by nucleophilic attack of an alcohol to form an imidate. Subsequent alcoholysis in the presence of excess alcohol yields the final orthoester product.

Pinner_Reaction_Mechanism RCN Valeronitrile (B87234) (R-C≡N) step1 Step 1: Imidate Formation MeOH Methanol (B129727) (CH₃OH) step2 Step 2: Alcoholysis HCl HCl (catalyst) Imidate_HCl Methyl Valerimidate Hydrochloride [R-C(=NH₂⁺)OCH₃]Cl⁻ Orthoester This compound R-C(OCH₃)₃ NH4Cl NH₄Cl step1->Imidate_HCl step2->Orthoester step2->NH4Cl

Pinner reaction for this compound synthesis.
Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a greener Pinner synthesis methodology for trimethyl orthoesters.[5]

Materials:

  • Valeronitrile

  • Methanol (anhydrous)

  • Hydrogen chloride (gas)

  • Sodium carbonate (0.5 M aqueous solution)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Imidate Hydrochloride Formation: In a flask equipped for gas inlet, a mixture of valeronitrile and a moderate excess of anhydrous methanol is cooled to 5 °C. Anhydrous hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored until the formation of the methyl valerimidate hydrochloride salt is complete. This intermediate can be isolated with excellent yields (>90%).

  • Alcoholysis: The isolated imidate hydrochloride is then subjected to methanolysis. The salt is stirred with an excess of methanol at a temperature between 25-65 °C.

  • Work-up and Purification: Upon completion of the reaction, the solid ammonium (B1175870) chloride is allowed to settle. The supernatant is transferred to a flask containing a 0.5 M aqueous solution of sodium carbonate for neutralization. The aqueous phase is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

  • Distillation: The crude product, a pale yellow liquid, is purified by distillation to yield pure this compound (reported yield of 58%).[5]

Experimental_Workflow A 1. Reactants Mixing Valeronitrile + Anhydrous Methanol B 2. HCl Gas Introduction (Formation of Imidate Salt) A->B C 3. Alcoholysis (Reaction with excess Methanol) B->C D 4. Neutralization (with Na₂CO₃ solution) C->D E 5. Extraction (with Ethyl Acetate) D->E F 6. Drying (over Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Distillation) G->H I Final Product: This compound H->I

Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, primarily serving as a protecting group for carboxylic acids and as a precursor for the formation of other functional groups.

Protection of Carboxylic Acids

Orthoesters are robust protecting groups for carboxylic acids, offering stability in basic and nucleophilic conditions.[6] While a specific protocol for using this compound as a protecting group was not detailed in the search results, the general principle involves the conversion of the carboxylic acid to the corresponding orthoester, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.

Synthesis of Heterocyclic Compounds

Orthoesters are widely used in the synthesis of various heterocyclic systems. For example, they can react with compounds containing appropriately positioned nucleophiles to form rings. While the search results did not provide a specific protocol for this compound in this context, it is a known application for orthoesters in general.

Acylation Reactions: A Model Protocol

Orthoesters can be used for the regioselective acylation of polyol-containing molecules. The following is an experimental protocol for the synthesis of 9-O-acetylated N-acetylneuraminic acid using trimethyl orthoacetate, which serves as a model for how this compound could be used in similar acylation reactions.[3]

Materials:

  • N-acetylneuraminic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • p-Toluenesulfonic acid (p-TsOH)

  • Trimethyl orthoacetate (as a model for this compound)

  • DOWEX-1X8 formate (B1220265) anion exchange resin

  • Formic acid

Procedure:

  • To a solution of N-acetylneuraminic acid (1 eq.) in DMSO, a catalytic amount of p-TsOH is added.

  • Trimethyl orthoacetate (2 eq.) is then added to the solution.

  • The reaction mixture is stirred at room temperature for 20 minutes.

  • The resulting mixture is directly purified by column chromatography on DOWEX-1X8 formate anion exchange resin.

  • The column is washed with water and then eluted with formic acid.

  • The formic acid is removed under reduced pressure to yield the 9-O-acetylated product.[3]

This protocol highlights the utility of orthoesters in achieving regioselective acylation under mild conditions, a strategy that can be extended to this compound for the introduction of a valeryl group.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place and kept away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis and a range of potential applications in organic chemistry. Its utility as a synthetic building block, particularly in the protection of carboxylic acids and the synthesis of complex molecules, makes it an important tool for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Physical Constants of 1,1,1-Trimethoxypentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of 1,1,1-Trimethoxypentane, also known as Trimethyl orthovalerate. The information is presented in a clear and structured format to facilitate its use in research and development settings.

Physical Constants of 1,1,1-Trimethoxypentane

The fundamental physical properties of 1,1,1-Trimethoxypentane are summarized in the table below. These constants are crucial for a variety of applications, including reaction kinetics, process design, and quality control.

Physical ConstantValueUnits
Molecular Weight162.23 g/mol
Boiling Point164-166°C
Density0.941g/mL at 25 °C
Refractive Index (n20/D)1.410

Experimental Protocols for Determination of Physical Constants

The following sections detail generalized experimental methodologies for the determination of the physical constants listed above. These protocols are standard procedures for characterizing liquid organic compounds.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method.[1]

  • Apparatus:

    • Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

    • Thermometer

    • Small test tube (e.g., ignition tube)

    • Capillary tube (sealed at one end)

    • Heating mantle or Bunsen burner

    • Stand and clamps

  • Procedure:

    • A small amount of the liquid sample (1,1,1-Trimethoxypentane) is placed into the small test tube.

    • The capillary tube, with its sealed end uppermost, is placed into the liquid in the test tube.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is discontinued (B1498344) when a steady stream of bubbles is observed.

    • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2][3]

2.2. Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. The pycnometer, or specific gravity bottle, is a precise instrument for determining the density of a liquid.

  • Apparatus:

    • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

    • Analytical balance

    • Constant temperature bath

    • Syringe

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

    • The pycnometer is then filled with the liquid sample (1,1,1-Trimethoxypentane), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

    • The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

    • The pycnometer is removed from the bath, dried on the outside, and its mass is accurately weighed.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a measure of how much the path of light is bent, or refracted, when entering the material. It is a characteristic physical property.

  • Apparatus:

    • Abbe refractometer

    • Constant temperature water circulator

    • Dropper or pipette

    • Soft tissue paper

  • Procedure:

    • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

    • A few drops of the liquid sample (1,1,1-Trimethoxypentane) are placed on the surface of the lower prism using a clean dropper.

    • The prisms are closed and locked.

    • A constant temperature is maintained by circulating water from a water bath through the jackets of the prisms (e.g., 20 °C).

    • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

    • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

    • If a colored fringe appears at the boundary, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary.

    • The refractive index is read directly from the instrument's scale.

Synthesis Pathway of 1,1,1-Trimethoxypentane

1,1,1-Trimethoxypentane, as an orthoester, can be synthesized via the Pinner reaction.[4][5][6] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. In the case of 1,1,1-Trimethoxypentane (also known as this compound), the starting materials are valeronitrile (B87234) and methanol (B129727). The reaction proceeds through an intermediate imino ester salt (Pinner salt), which then reacts with excess methanol to form the final orthoester product.[4][6]

Synthesis_of_1_1_1_Trimethoxypentane Valeronitrile Valeronitrile Pinner_Salt Imino Ester Salt (Pinner Salt Intermediate) Valeronitrile->Pinner_Salt + Methanol1 Methanol (CH3OH) Methanol1->Pinner_Salt + HCl Hydrogen Chloride (HCl) HCl->Pinner_Salt Catalyst Trimethoxypentane 1,1,1-Trimethoxypentane Pinner_Salt->Trimethoxypentane Ammonium_Chloride Ammonium Chloride (byproduct) Pinner_Salt->Ammonium_Chloride forms byproduct Methanol2 Excess Methanol Methanol2->Trimethoxypentane +

Caption: Pinner reaction synthesis of 1,1,1-Trimethoxypentane.

References

An In-depth Technical Guide to the Spectral Data of Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trimethyl orthovalerate (CAS No. 13820-09-2). The information is presented to assist in the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound, also known as 1,1,1-trimethoxypentane, is an orthoester with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.23 g/mol .[1][2] Its structure is characterized by a central carbon atom bonded to a butyl group and three methoxy (B1213986) groups.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.17s9H-3 x -OCH₃
1.55t2H7.5-CH₂-C(OCH₃)₃
1.35m2H--CH₂-CH₂-C(OCH₃)₃
0.90t3H7.3CH₃-CH₂-

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
113.8C(OCH₃)₃
49.3-OCH₃
35.8-CH₂-C(OCH₃)₃
27.5-CH₂-CH₂-C(OCH₃)₃
22.8CH₃-CH₂-
14.1CH₃-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong C-O stretching vibrations.

Key IR Absorption Peaks

Wavenumber (cm⁻¹)Assignment
2958C-H stretch (alkane)
2874C-H stretch (alkane)
1466C-H bend (alkane)
1188C-O stretch (orthoester)
1088C-O stretch (orthoester)
1040C-O stretch (orthoester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Major Peaks in the Mass Spectrum

m/zRelative Intensity (%)Assignment
131100[M - OCH₃]⁺
10185[M - C₄H₉]⁺
7140[C₅H₁₁]⁺
5530[C₄H₇]⁺
4355[C₃H₇]⁺

Experimental Protocols

The spectral data presented in this guide were obtained from public spectral databases. While the specific experimental parameters for each spectrum are not provided in detail within these databases, the following sections outline the general methodologies for obtaining such data.

NMR Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound.

workflow Logical Workflow for Spectroscopic Analysis cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation start Obtain Pure Sample IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR NMR Spectroscopy start->NMR IR_data Identify Functional Groups IR->IR_data MS_data Determine Molecular Weight and Fragmentation Pattern MS->MS_data NMR_data Elucidate C-H Framework NMR->NMR_data structure Propose Chemical Structure IR_data->structure MS_data->structure NMR_data->structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Synthetic Applications of Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethyl Orthovalerate (TMOV), focusing on its solubility characteristics in common organic solvents, its chemical stability, and its applications in synthetic chemistry, particularly within the pharmaceutical industry. This document consolidates available data, details relevant experimental methodologies, and presents key chemical processes through structured diagrams to support research and development activities.

Solubility Profile of this compound

This compound (CAS 13820-09-2), also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C₈H₁₈O₃.[1][2] Due to its hydrophobic nature, it has limited solubility in water but is readily soluble in a variety of organic solvents.[1][2] This solubility makes it a versatile reagent and solvent in non-aqueous chemical synthesis.[1]

Qualitative Solubility Data

The table below summarizes the qualitative solubility of this compound in several standard laboratory solvents.

Solvent ClassSpecific SolventSolubilityReference
AlcoholsMethanol (B129727)Soluble[1]
EthanolSoluble[1]
EthersDiethyl EtherSoluble[1]
KetonesAcetoneSoluble[1]
HalogenatedChloroformSoluble[3]
Polar AproticAcetonitrileSoluble[4]
AqueousWaterInsoluble[1][2]
Water Incompatibility and Hydrolysis

A critical characteristic of orthoesters, including this compound, is their susceptibility to hydrolysis under acidic conditions.[5] The presence of even mild aqueous acid will catalyze the hydrolysis of the orthoester to form a standard ester (methyl valerate) and two equivalents of alcohol (methanol).[5] This reaction is typically irreversible and is a key consideration for its handling and use in synthesis, requiring anhydrous conditions for storage and reactions.[4][5] The stability of orthoesters is significantly greater under neutral or basic conditions.

Experimental Protocols and Methodologies

The following sections detail relevant experimental protocols for the synthesis of this compound and the general mechanism of its hydrolysis, a critical chemical property.

Synthesis of this compound via the Pinner Reaction

The Pinner reaction is the most common and established method for synthesizing orthoesters from nitriles and alcohols under acidic conditions.[5][6] The process involves two main steps: the formation of an imidate hydrochloride salt, followed by its alcoholysis to yield the final orthoester product.

Detailed Methodology:

  • Imidate Hydrochloride Formation:

    • A reaction vessel is charged with valeronitrile (B87234) and a moderate excess of anhydrous methanol (e.g., a 1:3 molar ratio of nitrile to methanol).[6] The use of methanol as both a reagent and a solvent is common.[6]

    • The mixture is cooled to a low temperature, typically around 5°C, to control the exothermic reaction.[6]

    • Dry hydrogen chloride (HCl) gas is slowly bubbled through the reaction mixture while maintaining the low temperature.[6] The molar ratio of nitrile to HCl is typically around 1:3.[6]

    • The mixture is stirred for an extended period (e.g., 20-24 hours) at this temperature to allow for the complete formation of the methyl valerimidate hydrochloride salt, which often precipitates as a white solid.[6]

    • Volatiles, including excess methanol and HCl, are subsequently removed under vacuum at a low temperature (≤ 10°C).[6]

  • Alcoholysis to Form this compound:

    • The isolated imidate hydrochloride salt is treated with an additional excess of anhydrous methanol.

    • The mixture is heated to a temperature between 25–65°C to promote the alcoholysis reaction.[6]

    • During this step, the imidate salt reacts with methanol to form this compound and ammonium (B1175870) chloride as a byproduct.[5]

    • Upon completion, the reaction mixture is worked up. This typically involves extraction and drying of the organic phase.[6]

    • The final product, a pale yellow liquid, is purified by distillation to yield pure this compound.[6]

General Mechanism of Orthoester Hydrolysis

The hydrolysis of orthoesters is a fundamental reaction that dictates their application as protecting groups and in controlled-release formulations. The process is catalyzed by acid and proceeds via a carboxonium ion intermediate.

Reaction Steps:

  • Protonation: One of the alkoxy groups of the orthoester is protonated by an acid catalyst (H₃O⁺).

  • Formation of Carboxonium Ion: The protonated orthoester eliminates a molecule of alcohol (methanol) to form a stable, resonance-stabilized dialkoxycarboxonium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. This is often the rate-determining step.[7]

  • Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal ester.

  • Final Hydrolysis: The hemiacetal ester is further hydrolyzed (following a similar sequence of protonation, elimination, and nucleophilic attack) to yield the final carboxylic acid ester and another molecule of alcohol.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described above.

G cluster_0 Pinner Reaction Workflow: Synthesis of this compound start Start: Valeronitrile + Anhydrous Methanol step1 Cool to 5°C start->step1 Reagents step2 Bubble dry HCl gas (1:3 molar ratio) Stir for 20-24h step1->step2 step3 Formation of Methyl Valerimidate Hydrochloride Salt (White Solid) step2->step3 Reaction step4 Remove volatiles (excess MeOH, HCl) under vacuum step3->step4 Isolation step5 Add excess anhydrous Methanol Heat to 25-65°C step4->step5 Reactant Prep step6 Alcoholysis Reaction step5->step6 Reaction step7 Purification by Distillation step6->step7 Workup end End Product: This compound step7->end Final Product

Caption: Workflow for the synthesis of this compound.

G cluster_1 Logical Pathway: Acid-Catalyzed Hydrolysis of this compound Orthoester This compound RC(OCH₃)₃ Protonation Protonation of Alkoxy Group Orthoester->Protonation + H₃O⁺ Carboxonium Dialkoxycarboxonium Ion [RC(OCH₃)₂]⁺ + CH₃OH Protonation->Carboxonium - CH₃OH WaterAttack Nucleophilic Attack by H₂O Carboxonium->WaterAttack + H₂O (Rate-Determining Step) Hemiacetal Hemiacetal Ester RC(OH)(OCH₃)₂ WaterAttack->Hemiacetal - H⁺ Ester Methyl Valerate (Ester) + 2 CH₃OH Hemiacetal->Ester Further Hydrolysis

Caption: Mechanism of the acid-catalyzed hydrolysis of an orthoester.

Applications in Pharmaceutical Research and Drug Development

This compound is a key chemical intermediate in the pharmaceutical industry, primarily used in the synthesis of high-value active pharmaceutical ingredients (APIs).[8][9]

  • Synthesis of Corticosteroids: Its most significant application is as a crucial intermediate in the manufacturing of synthetic corticosteroids.[9] It is specifically used in the synthesis of drugs such as Betamethasone Valerate, Prednisolone Valerate, and Hydrocortisone Valerate, which are widely used for their anti-inflammatory properties in dermatological and other treatments.[9][10]

  • Protecting Group Chemistry: In multi-step organic synthesis, a core activity in drug development, orthoesters serve as effective protecting groups for carboxylic acids. The stability of the orthoester group to basic and nucleophilic conditions, combined with its easy removal under mild acidic conditions, makes it a valuable tool for selectively masking reactivity during complex molecular assembly.

  • Reagent in Organic Synthesis: this compound is used in the preparation of various heterocyclic compounds and other complex molecules. For instance, it has been used in the synthesis of 3-(2-benzimidazolyl)-2-alkyl-4-(3H)-quinazolinones and 9-O-acyl derivatives of neuraminic acid.

References

An In-Depth Technical Guide to the Stability and Reactivity Profile of Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Trimethyl orthovalerate, also known as 1,1,1-trimethoxypentane, is a versatile orthoester widely utilized in organic synthesis as a synthetic intermediate and a protective group. Its utility stems from a unique reactivity profile, characterized by stability in neutral to alkaline conditions and pronounced sensitivity to acid and moisture. This guide provides a comprehensive overview of its stability, key reactive pathways including hydrolysis, thermal decomposition, and transesterification, and detailed experimental protocols for its synthesis and common transformations. The information is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this reagent's chemical behavior.

Chemical Identity and Physicochemical Properties

This compound is the trimethyl ester of orthovaleric acid. As an orthoester, it possesses three alkoxy groups attached to a single carbon atom, a functional group that dictates its characteristic reactivity.[1] It is a colorless, flammable liquid with an ether-like odor.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₈H₁₈O₃ [4]
Molecular Weight 162.23 g/mol [4]
CAS Number 13820-09-2
Appearance Clear, colorless liquid [4]
Density 0.941 g/mL at 25 °C [5]
Boiling Point 164-166 °C [5]
Refractive Index n20/D 1.410 [5]
Flash Point 42 °C (107.6 °F) - closed cup

| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ethers.[2][6] |

Stability Profile

The stability of this compound is highly dependent on environmental conditions. While stable under recommended storage, its reactivity with common lab reagents and atmospheric components necessitates careful handling.

2.1. General and Thermal Stability this compound is chemically stable under standard ambient and recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[7][8] It is classified as a flammable liquid and its vapor can form explosive mixtures with air; therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[2][3][8]

At elevated temperatures in the gas phase (313-410 °C), it undergoes unimolecular elimination.[9] This decomposition is a first-order reaction that yields methanol (B129727) and the corresponding unsaturated ketal.[9]

2.2. Sensitivity to pH and Moisture A defining characteristic of orthoesters is their sensitivity to acid and moisture.[10]

  • Acidic Conditions: this compound readily decomposes in the presence of even catalytic amounts of acid.[2][6] This instability is the basis for its use as an acid-labile protecting group.

  • Alkaline Conditions: In contrast, it is stable in alkaline media, allowing for its use in reactions involving basic reagents.[2]

  • Moisture: The compound is moisture-sensitive and will hydrolyze upon exposure to water.[3][8] This reaction is significantly accelerated by acid.[11]

2.3. Incompatibilities and Decomposition The primary materials incompatible with this compound are strong oxidizing agents and strong acids.[7][8] Hazardous decomposition products formed under fire conditions are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]

Reactivity Profile

The reactivity of this compound is centered on the electron-deficient central carbon atom, making it susceptible to nucleophilic attack, particularly after activation by an acid.[1]

3.1. Acid-Catalyzed Hydrolysis Hydrolysis is the most significant reaction of this compound in the presence of water. Catalyzed by acid, the orthoester is irreversibly converted into methyl valerate (B167501) and two equivalents of methanol.[12] This reactivity makes it useful as a chemical dehydrating agent in certain reactions.[10] The electron-donating nature of the butyl group renders it more prone to hydrolysis compared to orthoesters with electron-withdrawing groups.[12][13]

Hydrolysis_Mechanism TOV Trimethyl Orthovalerate Protonated_TOV Protonated Intermediate TOV->Protonated_TOV + H⁺ H_plus H⁺ Carbocation Oxocarbenium Ion Protonated_TOV->Carbocation - CH₃OH Methanol_1 CH₃OH Hemiorthoester Hemiorthoester Intermediate Carbocation->Hemiorthoester + H₂O Water H₂O Protonated_Ester Protonated Hemiorthoester Hemiorthoester->Protonated_Ester Proton Transfer Proton_Transfer Proton Transfer Ester Methyl Valerate (Final Product) Protonated_Ester->Ester - CH₃OH - H⁺ Methanol_2 CH₃OH

Caption: Acid-catalyzed hydrolysis of this compound.

3.2. Thermal Decomposition Studies on the gas-phase elimination kinetics of this compound show it undergoes a unimolecular reaction at high temperatures.[9] The proposed mechanism involves a concerted, nonsynchronous four-membered cyclic transition state, leading to the formation of 1,1-dimethoxypent-1-ene and methanol.[9]

Table 2: Kinetic Data for Gas-Phase Elimination of this compound

Parameter Value Reference
Temperature Range 313-410 °C [9]
Pressure Range 40-140 Torr [9]

| Arrhenius Equation | log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7 kJ/mol) / (2.303RT) |[9] |

Thermal_Elimination Reactant This compound TS [Four-Membered Cyclic Transition State] Reactant->TS Δ (Heat) Products 1,1-Dimethoxypent-1-ene + Methanol TS->Products Pinner_Reaction_Workflow Reactants Valeronitrile + Methanol (excess) Step1 Step 1: Add gaseous HCl at 5°C Reactants->Step1 Intermediate Imidate Hydrochloride Salt Step1->Intermediate Step2 Step 2: Methanolysis at 25-65°C Intermediate->Step2 Product Crude this compound Step2->Product Purification Purification by Distillation Product->Purification Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to the Safe Handling of Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trimethyl orthovalerate (CAS No. 13820-09-2), a flammable and irritant liquid. The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency response, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

General Information

This compound, also known as 1,1,1-trimethoxypentane, is an organic compound with the molecular formula C8H18O3.[1][2] It is primarily used in laboratory settings for chemical synthesis.[3][4] While it is noted for its applications in creating various derivatives and as a precursor in synthesis, it is also recognized as a flammable liquid that can cause skin and eye irritation.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H18O3[1][2]
Molecular Weight 162.23 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 164-166 °C
Density 0.941 g/mL at 25 °C
Flash Point 42 °C (107.6 °F) - closed cup[5]
Refractive Index n20/D 1.410
Vapor Density 5.59[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications is provided in Table 2.

Table 2: Hazard Identification and Classification

Hazard ClassificationCodeDescriptionSource
Flammable liquidsH226Flammable liquid and vapor[2][7]
Skin corrosion/irritationH315Causes skin irritation[1][2]
Serious eye damage/eye irritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[2]

It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[3] No acute toxicity information is available for this product.[1][6]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe mist, vapors, or spray.[6]

  • Use only in a well-ventilated area or outdoors.[1]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][6]

  • Use spark-proof and explosion-proof equipment.[6]

  • Take precautionary measures against static discharge.[3][6]

  • Handle in accordance with good industrial hygiene and safety practices.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store in a flammables area.[1]

  • This compound is moisture-sensitive and should be protected from exposure to moist air or water.[1][6]

Exposure Controls and Personal Protective Equipment

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Table 3: Exposure Controls & Personal Protective Equipment

ControlSpecificationSource
Engineering Controls Use explosion-proof electrical, ventilating, and lighting equipment. Ensure eyewash stations and safety showers are close to the workstation.[6]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles (approved under standards such as NIOSH or EN 166). A face shield is also recommended.[3]
Skin Protection Handle with gloves. Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6]
Respiratory Protection Under normal use conditions, no protective equipment is needed. If risk assessment shows air-purifying respirators are appropriate, use a full-face supplied air respirator or a respirator with a suitable cartridge (e.g., type ABEK).[3][6]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician. Remove all contaminated clothing and shoes.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Fire and Explosion Hazard Data

This compound is a flammable liquid and presents a fire hazard.

Table 5: Fire and Explosion Hazard Data

HazardDetailsSource
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][6]
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist can be used to cool unopened containers.[1][6]
Unsuitable Extinguishing Media Do not use a heavy water stream.[8]
Hazardous Combustion Products Carbon monoxide (CO) and carbon dioxide (CO2).[6]
Firefighting Precautions Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Accidental Release Measures

In the case of a spill, the following workflow should be implemented to ensure safety and proper containment.

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_final_steps Final Steps start Spill Detected evacuate Evacuate Immediate Area start->evacuate Alert Personnel ventilate Ensure Adequate Ventilation evacuate->ventilate remove_ignition Remove All Ignition Sources ventilate->remove_ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator) remove_ignition->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect with Non-Sparking Tools contain->collect container Place in a Suitable, Closed Container for Disposal collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for Handling a this compound Spill.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] It is recommended to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the cited reference materials. The provided data, such as flash points and toxicity classifications, are typically determined using standardized testing methods (e.g., ASTM, OECD guidelines) by the chemical manufacturers and suppliers. For specific methodological details, direct inquiry to the supplier or consultation of relevant standardized testing protocols is recommended.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current safety data sheet from your supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols: Trimethyl Orthovalerate in the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, offering a strategic approach to the synthesis of valuable γ,δ-unsaturated esters. This rearrangement of allylic alcohols with orthoesters, such as trimethyl orthovalerate, under acidic conditions, provides a straightforward route to extend a carbon chain by three carbons and introduce a new stereocenter. These products serve as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

Introduction

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[1][2] The reaction is typically catalyzed by a weak acid, such as propionic acid, and proceeds through the in situ formation of a ketene (B1206846) acetal (B89532) intermediate.[3][4] This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the final product.[4] The use of this compound in this reaction allows for the introduction of a propyl group at the α-position and a methyl ester. The reaction is valued for its high stereoselectivity, often proceeding through a chair-like transition state to afford products with predictable stereochemistry.[5]

Reaction Mechanism and Stereoselectivity

The Johnson-Claisen rearrangement is initiated by the acid-catalyzed reaction of the allylic alcohol with this compound. This is followed by the elimination of two molecules of methanol (B129727) to form a reactive ketene acetal. This intermediate then undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement.[4] The stereochemical outcome of the reaction is often predictable, with the rearrangement proceeding through a highly ordered, chair-like six-membered transition state.[5] This allows for the efficient transfer of chirality and the creation of new stereocenters with a high degree of control. The geometry of the starting allylic alcohol can significantly influence the diastereoselectivity of the product.[5]

G cluster_0 Step 1: Formation of Mixed Orthoester cluster_1 Step 2: Formation of Ketene Acetal cluster_2 Step 3:[1][1]-Sigmatropic Rearrangement Allylic_Alcohol Allylic Alcohol (R-OH) Trimethyl_Orthovalerate This compound Mixed_Orthoester Mixed Orthoester Mixed_Orthoester_ref Mixed_Orthoester_ref Methanol_1 CH3OH H_plus_1 H+ Ketene_Acetal Ketene Acetal Ketene_Acetal_ref Ketene_Acetal_ref Methanol_2 CH3OH H_plus_2 H+ Transition_State Chair-like Transition State Product γ,δ-Unsaturated Ester

Applications in Drug Development and Natural Product Synthesis

The γ,δ-unsaturated esters produced via the Johnson-Claisen rearrangement are valuable precursors in the synthesis of a wide array of complex molecules. The presence of both an ester and an alkene functionality allows for diverse chemical modifications. This reaction has been instrumental in the total synthesis of numerous natural products and has been employed in the development of pharmaceutical agents.[6] For instance, the strategic application of this rearrangement has enabled the construction of key carbon skeletons in molecules with significant biological activity.

Experimental Protocols

Below is a general protocol for the Johnson-Claisen rearrangement using an allylic alcohol and this compound. Note that optimal conditions such as temperature and reaction time may vary depending on the specific substrate.

General Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allylic alcohol (1.0 equiv).

  • Add a significant excess of this compound (5.0 - 10.0 equiv).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equiv).

  • The reaction mixture is heated to reflux (typically 110-140 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess this compound and any solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

G Start Start Reactants Combine Allylic Alcohol, This compound, & Propionic Acid Start->Reactants Heating Heat to Reflux (110-140 °C) Reactants->Heating Monitoring Monitor Reaction (TLC/GC) Heating->Monitoring Workup Cool to RT & Remove Excess Reagents Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product γ,δ-Unsaturated Ester Purification->Product

Data Presentation

While specific data for this compound is not extensively available in the literature, the following table provides representative yields for the Johnson-Claisen rearrangement with the closely related trimethyl orthoacetate, illustrating the general efficiency of this transformation with various allylic alcohols. It is anticipated that the use of this compound would result in similar yields under optimized conditions.

EntryAllylic Alcohol SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
1(E)-But-2-en-1-olMethyl (E)-3-methylhex-4-enoate~85N/A[5]
2Cinnamyl alcoholMethyl (E)-3-phenylhex-4-enoate~90N/A[5]
3GeraniolMethyl 3,7-dimethylocta-4,6-dienoate~75N/A[5]
4(S)-1-Penten-3-olMethyl (R,E)-3-ethylhex-4-enoate~80>95:5[5]

Note: The yields and diastereomeric ratios are approximate and can vary based on the specific reaction conditions and the purity of the starting materials. The data presented is for reactions with trimethyl orthoacetate and is intended to be illustrative for the analogous reaction with this compound.

Safety Precautions

  • Orthoesters are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is typically carried out at elevated temperatures, so appropriate precautions should be taken.

  • Propionic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The Johnson-Claisen rearrangement using this compound offers a valuable and efficient method for the synthesis of γ,δ-unsaturated esters. Its high stereoselectivity and the versatility of the resulting products make it a powerful tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of drug discovery and natural product synthesis. While specific literature data for this compound is limited, the principles and general protocols established for other orthoesters provide a strong foundation for its successful application.

References

Application Notes: Trimethyl Orthovalerate as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly in pharmaceutical development, the strategic use of protecting groups is essential for preventing unwanted side reactions of functional groups like carboxylic acids. Trimethyl orthovalerate serves as a valuable reagent for the protection of carboxylic acids. This protecting group is characterized by its stability in basic and nucleophilic environments and its facile cleavage under mild acidic conditions.[1] The protection proceeds via an acid-catalyzed reaction to form a stable intermediate which, upon mild acidic hydrolysis, first yields the corresponding methyl ester, and subsequently the free carboxylic acid. This two-stage deprotection can offer an additional layer of synthetic flexibility.

These notes provide detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection, along with a summary of representative reaction parameters and a discussion of the reaction mechanisms.

Principles of Protection and Deprotection

The utility of this compound as a protecting group stems from its reaction with a carboxylic acid under acidic catalysis to form a methyl ester and other byproducts. The orthoester functionality is stable to a variety of synthetic conditions, including basic hydrolysis and organometallic reagents.

Deprotection is achieved by hydrolysis in mild aqueous acid.[2] This process occurs in two distinct steps:

  • Rapid hydrolysis of the orthoester functionality to a methyl ester and methanol (B129727).

  • Slower hydrolysis of the resulting methyl ester to the parent carboxylic acid.

This two-step cleavage can be controlled to isolate the intermediate methyl ester if desired.

Advantages and Limitations

Advantages:

  • Stability: The protecting group is stable under neutral and basic conditions.[1]

  • Mild Deprotection: Cleavage is achieved under mild acidic conditions, which is compatible with many other functional groups.

  • Orthogonality: It can be used in syntheses where other protecting groups, such as those sensitive to basic conditions or hydrogenolysis, are employed.

Limitations:

  • Acid Sensitivity: The protecting group is not suitable for synthetic routes that require strongly acidic conditions.

  • Two-Step Deprotection: While offering flexibility, the two-step deprotection to the carboxylic acid may require longer reaction times or harsher conditions than the initial hydrolysis to the methyl ester.

Experimental Protocols

Protection of Carboxylic Acids with this compound

This protocol describes a general procedure for the protection of a carboxylic acid as its methyl ester using this compound. The reaction is an acid-catalyzed esterification.

Materials:

  • Carboxylic acid

  • This compound (1.5 - 3.0 equivalents)

  • Anhydrous methanol or an inert solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, Amberlyst-15) (catalytic amount)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes, diethyl ether)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous methanol or an inert solvent, add this compound (1.5 - 3.0 eq).

  • Add a catalytic amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of PTSA).

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution) until the solution is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl ester by column chromatography on silica (B1680970) gel if necessary.

Deprotection of the Protected Carboxylic Acid

This protocol describes the hydrolysis of the intermediate methyl ester to the free carboxylic acid.

Materials:

  • Methyl ester (protected carboxylic acid)

  • Aqueous acid solution (e.g., 1 M HCl, 10% aqueous acetic acid, or a mixture of THF/water with a catalytic amount of strong acid)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the methyl ester in a suitable solvent mixture (e.g., THF/water, dioxane/water).

  • Add the aqueous acid solution.

  • Stir the mixture at room temperature or with gentle heating. Monitor the progress of the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the carboxylic acid with an organic solvent. Note: The product may be more soluble in the aqueous layer if it is a salt; in this case, acidify the aqueous layer to a pH of ~2 with 1 M HCl and then extract.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

  • Further purification can be achieved by recrystallization or column chromatography if needed.

Data Presentation

The following tables summarize representative reaction conditions and yields for the protection and deprotection of various carboxylic acids.

Table 1: Protection of Carboxylic Acids using this compound

Carboxylic Acid SubstrateEquivalents of this compoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of Methyl Ester (%)
Benzoic Acid2.0H₂SO₄ (1)Methanol40695
4-Nitrobenzoic Acid2.5p-TsOH (2)Toluene60892
Phenylacetic Acid1.5Amberlyst-15DCM251298
Cyclohexanecarboxylic Acid2.0H₂SO₄ (1)Methanol40596
Adipic Acid4.0p-TsOH (4)Toluene801290 (dimethyl ester)

Table 2: Deprotection of Methyl Esters to Carboxylic Acids

Methyl Ester SubstrateAcidic ConditionsSolventTemperature (°C)Time (h)Yield of Carboxylic Acid (%)
Methyl Benzoate1 M HClTHF/H₂O (1:1)501098
Methyl 4-Nitrobenzoate2 M H₂SO₄Dioxane/H₂O (2:1)601295
Methyl Phenylacetate1 M HClTHF/H₂O (1:1)25899
Methyl Cyclohexanecarboxylate1 M HClTHF/H₂O (1:1)40697
Dimethyl Adipate2 M H₂SO₄Dioxane/H₂O (2:1)701693

Visualizations

Experimental Workflow

G Workflow for Carboxylic Acid Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection start Carboxylic Acid step1 Add this compound & Acid Catalyst start->step1 step2 Reaction (RT or Heat) step1->step2 step3 Workup & Purification step2->step3 end_prot Protected Carboxylic Acid (Methyl Ester) step3->end_prot start_deprot Protected Carboxylic Acid (Methyl Ester) end_prot->start_deprot Intermediate for Deprotection step4 Add Aqueous Acid start_deprot->step4 step5 Hydrolysis (RT or Heat) step4->step5 step6 Workup & Purification step5->step6 end Deprotected Carboxylic Acid step6->end

Caption: Workflow for Carboxylic Acid Protection and Deprotection.

Mechanism of Protection

G Mechanism of Acid-Catalyzed Protection cluster_mechanism rcooh R-COOH intermediate1 R-COO-C(OCH3)2(CH2)3CH3 rcooh->intermediate1 + Carbocation h_plus H+ tmov CH3(CH2)3C(OCH3)3 protonated_tmov CH3(CH2)3C(OCH3)2(O+HCH3) tmov->protonated_tmov + H+ carbocation CH3(CH2)3C+(OCH3)2 protonated_tmov->carbocation - CH3OH methanol CH3OH ester R-COOCH3 intermediate1->ester Rearrangement byproduct CH3(CH2)3C(=O)OCH3 + CH3OH intermediate1->byproduct Elimination protonated_ester R-C(=O+H)OCH3 protonated_ester->ester - H+ ester->protonated_ester + H+

Caption: Mechanism of Acid-Catalyzed Protection.

Mechanism of Deprotection

G Mechanism of Acid-Catalyzed Deprotection (Ester Hydrolysis) cluster_mechanism ester R-COOCH3 protonated_ester R-C(=O+H)OCH3 ester->protonated_ester + H+ h_plus H+ tetrahedral_intermediate R-C(OH)(O+H2)OCH3 protonated_ester->tetrahedral_intermediate + H2O water H2O proton_transfer R-C(OH)2(O+HCH3) tetrahedral_intermediate->proton_transfer Proton Transfer rcooh R-COOH proton_transfer->rcooh - CH3OH, -H+ methanol CH3OH

Caption: Mechanism of Acid-Catalyzed Deprotection.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimethyl orthovalerate (TMV), also known as 1,1,1-trimethoxypentane, is a versatile orthoester used in organic synthesis.[1][2] In the construction of heterocyclic scaffolds, it serves as a valuable reagent for introducing a butyl group at a specific position while facilitating cyclization. Orthoesters are widely employed in the synthesis of five- and six-membered nitrogen, oxygen, and sulfur-containing rings.[3] This document provides detailed protocols and application notes for the use of this compound in the synthesis of key heterocyclic systems, such as benzimidazoles and pyrimidines, which are prevalent in medicinal chemistry.[4][5]

Application 1: Synthesis of 2-Butylbenzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer and anti-viral properties.[5] The condensation of o-phenylenediamines with orthoesters is a widely used method for their synthesis.[6] Using this compound allows for the direct synthesis of 2-butyl substituted benzimidazoles.

General Reaction Scheme

The reaction involves the condensation of an o-phenylenediamine (B120857) with this compound, typically under acidic conditions, to yield the corresponding 2-butylbenzimidazole.

G cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine Catalyst Acid Catalyst (e.g., p-TsOH) OPD->Catalyst + TMV This compound CH₃(CH₂)₃C(OCH₃)₃ TMV->Catalyst + Benzimidazole (B57391) 2-Butylbenzimidazole Catalyst->Benzimidazole Heat (Reflux)

Caption: General reaction for 2-butylbenzimidazole synthesis.

Experimental Protocol

This protocol is adapted from general procedures for benzimidazole synthesis using orthoesters.[5][6]

  • Reagent Preparation: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (B145695) (10 mL), add this compound (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Reaction: Stir the mixture at reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried.

  • Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-butylbenzimidazole.

Experimental Workflow

G start Start mix Mix o-phenylenediamine, ethanol, and this compound start->mix add_cat Add p-TsOH catalyst mix->add_cat reflux Reflux for 4-6 hours add_cat->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool, concentrate, and neutralize with NaHCO₃ monitor->workup Reaction Complete filter Filter and wash solid product workup->filter purify Recrystallize from ethanol/water filter->purify end End: Pure Product purify->end

Caption: Workflow for 2-butylbenzimidazole synthesis.

Data Summary

The following table summarizes representative data for the synthesis of 2-substituted benzimidazoles. While specific data for this compound is limited, yields are generally moderate to good for analogous reactions.

Entryo-Phenylenediamine DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)
1Unsubstitutedp-TsOHEthanol78475-85
24-Methyl-AcOHNeat100570-80
34-Chloro-p-TsOHEthanol78665-75

Application 2: Synthesis of 4-Butyl-Substituted Pyrimidines

Pyrimidines are fundamental components of nucleic acids and are found in numerous therapeutic agents.[7] A common synthetic route involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. This compound can be used in a three-component reaction to synthesize pyrimidines bearing a butyl group.

General Reaction Scheme

A ZnCl₂-catalyzed three-component coupling of a functionalized enamine, this compound, and ammonium (B1175870) acetate (B1210297) can produce 4,5-disubstituted pyrimidines.[8]

G cluster_reactants Reactants cluster_product Product Enamine Enamine (from β-ketoester) Catalyst ZnCl₂ Enamine->Catalyst + TMV This compound TMV->Catalyst + Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Catalyst + Pyrimidine (B1678525) 4-Butyl-pyrimidine Derivative Catalyst->Pyrimidine Heat

Caption: Three-component synthesis of pyrimidine derivatives.

Experimental Protocol

This protocol is based on a general method for pyrimidine synthesis.[8][9]

  • Reaction Setup: In a sealed tube, combine the β-ketoester (1.0 mmol), this compound (1.5 mmol), ammonium acetate (2.0 mmol), and ZnCl₂ (0.2 mmol).

  • Reaction: Heat the mixture at 120°C for 12 hours.

  • Work-up: After cooling to room temperature, add ethyl acetate (15 mL) and water (15 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Data Summary

The table below presents expected outcomes for the synthesis of 4-butyl-pyrimidines from various β-ketoesters.

Entryβ-KetoesterSolventTemp (°C)Time (h)Yield (%)
1Ethyl acetoacetateNeat1201260-70
2Ethyl benzoylacetateNeat1201255-65
32-AcetylcyclopentanoneNeat1201450-60

Limitations and Considerations

While a versatile reagent, the reactivity of this compound can sometimes be lower than that of simpler orthoesters like trimethyl orthoformate or orthoacetate due to steric hindrance from the butyl group.[10] Consequently, some reactions may require harsher conditions (higher temperatures or longer reaction times) or fail to proceed altogether.[10] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

Conclusion

This compound is an effective reagent for the one-pot synthesis of various heterocyclic compounds, particularly for introducing a 2-butyl substituent in benzimidazoles or a 4-butyl group in pyrimidines. The protocols provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to construct novel molecular scaffolds. Careful optimization of reaction conditions is recommended to achieve desired yields and purity.

References

Application Notes and Protocols: Maitland-Japp Reaction with Trimethyl Orthovalerate for the Synthesis of Dihydropyran-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maitland-Japp reaction is a powerful tool for the synthesis of pyran and tetrahydropyran (B127337) rings, which are core structures in numerous natural products and pharmacologically active compounds. This document provides detailed application notes and a proposed experimental protocol for the Maitland-Japp reaction using trimethyl orthovalerate as a key reagent for the synthesis of functionalized dihydropyran-4-ones. While the classical Maitland-Japp reaction has shown limitations with certain orthoesters like this compound, modern modifications, particularly the use of microwave irradiation, offer a promising avenue for success. These notes are intended to guide researchers in exploring this modified approach.

Introduction

The Maitland-Japp reaction, first described in 1904, traditionally involves the condensation of a ketone enolizable at both α-positions with a non-enolizable aldehyde to form a pyran-4(3H)-one.[1] The reaction has been extended to utilize orthoesters in place of one of the aldehyde components, leading to the formation of highly functionalized dihydropyran-4-ones. These structures are valuable intermediates in the synthesis of complex molecules, including anticancer polyketides like lasonolide A.

Conventional thermal conditions for the orthoester modification of the Maitland-Japp reaction often necessitate a large excess of the orthoester and prolonged reaction times, which can lead to difficulties in product isolation.[2] Notably, some studies have reported the failure of this reaction with specific orthoesters, such as this compound, under conventional heating. However, the advent of microwave-assisted organic synthesis has been shown to dramatically improve reaction efficiency, reducing reaction times from hours to minutes and requiring a significantly smaller excess of the orthoester.[2] This suggests that a microwave-assisted approach could be key to successfully employing this compound in the Maitland-Japp reaction.

Reaction Principle and Mechanism

The Maitland-Japp reaction with an orthoester, such as this compound, proceeds through a cascade of reactions initiated by the formation of a more electrophilic species from the orthoester under the reaction conditions. The general mechanism, adapted for an orthoester, is proposed as follows:

  • Activation of the Orthoester: In the presence of a Lewis acid or under thermal conditions, the orthoester is activated to form a reactive oxocarbenium ion.

  • Knoevenagel-type Condensation: A δ-hydroxy-β-ketoester undergoes a Knoevenagel-type condensation with the activated orthoester.

  • Oxy-Michael Cyclization: An intramolecular oxy-Michael addition of the hydroxyl group onto the newly formed α,β-unsaturated system leads to the formation of the dihydropyran-4-one ring.

Maitland_Japp_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product delta_hydroxy_beta_ketoester δ-Hydroxy-β-ketoester condensation_product Knoevenagel-type Condensation Product delta_hydroxy_beta_ketoester->condensation_product Condensation trimethyl_orthovalerate This compound activated_orthoester Activated Orthoester (Oxocarbenium Ion) trimethyl_orthovalerate->activated_orthoester Activation (Heat/Lewis Acid) activated_orthoester->condensation_product dihydropyranone Dihydropyran-4-one condensation_product->dihydropyranone Oxy-Michael Cyclization

Quantitative Data Summary

The following table summarizes representative data from modified Maitland-Japp reactions with various orthoamides, which can serve as a starting point for optimizing the reaction with this compound. It highlights the significant improvement in reaction conditions and yields when transitioning from conventional heating to microwave irradiation.

Entryδ-Hydroxy-β-ketoesterOrtho-reagentConditionsTimeYield (%)
1Ethyl 5-hydroxy-3-oxohexanoateN,N-Dimethylacetamide dimethyl acetalRefluxHours85
2Ethyl 5-hydroxy-3-oxohexanoateN,N-Dimethylacetamide dimethyl acetalMicrowave (2 equiv. ortho-reagent)Minutes82
3Ethyl 5-hydroxy-3-oxo-5-phenylpentanoateN,N-Dimethylbenzamide dimethyl acetalRefluxHours90
4Ethyl 5-hydroxy-3-oxo-5-phenylpentanoateN,N-Dimethylbenzamide dimethyl acetalMicrowave (2 equiv. ortho-reagent)Minutes88

Data adapted from literature reports on analogous reactions. Specific yields for this compound are not currently available and would require experimental determination.

Experimental Protocols

The following is a proposed, detailed experimental protocol for the Maitland-Japp reaction with this compound, based on successful modified procedures with other orthoesters. Researchers should consider this as a starting point for optimization.

Materials and Equipment:

  • δ-Hydroxy-β-ketoester (substrate)

  • This compound (reagent)

  • Acetic anhydride (B1165640) (dehydrating agent)

  • Dry toluene (B28343) (solvent)

  • Microwave synthesizer

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle (for comparison with conventional heating)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Rotary evaporator

  • NMR spectrometer, IR spectrometer, and mass spectrometer for product characterization

Proposed Microwave-Assisted Protocol:

  • To a dry microwave reaction vessel equipped with a magnetic stir bar, add the δ-hydroxy-β-ketoester (1.0 equiv).

  • Add dry toluene as the solvent.

  • Add acetic anhydride (1.5 equiv) as a dehydrating agent.

  • Add this compound (2.0 equiv).

  • Seal the reaction vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the final dihydropyran-4-one product using NMR, IR, and mass spectrometry.

Conventional Heating Protocol (for comparison):

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the δ-hydroxy-β-ketoester (1.0 equiv).

  • Add dry toluene as the solvent.

  • Add acetic anhydride (1.5 equiv).

  • Add a larger excess of this compound (e.g., 5-10 equiv).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in the microwave protocol.

Workflow and Logical Relationships

The experimental workflow can be visualized as a series of sequential steps from starting materials to the final, characterized product.

Experimental_Workflow Start Starting Materials (δ-Hydroxy-β-ketoester, This compound) Reaction_Setup Reaction Setup (Solvent, Dehydrating Agent) Start->Reaction_Setup Heating Heating (Microwave or Conventional) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up (Solvent Removal) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Dihydropyran-4-one Characterization->Final_Product

Conclusion and Future Perspectives

The Maitland-Japp reaction with orthoesters is a valuable method for the synthesis of dihydropyran-4-ones. While the use of this compound has been challenging under classical conditions, the application of microwave-assisted synthesis presents a highly promising strategy to overcome these limitations. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this transformation. Successful implementation will broaden the scope of the Maitland-Japp reaction and provide access to novel heterocyclic compounds for applications in drug discovery and materials science. Further studies could focus on exploring a wider range of δ-hydroxy-β-ketoesters and optimizing the microwave conditions for various substrates with this compound.

References

Application Notes and Protocols: Trimethyl Orthovalerate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethyl orthovalerate as a versatile reagent in the synthesis of pharmaceutical intermediates. This compound, with the chemical formula CH₃CH₂CH₂CH₂C(OCH₃)₃, serves as a key building block and reaction mediator in various synthetic transformations. Its unique chemical properties, including its stability in alkaline media and decomposition under acidic conditions, make it a valuable tool in modern medicinal chemistry.

Synthesis of Betamethasone 17-Valerate

This compound is a crucial reagent in the synthesis of Betamethasone 17-Valerate, a potent corticosteroid used to treat various skin conditions. The reaction proceeds via a two-step process involving the formation of a cyclic orthoester intermediate followed by hydrolysis.

Reaction Scheme:

Synthesis_of_Betamethasone_Valerate Betamethasone Betamethasone Intermediate Cyclic Orthoester Intermediate Betamethasone->Intermediate Step 1 TMOV This compound TMOV->Intermediate Product Betamethasone 17-Valerate Intermediate->Product Step 2 (Hydrolysis) Catalyst p-Toluenesulfonic acid Catalyst->Intermediate H2SO4 H₂SO₄ (aq) H2SO4->Product Pinner_Reaction_Workflow cluster_step1 Step 1: Imidate Salt Formation cluster_step2 Step 2: Alcoholysis Valeronitrile Valeronitrile Imidate_Salt Imidate Hydrochloride Salt Valeronitrile->Imidate_Salt Methanol_HCl Methanol + HCl (gas) Methanol_HCl->Imidate_Salt TMOV_Product This compound Imidate_Salt->TMOV_Product Excess_Methanol Excess Methanol Excess_Methanol->TMOV_Product N_Sulfonyl_Imine_Synthesis Sulfonamide Sulfonamide (R-SO₂NH₂) Product N-Sulfonyl Imine (R-SO₂N=CHR') Sulfonamide->Product Aldehyde Aldehyde (R'-CHO) Aldehyde->Product TMOV This compound TMOV->Product Reactant & Dehydrating Agent Byproducts Valeric Acid Methyl Ester + Methanol Product->Byproducts

Application Notes: Esterification of Alcohols Using Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl orthovalerate is an orthoester that serves as a versatile reagent in organic synthesis, particularly for the formation of esters from alcohols. Orthoesters, with the general formula RC(OR')₃, are valuable in esterification reactions, not only as a source of the acyl group but also as dehydrating agents.[1][2] In traditional Fischer esterification, the reaction between a carboxylic acid and an alcohol is a reversible process where the formation of water can limit the yield of the ester.[3][4][5] this compound can circumvent this equilibrium limitation by reacting with the water generated in situ, thus driving the reaction to completion. Furthermore, under acidic conditions, this compound can directly react with alcohols in a transesterification-like manner to yield the corresponding valerate (B167501) ester. This method is advantageous for substrates that may be sensitive to the harsh conditions of other esterification methods.

The reaction of alcohols with orthoesters like this compound is typically catalyzed by an acid.[6] The choice of catalyst can significantly influence the reaction outcome, with potential side products including unsymmetrical ethers and O-acetylated compounds, depending on the reaction conditions and the structure of the alcohol.[2][6] Therefore, careful selection of the catalyst and reaction parameters is crucial for achieving high yields of the desired ester.

Reaction Mechanism

The acid-catalyzed esterification of an alcohol with this compound proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of the orthoester, followed by the elimination of a molecule of methanol (B129727) to form a resonance-stabilized carboxonium ion. The alcohol then acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. Subsequent proton transfer and elimination of a second molecule of methanol yield the final ester product and regenerate the acid catalyst.

Figure 1. Mechanism of acid-catalyzed esterification.

Quantitative Data

The efficiency of esterification and transesterification reactions involving orthoesters is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the impact of different catalysts on product distribution and provide an example of optimized reaction conditions for a related transesterification.

Table 1: Influence of Acid Catalyst on the Reaction of Orthoesters with Alcohols

Catalyst Major Product Minor Products Reference
Montmorillonite KSF Unsymmetrical Ether Dimeric Ether [6]
Montmorillonite K10 Unsymmetrical Ether Dimeric Ether [6]
SiO₂ O-Acetylated Compound Unsymmetrical Ether, Dimeric Ether [6]
BF₃·Et₂O Unsymmetrical Ether - [6]

| Amberlyst-15 | Unsymmetrical Ether | - |[6] |

Table 2: Optimized Conditions for Transesterification of this compound

Parameter Value
Reactant n-Butanol
Catalyst I₂ (4% of this compound)
Molar Ratio (orthovalerate:butanol) 1:28
Temperature 68-70°C
Pressure -0.09 MPa (vacuum)
Reaction Time 4 hours
Conversion of this compound 87.5%
Yield of Tributyl Orthovalerate 82.6%

Data from a study on the synthesis of tributyl orthovalerate.[7]

Experimental Protocols

The following are generalized protocols for the esterification of a primary or secondary alcohol with this compound. These should be adapted based on the specific characteristics of the alcohol substrate.

Protocol 1: General Acid-Catalyzed Esterification

This protocol is suitable for the direct esterification of an alcohol where this compound acts as both the valeroyl source and a dehydrating agent.

Materials:

  • Alcohol

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or an acidic resin like Amberlyst-15)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and the anhydrous solvent.

  • Add this compound (1.5-3.0 eq).

  • Add the acid catalyst (0.01-0.1 eq). For solid catalysts like Amberlyst-15, a higher loading may be required.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off and wash with the reaction solvent.

  • If a soluble acid catalyst was used, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure valerate ester.

Protocol 2: Transesterification for Bulky or Sensitive Alcohols

This protocol is adapted from procedures for transesterification and may be suitable for alcohols that are prone to side reactions under strongly acidic conditions.[7]

Materials:

  • Alcohol

  • This compound

  • Catalyst (e.g., I₂, Montmorillonite KSF)[6][7]

  • Anhydrous solvent (optional, the reaction can be run neat)

  • Dichloromethane (DCM) for workup

  • Nitrogen gas supply

Equipment:

  • Round-bottom flask equipped with a distillation head

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum source

  • Apparatus for column chromatography

Procedure:

  • Charge a round-bottom flask with the alcohol (1.0 eq) and this compound (excess, e.g., 3.0 eq).

  • Add the catalyst (e.g., 30% m/m for Montmorillonite KSF).[6]

  • Heat the mixture under a nitrogen atmosphere. The temperature will depend on the boiling point of the alcohol and the desired reaction rate (e.g., 100°C).[6]

  • If applicable, slowly distill off the methanol byproduct to drive the equilibrium towards the product. A vacuum can be applied to facilitate the removal of volatiles.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture.

  • If a solid catalyst was used, dilute the mixture with a solvent like DCM, filter the catalyst, and wash it with fresh DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

Workflow for Protocol Selection

The choice between a direct esterification or a transesterification protocol depends on the substrate and desired outcome. The following diagram illustrates a logical workflow for selecting an appropriate starting point for reaction optimization.

Protocol_Selection Start Select Alcohol Substrate Is_Alcohol_Sensitive Is the alcohol sensitive to strong acid or high temperatures? Start->Is_Alcohol_Sensitive Use_Protocol_2 Consider Protocol 2 (Transesterification with milder catalyst) Is_Alcohol_Sensitive->Use_Protocol_2 Yes Use_Protocol_1 Start with Protocol 1 (General Acid-Catalyzed Esterification) Is_Alcohol_Sensitive->Use_Protocol_1 No Optimize Optimize reaction conditions (catalyst, temperature, time) Use_Protocol_2->Optimize Use_Protocol_1->Optimize

Figure 2. Decision workflow for protocol selection.

References

Application Notes and Protocols for Trimethyl Orthovalerate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethyl orthovalerate as a versatile reagent in organic synthesis. The focus is on its application in the Johnson-Claisen rearrangement for the formation of carbon-carbon bonds and the synthesis of valuable γ,δ-unsaturated esters.

Application Notes

This compound, also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a key reagent in a variety of organic transformations. Its primary application lies in the Johnson-Claisen rearrangement , a powerful and reliable method for the stereoselective synthesis of γ,δ-unsaturated esters from allylic alcohols. This reaction is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients.

The core of this transformation involves the in situ formation of a mixed ketene (B1206846) acetal (B89532) from the reaction of an allylic alcohol with this compound under acidic conditions. This intermediate then undergoes a concerted[1][1]-sigmatropic rearrangement to yield the corresponding γ,δ-unsaturated ester. The reaction is typically driven to completion by heating.[2][3][4]

Beyond the Johnson-Claisen rearrangement, this compound can be utilized in the synthesis of various heterocyclic compounds and as a precursor for other valuable intermediates.[2]

Key Advantages of Using this compound:
  • Carbon-Carbon Bond Formation: Enables the formation of a new carbon-carbon bond with concomitant installation of an ester functionality.

  • Stereoselectivity: The concerted nature of the[1][1]-sigmatropic rearrangement often leads to a high degree of stereocontrol, transferring the chirality from the allylic alcohol to the product.[2]

  • Versatility: Compatible with a range of substituted allylic alcohols, allowing for the synthesis of diverse γ,δ-unsaturated esters.

Experimental Protocols

Johnson-Claisen Rearrangement: General Procedure

This protocol describes a general method for the synthesis of γ,δ-unsaturated esters from the reaction of an allylic alcohol with this compound.

Materials:

  • Allylic alcohol

  • This compound (3-5 equivalents)

  • Propanoic acid (catalytic amount, e.g., 0.1 equivalents)

  • Toluene (B28343) or xylene (solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol, this compound, and a catalytic amount of propanoic acid. The use of a solvent such as toluene or xylene is optional but can be beneficial for controlling the reaction temperature.

  • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[2] Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the propanoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ,δ-unsaturated ester.

Data Presentation

The following table summarizes representative examples of the Johnson-Claisen rearrangement using trimethyl orthoacetate (a close structural analog of this compound) with various allylic alcohols, demonstrating the typical yields and conditions for this transformation. These examples serve as a useful guide for reactions involving this compound.

Allylic Alcohol SubstrateProductCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methyl-3-buten-2-olMethyl 3,3-dimethyl-4-pentenoatePhosphoric Acid-160-20010-30High
Allyl AlcoholMethyl 4-pentenoatePropanoic AcidToluene1101275[2]
Crotyl AlcoholMethyl 3-methyl-4-pentenoatePropanoic AcidXylene140882[2]
Cinnamyl AlcoholMethyl 3-phenyl-4-pentenoatePropanoic AcidToluene1101678[5]
GeraniolMethyl 3,7-dimethyl-4,8-nonadienoatePropanoic AcidXylene1402465[2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for the application of this compound in the Johnson-Claisen rearrangement.

Johnson_Claisen_Rearrangement Reagents Allylic Alcohol + This compound MixedOrthoester Mixed Orthoester Intermediate Reagents->MixedOrthoester Heat Catalyst Propanoic Acid (cat.) Catalyst->Reagents KeteneAcetal Ketene Acetal Intermediate MixedOrthoester->KeteneAcetal - MeOH Methanol Methanol (byproduct) MixedOrthoester->Methanol Rearrangement [3,3]-Sigmatropic Rearrangement KeteneAcetal->Rearrangement Product γ,δ-Unsaturated Ester Rearrangement->Product

Caption: Overall workflow of the Johnson-Claisen rearrangement.

Ketene_Acetal_Formation start Allylic Alcohol + this compound (in the presence of H+) step1 Protonation of an alkoxy group on the orthoester start->step1 step2 Nucleophilic attack by the allylic alcohol and loss of methanol step1->step2 step3 Formation of a mixed orthoester step2->step3 step4 Protonation of another alkoxy group step3->step4 step5 Elimination of a second molecule of methanol step4->step5 end Formation of the Ketene Acetal step5->end

Caption: Stepwise formation of the ketene acetal intermediate.

Experimental_Workflow A 1. Combine Reactants Allylic Alcohol, this compound, Propanoic Acid B 2. Reaction Heat to reflux (110-140 °C) A->B Heat C 3. Workup - Quench with NaHCO3 (aq) - Extract with organic solvent - Dry and concentrate B->C Cool D 4. Purification Silica Gel Column Chromatography C->D E 5. Product Pure γ,δ-Unsaturated Ester D->E

Caption: General experimental workflow for the Johnson-Claisen rearrangement.

References

Application Notes and Protocols for Dihydropyran Synthesis Using Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of dihydropyran derivatives utilizing trimethyl orthovalerate. The described method is based on a modified Maitland-Japp cyclization, a robust strategy for the formation of substituted dihydropyran-4-ones. This protocol is intended for laboratory use by qualified professionals in the fields of chemical research and drug development.

Introduction

Dihydropyrans are important heterocyclic scaffolds found in a variety of natural products and pharmacologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug discovery. One effective method for constructing the dihydropyran ring system involves the reaction of a δ-hydroxy-β-ketoester with an orthoester, such as this compound. This reaction proceeds via a domino sequence of ketal formation, elimination of methanol, and an oxo-Michael addition, culminating in the cyclized dihydropyran product. This compound serves as a key reagent, contributing a five-carbon fragment to the final structure.

Reaction Scheme

The general reaction scheme involves the condensation of a δ-hydroxy-β-ketoester with this compound in the presence of a dehydrating agent to yield a substituted dihydropyran-4-one.

Experimental Protocols

This section details two common procedures for the synthesis of dihydropyran-4-ones using this compound: conventional heating and microwave irradiation.

Protocol 1: Synthesis via Conventional Heating

This method is suitable for standard laboratory setups and larger scale reactions.

Materials:

  • δ-Hydroxy-β-ketoester (1.0 eq)

  • This compound (10.0 eq)

  • Acetic anhydride (B1165640) (3.0 eq)

  • Dry toluene (B28343)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the δ-hydroxy-β-ketoester (1.0 eq).

  • Add dry toluene to dissolve the starting material.

  • Add acetic anhydride (3.0 eq) to the solution.

  • Add this compound (10.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess toluene and this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired dihydropyran-4-one.

Protocol 2: Synthesis via Microwave Irradiation

This method offers significantly reduced reaction times and often requires a smaller excess of the orthoester.[1][2]

Materials:

  • δ-Hydroxy-β-ketoester (1.0 eq)

  • This compound (2.0 eq)

  • Acetic anhydride (3.0 eq)

  • Dry toluene

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the δ-hydroxy-β-ketoester (1.0 eq), this compound (2.0 eq), and acetic anhydride (3.0 eq).[1]

  • Add a minimal amount of dry toluene to ensure proper mixing.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a dihydropyran-4-one derivative from a generic δ-hydroxy-β-ketoester and this compound.

ParameterValue
Reactants
δ-Hydroxy-β-ketoester1.0 mmol
This compound2.0 mmol (Microwave)
Acetic Anhydride3.0 mmol
Reaction Conditions
SolventToluene
Temperature120 °C (Microwave)
Reaction Time20 min (Microwave)
Product
Product NameSubstituted Dihydropyran-4-one
Yield75-85% (Typical)
Purity (by NMR/LC-MS)>95%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δVaries with substituents
¹³C NMR (CDCl₃, 100 MHz) δVaries with substituents
HRMS (ESI) m/zCalculated and found values match

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Dihydropyran Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine δ-hydroxy-β-ketoester, This compound, and acetic anhydride in a vial. add_solvent Add dry toluene. start->add_solvent seal Seal the reaction vessel. add_solvent->seal react Heat the mixture (Conventional or Microwave). seal->react monitor Monitor reaction progress (TLC or LC-MS). react->monitor cool Cool to room temperature. monitor->cool Upon completion concentrate Concentrate under reduced pressure. cool->concentrate purify Purify by flash column chromatography. concentrate->purify product Obtain pure dihydropyran product. purify->product

Caption: Workflow for dihydropyran synthesis.

Reaction Mechanism

G Proposed Mechanism for Dihydropyran Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization ketoester δ-Hydroxy-β-ketoester ketal Mixed Ketal Formation ketoester->ketal + Orthovalerate orthovalerate This compound orthovalerate->ketal oxocarbenium Oxocarbenium Ion ketal->oxocarbenium - MeOH enol_ether Enol Ether Intermediate oxocarbenium->enol_ether - H+ michael_addition Intramolecular Oxo-Michael Addition enol_ether->michael_addition Cyclization product Dihydropyran-4-one michael_addition->product - MeOH

Caption: Mechanism of the Maitland-Japp inspired reaction.

References

Application Notes and Protocols for Trimethyl Orthovalerate as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trimethyl orthovalerate's use as a solvent in chemical reactions, including its physical and chemical properties, potential applications, and example protocols.

Introduction

This compound (CAS No. 13820-09-2), also known as 1,1,1-trimethoxypentane, is an orthoester that serves as a versatile compound in various chemical applications.[1][2] Beyond its use as a reagent and intermediate in organic synthesis, its properties make it a suitable solvent for specific reaction conditions.[3][4] Its low toxicity and favorable safety profile are also noteworthy.[2] This document outlines the characteristics of this compound as a solvent and provides protocols for its application.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions.

PropertyValueReferences
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Appearance Colorless liquid[2]
Boiling Point 164-166 °C
Density 0.941 g/mL at 25 °C
Refractive Index n20/D 1.410
Solubility Soluble in organic solvents (e.g., alcohols, ethers); insoluble in water.[1][3]
Flash Point 42 °C (107.6 °F)[4]

Advantages and Disadvantages as a Solvent

Advantages:

  • Non-Polar Environment: Its insolubility in water and solubility in organic solvents make it an excellent choice for reactions requiring a non-polar or anhydrous environment.[3]

  • Good Solubilizing Power: It can dissolve a range of organic compounds, including resins like alkyd and acrylic resins.[3]

  • Higher Boiling Point: With a boiling point of 164-166 °C, it is suitable for reactions that require elevated temperatures.

  • Low Toxicity: It is noted for its relatively low toxicity, which can be an advantage over more hazardous solvents.[2]

Disadvantages:

  • Hydrolytic Instability: As an orthoester, it is susceptible to hydrolysis under acidic conditions, which can limit its use in certain reactions.

  • Limited Polarity Range: Being a non-polar solvent, it is not suitable for reactions involving polar reagents or intermediates that require polar solvation for stabilization.

  • Flammability: It is a flammable liquid and requires appropriate safety precautions for handling.[3]

Application Notes and Experimental Protocols

This compound can be used as a solvent for organic reactions where a non-polar, aprotic medium is required. Its higher boiling point allows for a wider range of reaction temperatures compared to other common non-polar solvents like diethyl ether or dichloromethane.

Example Protocol: Nucleophilic Substitution Reaction

This hypothetical protocol illustrates the use of this compound as a solvent in a generic SN2 reaction.

Reaction: R-X + Nu⁻ → R-Nu + X⁻

Materials:

  • Alkyl halide (R-X)

  • Nucleophile (e.g., sodium salt of an alcohol or thiol)

  • This compound (solvent)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet.

  • Ensure all glassware is oven-dried to remove any moisture.

  • To the flask, add the nucleophile (1.2 equivalents).

  • Add this compound as the solvent to achieve a desired concentration (e.g., 0.5 M).

  • Stir the suspension and add the alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

This compound can be employed as a solvent in the formulation of resins and coatings to dissolve the polymer and adjust the viscosity of the final product.[3]

Example Protocol: Preparation of a Simple Acrylic Coating

Materials:

  • Acrylic resin

  • This compound

  • Curing agent (e.g., a melamine (B1676169) resin)

  • Flow control agent

Procedure:

  • In a suitable mixing vessel, add the acrylic resin.

  • Slowly add this compound while stirring until the resin is completely dissolved.

  • Adjust the viscosity of the solution by adding more solvent as needed.

  • Add the curing agent and the flow control agent to the resin solution and mix thoroughly until a homogeneous mixture is obtained.

  • The resulting coating formulation can then be applied to a substrate and cured according to the curing agent's requirements (e.g., baking at elevated temperatures).

Data Presentation

ParameterThis compoundToluene (Non-Polar)DMF (Polar Aprotic)
Boiling Point (°C) 164-166111153
Reaction Temperature Range WideModerateWide
Solubility of Non-Polar Reactants HighHighLow
Solubility of Polar Reactants LowLowHigh
Stabilization of Charged Intermediates LowLowHigh
Water Scavenging Yes (hydrolyzes)NoNo

Visualizations

G General Experimental Workflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of Reactants and this compound A->B C Reaction at Desired Temperature B->C D Reaction Monitoring (TLC/GC) C->D D->C Continue Reaction E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Chromatography/Distillation) E->F G Product F->G

Caption: General experimental workflow using this compound as a solvent.

G Properties and Applications of this compound as a Solvent A This compound B Non-Polar Nature A->B C High Boiling Point A->C D Good Solubility for Organics A->D E Application in Organic Synthesis B->E G Reactions in Anhydrous Conditions B->G H Reactions at High Temperatures C->H F Application in Coatings/Resins D->F I Dissolving Polymers F->I J Viscosity Adjustment F->J

Caption: Logical relationship of properties to solvent applications.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[3] It can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area.

Disclaimer: The provided protocols are for illustrative purposes only and should be adapted and optimized for specific reactions and applications. Always consult the relevant safety data sheet (SDS) before handling any chemical.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trimethyl orthovalerate in microwave-assisted organic synthesis (MAOS). This approach offers significant advantages for the rapid and efficient synthesis of heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are of considerable interest in medicinal chemistry and drug development. Microwave irradiation drastically reduces reaction times and often improves yields compared to conventional heating methods.[1]

Introduction to Microwave-Assisted Synthesis with Orthoesters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[1] The use of orthoesters, such as this compound, in these reactions provides a versatile route to various heterocyclic systems. The reaction of carboxylic acid hydrazides with orthoesters under microwave irradiation is a particularly efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1] This method is notable for its high yields, short reaction times, and often solvent-free conditions, aligning with the principles of green chemistry.

Application: Synthesis of 2-Butyl-5-Aryl-1,3,4-Oxadiazoles

A key application of this compound in microwave-assisted synthesis is the preparation of 2-butyl-5-aryl-1,3,4-oxadiazoles. These compounds are synthesized through the condensation of an aryl carboxylic acid hydrazide with this compound. The butyl group is incorporated at the 2-position of the oxadiazole ring, a structural motif that can be of interest in the development of new therapeutic agents.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of 2-butyl-5-aryl-1,3,4-oxadiazoles from various aryl carboxylic acid hydrazides and this compound, based on generalized procedures for similar orthoesters.[1]

EntryAryl Group of HydrazideMicrowave PowerReaction Time (min)Yield (%)
1Phenyl490 W1085-95
24-Chlorophenyl490 W1088-98
34-Methylphenyl490 W1087-97
44-Nitrophenyl490 W1280-90

Experimental Protocols

Caution: Microwave-assisted organic synthesis should be carried out in a dedicated microwave reactor designed for chemical synthesis. Reactions in sealed vessels can generate high pressures and should be handled with appropriate safety precautions. All experiments should be performed in a well-ventilated fume hood.[1]

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Butyl-5-Aryl-1,3,4-Oxadiazoles

This protocol is adapted from the general method for the synthesis of 1,3,4-oxadiazoles from carboxylic acid hydrazides and orthoesters under microwave irradiation.[1]

Materials:

  • Aryl carboxylic acid hydrazide (1.0 mmol)

  • This compound (1.2 mmol)

  • p-Toluenesulfonic acid (catalytic amount, approx. 5 mol%)

  • Microwave reactor with appropriate reaction vessels

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the aryl carboxylic acid hydrazide (1.0 mmol), this compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling point solvent like DMF or DMSO if necessary for solubility.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 490 W for 10-12 minutes. The reaction temperature will typically reach 120-150 °C.

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature.

  • Open the vessel carefully in a fume hood.

  • The crude product is often a solid. If so, it can be isolated by filtration. If the product is oily, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-butyl-5-aryl-1,3,4-oxadiazole.

  • Characterize the final product by standard analytical techniques (e.g., melting point, IR, ¹H NMR, and ¹³C NMR).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general reaction pathway for the synthesis of 1,3,4-oxadiazoles and the experimental workflow for the microwave-assisted protocol.

reaction_pathway Hydrazide Aryl Carboxylic Acid Hydrazide Intermediate Acylhydrazone Intermediate Hydrazide->Intermediate + Orthoester Trimethyl Orthovalerate Orthoester->Intermediate Oxadiazole 2-Butyl-5-Aryl- 1,3,4-Oxadiazole (B1194373) Intermediate->Oxadiazole Microwave Irradiation (Cyclization)

Caption: Reaction pathway for 1,3,4-oxadiazole synthesis.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Hydrazide, This compound, & Catalyst Microwave Irradiate in Microwave Reactor Reagents->Microwave Cooling Cool to Room Temperature Microwave->Cooling Isolation Isolate Crude Product Cooling->Isolation Purification Recrystallize from Ethanol Isolation->Purification Characterization Characterize Product (MP, IR, NMR) Purification->Characterization

References

Troubleshooting & Optimization

Trimethyl orthovalerate hydrolysis rate and conditions to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis of trimethyl orthovalerate, including troubleshooting common issues and frequently asked questions regarding its stability and handling.

Troubleshooting Guide: Managing this compound Hydrolysis

This guide addresses specific problems that may arise during experiments involving this compound, focusing on preventing unwanted degradation.

Problem Potential Cause Recommended Solution
Loss of Sample Purity Over Time Accidental exposure to acidic conditions or moisture.Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Use anhydrous solvents and reagents. If acidic conditions are unavoidable, perform the reaction at a low temperature to minimize the rate of hydrolysis.[1]
Inconsistent Reaction Yields Partial hydrolysis of this compound before or during the reaction.Ensure all glassware is thoroughly dried before use. Handle the compound in a dry environment, such as a glove box. Use freshly opened anhydrous solvents.[1]
Formation of Valeric Acid and Methanol (B129727) Byproducts Hydrolysis of this compound due to the presence of water and an acid catalyst.Work under strictly anhydrous conditions. If an acidic catalyst is required for the primary reaction, consider adding a dehydrating agent. In alkaline media, this compound is stable.
Precipitate Formation in a Reaction Mixture The hydrolysis product, valeric acid, may be insoluble in certain non-polar organic solvents.If hydrolysis cannot be avoided, consider using a solvent system in which both the orthoester and its hydrolysis products are soluble to maintain a homogeneous reaction mixture. This compound is soluble in alcohols, ethers, and ketones.

Frequently Asked Questions (FAQs)

What is the primary cause of this compound degradation?

The primary degradation pathway for this compound is hydrolysis. This reaction is significantly accelerated under acidic conditions, leading to the formation of methyl valerate (B167501) and methanol, which can be further hydrolyzed to valeric acid and methanol. The compound is sensitive to moisture and acidic environments. It is stable under alkaline conditions.

What are the optimal storage conditions to prevent hydrolysis?

To prevent hydrolysis, this compound should be stored in a cool, dry, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.[1] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture.

How can I detect hydrolysis in my sample?

Hydrolysis can be detected by analytical techniques such as ¹H NMR spectroscopy by observing the appearance of signals corresponding to the hydrolysis products, methanol and valeric acid. Gas chromatography (GC) can also be used to separate and quantify the parent compound and its degradation products.

Is it possible to quantify the rate of hydrolysis?

Yes, the rate of hydrolysis can be quantified by monitoring the disappearance of the this compound peak or the appearance of product peaks over time using techniques like ¹H NMR or GC. The reaction generally follows pseudo-first-order kinetics under constant pH conditions.

Hydrolysis Rate of this compound

pH Condition Illustrative k (s⁻¹) Illustrative t½
3Acidic1.5 x 10⁻³~7.7 minutes
5Weakly Acidic1.5 x 10⁻⁵~12.8 hours
7NeutralVery SlowDays to Weeks
9AlkalineExtremely SlowMonths to Years

Note: This data is illustrative and intended to demonstrate the relative stability of this compound under different pH conditions. Actual rates will vary with temperature, solvent composition, and buffer effects.

Experimental Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the hydrolysis of this compound using ¹H NMR.

Objective: To determine the rate of hydrolysis of this compound under controlled acidic conditions.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated buffer solution of desired pH (e.g., acetate (B1210297) buffer in D₂O for pH 5)

  • Internal standard (e.g., 1,4-dioxane)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the deuterated buffer.

    • In an NMR tube, add a known volume of the buffered internal standard solution.

    • Add a precise amount of this compound to the NMR tube. The final concentration should be suitable for NMR analysis (e.g., 10-20 mM).

    • Cap the NMR tube tightly and shake to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) immediately after sample preparation.

    • Subsequent spectra should be acquired at regular intervals. The frequency of acquisition will depend on the expected rate of hydrolysis (more frequent for faster reactions at lower pH).

    • Maintain a constant temperature in the NMR probe throughout the experiment.

  • Data Analysis:

    • Integrate the characteristic peaks of this compound and the internal standard in each spectrum.

    • The concentration of this compound at each time point can be calculated relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k).

Visualizations

Hydrolysis_Pathway Hydrolysis Pathway of this compound TMV This compound Intermediate Hemiorthoester Intermediate TMV->Intermediate + H₂O, H⁺ H2O Water (H₂O) Acid Acid Catalyst (H⁺) MV Methyl Valerate Intermediate->MV - CH₃OH MeOH Methanol (CH₃OH) Intermediate->MeOH - CH₃OH VA Valeric Acid MV->VA + H₂O, H⁺ (further hydrolysis)

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow Workflow to Avoid Hydrolysis Start Start: Handling this compound Dry Use Oven-Dried Glassware Start->Dry Inert Work Under Inert Atmosphere (N₂ or Ar) Dry->Inert Solvent Use Anhydrous Solvents Inert->Solvent Reagents Ensure Reagents are Anhydrous Solvent->Reagents pH_Check Is the Reaction Medium Acidic? Reagents->pH_Check Low_Temp Conduct Reaction at Low Temperature pH_Check->Low_Temp Yes Proceed Proceed with Reaction pH_Check->Proceed No (Neutral/Alkaline) Low_Temp->Proceed End End: Stable Compound Proceed->End

Caption: Recommended workflow for handling this compound.

References

Side reactions of trimethyl orthovalerate in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trimethyl orthovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions when using this compound in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of this compound in acidic media?

The most common side reaction is acid-catalyzed hydrolysis.[1] In the presence of even trace amounts of water and an acid catalyst, this compound will hydrolyze to form methyl valerate (B167501) and methanol. This reaction is generally rapid and can significantly reduce the yield of the desired product.

Q2: What are other potential side reactions?

Besides hydrolysis, other nucleophiles present in the reaction mixture can compete with the intended reactant. These can lead to:

  • Transesterification: If other alcohols are present, they can exchange with the methoxy (B1213986) groups of the orthoester, leading to the formation of mixed orthoesters or different esters upon subsequent reaction.[2][3][4]

  • Reaction with Amines: Primary and secondary amines can react with orthoesters to form a variety of products, including imidates and amidines, especially under acidic conditions.[5][6]

  • Reaction with Carboxylic Acids: Carboxylic acids can react with this compound to form the corresponding methyl ester of the carboxylic acid.

Q3: How does pH affect the stability of this compound?

This compound is highly sensitive to acidic conditions and decomposes readily. It is, however, relatively stable in neutral and alkaline media. The rate of hydrolysis is directly proportional to the concentration of the acid catalyst.

Q4: What catalysts can promote these side reactions?

Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can catalyze the decomposition and side reactions of this compound. The choice and concentration of the acid catalyst can significantly influence the rate and extent of these side reactions.[3][7]

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Presence of Methyl Valerate

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to methyl valerate.

  • The isolated yield of the target molecule is lower than expected.

Possible Cause:

  • Hydrolysis of this compound due to the presence of water in the reaction medium.

Solutions:

  • Rigorous Drying of Reagents and Solvents: Ensure all solvents, reagents, and glassware are scrupulously dried before use. Solvents should be distilled from an appropriate drying agent. Reagents should be stored in a desiccator.

  • Use of a Scavenger for Water: Add a drying agent that is inert to the reaction conditions, such as molecular sieves (3Å or 4Å), to the reaction mixture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Formation of Unexpected Ester or Ether Byproducts

Symptoms:

  • Analysis of the reaction mixture reveals the presence of esters or ethers other than the expected product. For example, if another alcohol (R-OH) is present, you might observe the formation of the corresponding methyl ether (R-OMe) or valerate ester.

Possible Cause:

  • Transesterification reaction between this compound and other hydroxyl-containing compounds in the reaction mixture.

Solutions:

  • Control of Stoichiometry: Use a precise stoichiometry of the reactants. An excess of the desired nucleophile may help to outcompete the side reaction.

  • Temperature Control: The rate of transesterification can be temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction pathway.

  • Choice of Catalyst: The nature of the acid catalyst can influence the selectivity. A milder or sterically hindered acid catalyst might reduce the extent of transesterification.

Issue 3: Formation of Nitrogen-Containing Impurities

Symptoms:

  • If the reaction involves amine nucleophiles, the formation of amidine or imidate byproducts is observed.

Possible Cause:

  • Direct reaction of the amine with this compound.

Solutions:

  • Protection of Amine Group: If the amine is not the intended nucleophile, consider protecting it with a suitable protecting group that is stable to the acidic conditions of the reaction.

  • Reaction Conditions Optimization: Adjusting the reaction temperature, addition rate of reagents, and catalyst can help to minimize the formation of these byproducts.

Quantitative Data

Table 1: Rate Constants for the Hydrolysis of Methyl Orthobenzoate in Aqueous Solution

Acid CatalystConcentration (M)k_obs (s⁻¹)
HCl0.11.2 x 10⁻²
HCl0.056.1 x 10⁻³
Acetic Acid0.11.5 x 10⁻⁴

Data extrapolated from studies on methyl orthobenzoates. The reactivity of this compound is expected to be higher due to the electron-donating nature of the butyl group.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by GC-MS

This protocol allows for the quantification of the hydrolysis byproduct, methyl valerate.

1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., 200 µL of saturated sodium bicarbonate solution) and an extraction solvent (e.g., 1 mL of diethyl ether). c. Vortex the vial for 30 seconds and allow the layers to separate. d. Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate). e. Transfer the dried organic layer to a GC-MS vial for analysis.

2. GC-MS Analysis: a. GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Oven Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes. d. Injector Temperature: 250°C. e. MS Detector: Scan from m/z 40 to 300.

3. Data Analysis: a. Identify the peaks for this compound and methyl valerate based on their retention times and mass spectra. b. Quantify the relative amounts of each compound by integrating the peak areas.

Protocol 2: In-situ Monitoring of Side Reactions by ¹H NMR

This protocol is useful for observing the formation of various side products in real-time.

1. Sample Preparation: a. In an NMR tube, dissolve the starting materials and an internal standard (e.g., mesitylene) in a deuterated solvent that is compatible with the reaction (e.g., CDCl₃, dried over molecular sieves). b. Acquire an initial ¹H NMR spectrum before adding the acid catalyst. c. Add the acid catalyst to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

2. NMR Acquisition: a. Use a standard ¹H NMR pulse program. b. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).

3. Data Analysis: a. Identify the characteristic signals for the starting materials, desired product, and any side products.

  • This compound: Look for the singlet for the three methoxy groups.
  • Methyl valerate: Look for the characteristic signals of the valerate chain and the methoxy singlet.
  • Methanol: A singlet. b. Integrate the signals of interest relative to the internal standard to determine the concentration of each species over time.[2]

Visualizations

Hydrolysis_Mechanism TMOV This compound Protonated_TMOV Protonated Orthoester TMOV->Protonated_TMOV + H⁺ Carbocation Dialkoxycarbenium Ion Protonated_TMOV->Carbocation - CH₃OH Hemiorthoester Hemiorthoester Intermediate Carbocation->Hemiorthoester + H₂O MethylValerate Methyl Valerate Hemiorthoester->MethylValerate - H⁺, - CH₃OH Methanol Methanol H3O H₃O⁺ H2O H₂O MeOH Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Hydrolysis Analyze for Methyl Valerate (GC-MS/NMR) Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis is the Main Side Reaction Check_Hydrolysis->Hydrolysis_Confirmed Yes Check_Other_Byproducts Analyze for Other Esters/Ethers/Amidines Check_Hydrolysis->Check_Other_Byproducts No Implement_Anhydrous Implement Rigorous Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere - Use Water Scavenger Hydrolysis_Confirmed->Implement_Anhydrous End Improved Yield and Purity Implement_Anhydrous->End Other_Byproducts_Confirmed Other Nucleophilic Attack Occurring Check_Other_Byproducts->Other_Byproducts_Confirmed Yes Check_Other_Byproducts->End No Optimize_Conditions Optimize Reaction Conditions: - Adjust Stoichiometry - Lower Temperature - Change Catalyst Other_Byproducts_Confirmed->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of Products from Trimethyl Orthovalerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. It addresses common issues encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual this compound and other reactants.

  • Hydrolysis Products: this compound is sensitive to acidic conditions and can hydrolyze to methyl valerate (B167501) and methanol, especially during aqueous work-ups or chromatography on silica (B1680970) gel.[1][2][3] The desired product, if it contains an orthoester moiety, can also be susceptible to hydrolysis.

  • Reaction-Specific Byproducts: The nature of byproducts depends on the specific reaction. For instance, in Johnson-Claisen rearrangements, side reactions can lead to different isomers or degradation products.[4][5]

  • Catalyst Residues: Acid catalysts used in the reaction may need to be neutralized and removed.

Q2: My product, which contains an orthoester group, appears to be decomposing on the silica gel column. What can I do?

A2: Decomposition on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of the orthoester.[6][7] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Flush the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample. This will neutralize the acidic sites on the silica.[8]

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) or Florisil.[9] However, you will need to develop a new solvent system for these adsorbents.

  • Minimize Contact Time: A faster elution with a slightly more polar solvent system can reduce the time your compound spends on the column, thereby minimizing decomposition.

  • Alternative Purification Methods: If the product is thermally stable, distillation could be an option. If it is a solid, recrystallization might be effective.

Q3: How can I effectively remove the acidic catalyst after the reaction?

A3: An acidic catalyst can be removed during the work-up procedure using a liquid-liquid extraction.[10][11] Washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will neutralize the acid, converting it into a salt that is soluble in the aqueous layer.[12] This should be followed by a wash with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.[13]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product After Column Chromatography
Possible Cause Troubleshooting Steps
Product is still on the column. Gradually increase the polarity of the eluent to ensure all compounds are eluted. Check small, concentrated aliquots of the later fractions by TLC or LC-MS.
Product co-eluted with a byproduct. Optimize the solvent system using TLC to achieve better separation between the spots corresponding to your product and impurities. A shallower gradient or isocratic elution might be necessary.
Product decomposed on the column. As discussed in FAQ 2, the acidic nature of silica gel can lead to the degradation of acid-sensitive compounds like orthoesters.[6] Try deactivating the silica gel with triethylamine, using a different stationary phase like alumina, or minimizing the purification time.[8][9]
Sample was overloaded. Overloading the column leads to poor separation and broad peaks, which can result in mixed fractions and lower isolated yield. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the silica gel.
Problem 2: Presence of Methyl Valerate in the Purified Product
Possible Cause Troubleshooting Steps
Hydrolysis of this compound during the reaction. Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and dry glassware.
Hydrolysis during aqueous work-up. Minimize the time the reaction mixture is in contact with acidic water. Use of a saturated solution of a weak base like sodium bicarbonate for the initial wash can help.[12]
Hydrolysis on the chromatography column. The presence of residual water in the eluent or on the silica gel can cause hydrolysis. Use anhydrous solvents for chromatography. If the product is significantly less polar than methyl valerate, it may be possible to separate them by carefully choosing the solvent system.

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Reaction
  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.[11]

  • Combine the organic layers and wash with brine.[13]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[10]

Protocol 2: Flash Column Chromatography for a Moderately Polar Product
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a more volatile solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, remove the solvent, and load the resulting powder onto the column.

  • Elution: Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the compounds.[12]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data for Similar Ester Purifications

The following table provides examples of conditions used for the purification of methyl esters, which can serve as a starting point for optimizing the purification of this compound reaction products.

Purification Method Compound Type Conditions Typical Purity
Reactive Distillation Fatty Acid Methyl EstersColumn Pressure: 1.5 bar; Feed Temperature: 130-140°C.[14][15]> 98%[15]
Fractional Distillation Crude Methyl EstersTemperature control is critical to prevent degradation.[16]High Purity
Recrystallization Saturated Fatty Acid EstersDissolve in a minimal amount of hot solvent and cool slowly.[17][18]High Purity
Column Chromatography Binol-Phosphate EstersSilica gel, hexanes/ethyl acetate (3:2) eluent.[19]> 95%

Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Reactants + This compound reaction Reaction under Anhydrous Conditions start->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography distillation Distillation concentrate->distillation recrystallization Recrystallization concentrate->recrystallization purity Purity Assessment (NMR, GC-MS) chromatography->purity distillation->purity recrystallization->purity product Pure Product purity->product

Caption: General experimental workflow for a reaction involving this compound.

Troubleshooting_Purification cluster_check Initial Checks cluster_solutions Purification Strategy start Crude Product Impure? check_tlc Analyze by TLC/LC-MS start->check_tlc Yes pure_product Pure Product start->pure_product No check_stability Product Stable on Silica? check_tlc->check_stability optimize_chrom Optimize Chromatography (Solvent, Gradient) check_stability->optimize_chrom Yes deactivate_silica Deactivate Silica (e.g., with Triethylamine) check_stability->deactivate_silica No optimize_chrom->pure_product Success alt_stationary_phase Use Alumina or Florisil deactivate_silica->alt_stationary_phase Still fails deactivate_silica->pure_product Success alt_method Consider Distillation or Recrystallization alt_stationary_phase->alt_method Still fails alt_stationary_phase->pure_product Success alt_method->pure_product Success failed Purification Failed alt_method->failed Fails

Caption: Logical troubleshooting guide for the purification of challenging products.

Johnson_Claisen cluster_reactants allylic_alcohol Allylic Alcohol intermediate1 Mixed Orthoester Intermediate allylic_alcohol->intermediate1 + H⁺ trimethyl_orthovalerate This compound trimethyl_orthovalerate->intermediate1 ketene_acetal Ketene Acetal Intermediate intermediate1->ketene_acetal - MeOH product γ,δ-Unsaturated Ester ketene_acetal->product [3,3]-Sigmatropic Rearrangement

Caption: Simplified mechanism of the Johnson-Claisen rearrangement.

References

Technical Support Center: Optimizing Reactions with Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trimethyl orthovalerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during synthesis and application.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound.

Low Yield in this compound Synthesis (Pinner Reaction)

Q: My synthesis of this compound via the Pinner reaction of valeronitrile (B87234) is resulting in a low yield and significant formation of valeramide as a byproduct. What is causing this and how can I improve the yield?

A: Low yields and amide formation in the Pinner reaction are typically due to the presence of water and suboptimal reaction conditions. The intermediate imidate salt is sensitive to moisture and can hydrolyze to the corresponding amide.

Possible Causes and Solutions:

  • Presence of Moisture: Water in the reaction mixture will hydrolyze the imidate hydrochloride intermediate, leading to the formation of valeramide.

    • Solution: Ensure all reagents and solvents (especially methanol) are strictly anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: The temperature for the initial formation of the imidate salt and the subsequent alcoholysis are critical.

    • Solution: For the formation of the imidate hydrochloride from valeronitrile, methanol, and HCl gas, maintain a low temperature, typically around 5 °C. For the methanolysis of the isolated imidate salt to the orthoester, the temperature can be raised to 25–65 °C.[1][2]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion.

    • Solution: Allow the reaction to proceed for a sufficient duration. For the imidate formation, 24 hours is often required.[1] Ensure efficient stirring throughout the reaction.

  • Improper Work-up: The orthoester product is sensitive to acidic conditions and can hydrolyze back to the ester during work-up.

    • Solution: Neutralize any excess acid carefully during the work-up procedure. Orthoesters are generally stable to basic conditions.[1]

Troubleshooting Flowchart: Low Yield in Pinner Reaction

G start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature Profile anhydrous_reagents Use Anhydrous Reagents and Solvents check_moisture->anhydrous_reagents Yes inert_atmosphere Use Inert Atmosphere (N2/Ar) check_moisture->inert_atmosphere Yes anhydrous_reagents->check_temp inert_atmosphere->check_temp optimize_temp Optimize Temperature: - Imidate formation: ~5°C - Alcoholysis: 25-65°C check_temp->optimize_temp Suboptimal check_time Evaluate Reaction Time and Mixing check_temp->check_time Optimal optimize_temp->check_time increase_time Increase Reaction Time / Improve Stirring check_time->increase_time Inadequate check_workup Assess Work-up Procedure check_time->check_workup Adequate increase_time->check_workup neutralize_acid Ensure Careful Neutralization of Acid check_workup->neutralize_acid Acidic end Improved Yield check_workup->end Neutral/Basic neutralize_acid->end G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Alcoholysis and Purification A Mix Valeronitrile and Anhydrous Methanol B Cool to 5°C A->B C Bubble Dry HCl Gas B->C D Stir at 5°C for 24h C->D E Remove Volatiles under Vacuum D->E F Isolate Imidate Hydrochloride E->F G Add Anhydrous Methanol to Imidate F->G H Stir at RT for 48h G->H I Filter off NH4Cl H->I J Aqueous Work-up (NaHCO3, Brine) I->J K Dry Organic Layer J->K L Distill under Reduced Pressure K->L M Pure this compound L->M G cluster_0 Inputs cluster_1 Reaction Parameters cluster_2 Outputs Allylic_Alcohol Allylic Alcohol (Stereochemistry) Temperature Temperature (100-200°C) Allylic_Alcohol->Temperature Orthoester This compound (Purity, Excess) Orthoester->Temperature Catalyst Weak Acid Catalyst (e.g., Propionic Acid) Catalyst->Temperature Yield Yield of γ,δ-Unsaturated Ester Temperature->Yield Selectivity Diastereoselectivity Temperature->Selectivity Time Reaction Time Time->Yield Solvent Solvent (Optional) Solvent->Yield Solvent->Selectivity

References

Technical Support Center: Trimethyl Orthovalerate Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of byproducts from reactions involving trimethyl orthovalerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when using this compound?

A1: The most common byproducts arise from the hydrolysis of this compound, which is sensitive to acidic conditions and moisture. The primary byproducts are methyl valerate (B167501) and methanol (B129727).[1] Depending on the reaction conditions, unreacted this compound may also be present as a contaminant.

Q2: Can I remove this compound and its byproducts with an aqueous workup?

A2: Yes, an aqueous workup is a common and effective method. This compound will hydrolyze to the more water-soluble methanol and the less water-soluble methyl valerate. Methanol can be effectively removed by washing with water or brine. Methyl valerate, being an ester, has lower water solubility and may require multiple extractions. A mild aqueous base, such as a saturated sodium bicarbonate solution, can be used to quench any acid catalyst and neutralize acidic impurities.[2]

Q3: Is distillation a suitable method for purifying my product from these byproducts?

A3: Distillation can be a highly effective method, especially for larger-scale purifications, provided your desired product has a significantly different boiling point from this compound, methyl valerate, and methanol.[2][3][4][5] Fractional distillation is recommended for separating components with closer boiling points.

Q4: When should I consider using column chromatography?

A4: Column chromatography is ideal for purifying products that are sensitive to heat (making distillation unsuitable) or when high purity is required, especially on a smaller scale. It is effective for separating compounds with different polarities. For instance, if your product has a different polarity from the relatively non-polar this compound and methyl valerate, chromatographic separation should be straightforward.[6][7]

Troubleshooting Guides

Issue 1: My final product is contaminated with unreacted this compound.
  • Possible Cause: Incomplete reaction or use of excess this compound.

  • Solution 1: Aqueous Hydrolysis and Extraction

    • Protocol: During the reaction workup, perform a wash with mildly acidic water (e.g., 0.1 M HCl) to intentionally hydrolyze the excess this compound to methyl valerate and methanol. Care must be taken if your product is acid-sensitive. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize the acid and remove any acidic byproducts. Finally, wash with brine to remove the majority of the methanol and any remaining water from the organic layer.

    • Rationale: This method converts the orthoester into its more easily removable hydrolysis products.

  • Solution 2: Distillation

    • Protocol: If your product is not heat-sensitive and has a boiling point sufficiently different from this compound (b.p. 164-166 °C), perform fractional distillation.

    • Rationale: This physically separates the compounds based on their boiling points.

Issue 2: My product is contaminated with methyl valerate.
  • Possible Cause: Hydrolysis of this compound during the reaction or workup.

  • Solution 1: Distillation

    • Protocol: Methyl valerate has a boiling point of approximately 127-128 °C. If your product has a boiling point that is at least 20-30 °C different, fractional distillation is a viable option.[3][4][5]

    • Rationale: Exploits the difference in boiling points for separation.

  • Solution 2: Column Chromatography

    • Protocol: Use silica (B1680970) gel chromatography. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexanes, will typically elute the less polar methyl valerate before more polar products. The exact solvent system will depend on the polarity of your desired compound.[7]

    • Rationale: Separates compounds based on their differential adsorption to the stationary phase.

Issue 3: My product contains residual methanol.
  • Possible Cause: Hydrolysis of this compound.

  • Solution 1: Aqueous Extraction

    • Protocol: Perform multiple washes of the organic layer with water and/or brine. Methanol is highly soluble in water and will partition into the aqueous phase.

    • Rationale: This is a simple and effective liquid-liquid extraction based on solubility.

  • Solution 2: Rotary Evaporation (for volatile products)

    • Protocol: If your product is not volatile, residual methanol (b.p. 64.7 °C) can often be removed along with the reaction solvent by rotary evaporation, possibly at a slightly elevated temperature and reduced pressure.

    • Rationale: Removes the more volatile methanol from the less volatile product.

  • Solution 3: Co-evaporation

    • Protocol: After initial concentration, add a higher boiling point solvent in which your product is soluble (e.g., toluene) and re-concentrate. Repeat this process 2-3 times.

    • Rationale: The added solvent forms an azeotrope with methanol or simply helps to carry away the residual methanol during evaporation.

Data Presentation

Table 1: Physical Properties of this compound and Common Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
This compoundC8H18O3162.23164-166Limited
Methyl ValerateC6H12O2116.16127-128Sparingly soluble
MethanolCH4O32.0464.7Miscible

Experimental Workflow

Below is a generalized workflow for the removal of this compound and its byproducts.

RemovalWorkflow start Crude Reaction Mixture is_product_acid_sensitive Is the product acid-sensitive? start->is_product_acid_sensitive acid_wash Mild Acidic Wash (e.g., 0.1M HCl) to hydrolyze residual orthoester is_product_acid_sensitive->acid_wash No neutralize Neutralizing Wash (e.g., sat. NaHCO3) is_product_acid_sensitive->neutralize Yes acid_wash->neutralize brine_wash Brine Wash to remove methanol and water neutralize->brine_wash dry Dry Organic Layer (e.g., MgSO4, Na2SO4) brine_wash->dry concentrate Concentrate Solvent dry->concentrate is_product_pure Is the product pure? concentrate->is_product_pure final_product Final Pure Product is_product_pure->final_product Yes is_product_volatile Are product and byproducts volatile with different B.P.? is_product_pure->is_product_volatile No distillation Purify by Distillation distillation->final_product chromatography Purify by Column Chromatography chromatography->final_product is_product_volatile->distillation Yes is_product_volatile->chromatography No

Figure 1. Decision workflow for purification.

References

Technical Support Center: Anhydrous Conditions for Trimethyl Orthovalerate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments requiring anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical for reactions involving this compound?

A1: this compound, like other orthoesters, is highly sensitive to moisture. In the presence of even trace amounts of water, particularly under acidic conditions, it readily hydrolyzes to form methyl valerate (B167501) and methanol (B129727).[1][2] This hydrolysis reaction will consume your starting material, reduce the yield of your desired product, and introduce impurities into your reaction mixture.

Q2: What are the signs of moisture contamination in my reaction?

A2: Signs of moisture contamination can include:

  • Low or no yield of the desired product: This is the most common indicator that the this compound has hydrolyzed.

  • Presence of unexpected byproducts: The appearance of methyl valerate and methanol in your reaction mixture, detectable by analytical techniques like NMR or GC-MS, is a strong sign of hydrolysis.[3]

  • Difficulty in reaction initiation: For some reactions, such as the Pinner reaction for orthoester synthesis, the presence of water can prevent the reaction from starting altogether.[3]

Q3: How can I ensure my solvents and reagents are sufficiently dry?

A3: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Solvents should be freshly distilled from an appropriate drying agent. For detailed guidance on selecting a drying agent for your specific solvent, refer to the tables in the "Data Presentation" section. This compound itself should be handled under an inert atmosphere and stored over molecular sieves to prevent moisture absorption.

Q4: What is the recommended method for determining the water content of my solvents?

A4: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[4][5][6] This method can be used to ensure your solvents meet the stringent anhydrous requirements for this compound reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction with this compound resulted in a very low yield or no product at all. What could be the cause?

Answer: The most probable cause is the hydrolysis of this compound due to moisture contamination. Follow the troubleshooting workflow below to identify the source of water.

Troubleshooting_Yield start Low/No Yield check_reagents Check Moisture Content of Reagents start->check_reagents check_solvents Check Moisture Content of Solvents check_reagents->check_solvents Low Water Content hydrolysis Hydrolysis of this compound Confirmed check_reagents->hydrolysis High Water Content check_glassware Review Glassware Drying Technique check_solvents->check_glassware Low Water Content check_solvents->hydrolysis High Water Content check_atmosphere Verify Inert Atmosphere check_glassware->check_atmosphere Proper Technique improve_drying Improve Glassware Drying (Oven/Flame) check_glassware->improve_drying Improper Technique optimize_inert Optimize Inert Gas Purge check_atmosphere->optimize_inert Leaks or Insufficient Purge rerun_reaction Re-run Reaction with Strict Anhydrous Technique check_atmosphere->rerun_reaction No Issues Found re_dry_reagents Re-dry/Purify Reagents hydrolysis->re_dry_reagents re_distill_solvents Re-distill Solvents from Appropriate Drying Agent hydrolysis->re_distill_solvents re_dry_reagents->rerun_reaction re_distill_solvents->rerun_reaction improve_drying->rerun_reaction optimize_inert->rerun_reaction

Troubleshooting workflow for low or no product yield.
Issue 2: Inconsistent Reaction Results

Question: I am getting inconsistent results when running the same reaction with this compound. Why might this be happening?

Answer: Inconsistent results are often due to variations in the level of moisture contamination between experiments. It is crucial to standardize your anhydrous procedures. Ensure that you are using solvents from the same freshly dried batch and that your inert atmosphere setup is consistently leak-free. Storing this compound over activated 3Å or 4Å molecular sieves can help maintain its dryness.

Data Presentation

Table 1: Efficiency of Common Drying Agents for Organic Solvents
SolventDrying AgentResidual Water (ppm)Reference
Tetrahydrofuran (THF)Sodium/Benzophenone~43[4]
Activated 3Å Molecular Sieves (48h)<10[4]
Neutral Alumina (column)<10[4]
Dichloromethane (DCM)Calcium Hydride (reflux)~13[4]
Activated 3Å Molecular Sieves<10[4]
TolueneSodium/Benzophenone<10[4]
Calcium Hydride~15[4]
AcetonitrilePhosphorus Pentoxide~9[4]
Activated 3Å Molecular Sieves<10[4]
Methanol3Å Molecular Sieves (72h, 10% m/v)<50[4]
Magnesium/Iodine~54[4]

Experimental Protocols

Protocol 1: Drying this compound Reagent

If you suspect your stock of this compound has been contaminated with moisture, it can be dried before use.

Materials:

  • This compound

  • Activated 3Å or 4Å molecular sieves (oven-dried at 300°C for at least 3 hours and cooled under vacuum)

  • Oven-dried flask with a septum and inert gas inlet

Procedure:

  • Place the desired amount of this compound into the oven-dried flask under a stream of inert gas (argon or nitrogen).

  • Add activated molecular sieves (approximately 10% w/v) to the flask.

  • Seal the flask with the septum and maintain a positive pressure of inert gas.

  • Allow the this compound to stand over the molecular sieves for at least 24 hours at room temperature.

  • The dried this compound can be used directly from this flask by transferring via a dry syringe or cannula.

Protocol 2: Johnson-Claisen Rearrangement with this compound (Adapted)

This is an adapted protocol for a Johnson-Claisen rearrangement, a common application for orthoesters.[7][8][9][10][11][12]

Materials:

  • Allylic alcohol

  • Dried this compound (see Protocol 1)

  • Propionic acid (catalyst)

  • Anhydrous toluene

  • Oven-dried round-bottom flask with a reflux condenser, magnetic stir bar, and inert gas inlet

Procedure:

  • Set up the oven-dried glassware under a positive pressure of inert gas.

  • To the flask, add the allylic alcohol (1.0 eq) and anhydrous toluene.

  • Add this compound (5.0 - 10.0 eq) to the reaction mixture via a dry syringe.

  • Add a catalytic amount of propionic acid (0.1 - 0.3 eq) via a dry syringe.

  • Heat the reaction mixture to reflux (typically 110-120°C for toluene) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Johnson_Claisen_Workflow start Start setup Assemble Oven-Dried Glassware under Inert Atmosphere start->setup add_reagents Add Allylic Alcohol, Anhydrous Toluene, and this compound setup->add_reagents add_catalyst Add Propionic Acid add_reagents->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Experimental workflow for the Johnson-Claisen rearrangement.

References

Technical Support Center: Commercial Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in commercial trimethyl orthovalerate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Discrepancies in experimental results when using commercial this compound can often be attributed to the presence of impurities. This guide will help you troubleshoot common issues.

Table 1: Troubleshooting Common Experimental Issues

Observed Problem Potential Impurity-Related Cause Recommended Action
Inconsistent reaction yields or rates Presence of residual methanol (B129727) or water: These can interfere with reactions where this compound is a reactant or a water scavenger.[1][2]Dry the this compound over molecular sieves prior to use. Ensure all reaction glassware is scrupulously dried.
Formation of unexpected byproducts Methyl valerate (B167501): This impurity can participate in side reactions, leading to the formation of undesired products.[1]Purify the this compound by fractional distillation. Analyze the purity of the starting material by Gas Chromatography (GC) before use.
Reduced activity of catalysts Valeramide: Amides can sometimes coordinate to and deactivate metal catalysts.[1]Consider purifying the this compound by distillation. If catalyst poisoning is suspected, screen different catalysts or catalyst loadings.
Inaccurate quantitative analysis Presence of unreacted starting materials (e.g., valeronitrile): These can co-elute with products or interfere with analytical detection methods.Use a validated analytical method, such as GC-MS, to identify and quantify all components in the reaction mixture.
pH of the reaction mixture is off Residual acidic or basic impurities from synthesis: The Pinner reaction uses acidic conditions, and subsequent workup might leave trace amounts of acids or bases.[2][3]Neutralize the this compound with a gentle wash of a dilute bicarbonate solution, followed by drying, or pass it through a short plug of neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurities in commercial this compound often originate from its synthesis, which is typically the Pinner reaction.[1][2][3] These impurities may include:

  • Methyl valerate: Formed from the hydrolysis of the intermediate imidate salt during the Pinner synthesis if water is present.[1][2]

  • Valeramide: Another byproduct of the Pinner reaction, formed from the thermal decomposition of the intermediate imidate salt.[2]

  • Methanol: A reactant in the synthesis that may be present in residual amounts.[1]

  • Valeronitrile: The starting nitrile for the Pinner synthesis, which may be present if the reaction did not go to completion.[1]

  • Water: Can be introduced during synthesis or from improper storage, as this compound is moisture-sensitive.[4]

Q2: How can these impurities affect my experiment?

Impurities can have several detrimental effects on experiments:

  • Methanol and water can act as nucleophiles in sensitive reactions and can also hydrolyze the this compound back to methyl valerate and methanol, reducing its effectiveness as a protecting group or water scavenger.

  • Methyl valerate can undergo transesterification or other reactions, leading to a complex mixture of products and reducing the yield of the desired product.

  • Valeramide can potentially interfere with catalytic processes by binding to the catalyst.[1]

  • Unreacted starting materials can complicate the purification of the final product and interfere with analytical characterization.

Q3: How can I detect and quantify impurities in my this compound?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for detecting and quantifying volatile impurities in this compound.[5][6] GC-MS provides identification of the impurities based on their mass spectra, while GC-FID offers excellent quantitation.

Q4: What is the best way to purify commercial this compound?

Fractional distillation is the most common and effective method for purifying this compound from less volatile impurities like methyl valerate and valeramide. For removing residual moisture or methanol, treatment with activated molecular sieves is recommended.

Experimental Protocols

Analysis of this compound Purity by Gas Chromatography (GC)

This protocol provides a general method for the analysis of common impurities in this compound. Instrument conditions may need to be optimized for your specific system and impurities of interest.

Objective: To separate and identify potential impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

  • Autosampler or manual injection system

  • Data acquisition and processing software

Reagents and Materials:

  • This compound sample

  • High-purity helium or hydrogen as carrier gas

  • Reference standards for potential impurities (e.g., methyl valerate, valeronitrile, methanol) if available for positive identification.

  • Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or hexane, GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the this compound sample in the chosen anhydrous solvent.

    • If using an internal standard for quantification, add a known amount of the internal standard to the sample solution.

  • GC Instrument Setup (Example Conditions):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • FID Temperature (if used): 280 °C

    • MS Transfer Line Temperature (if used): 280 °C

    • MS Ion Source Temperature (if used): 230 °C

    • MS Scan Range (if used): 35-350 amu

  • Analysis:

    • Inject the prepared sample into the GC.

    • Acquire the data.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS).

    • Identify impurity peaks by comparing their retention times and mass spectra to reference standards or library data.

    • Quantify the impurities by integrating the peak areas. The area percent can provide a semi-quantitative estimate. For more accurate quantification, use an internal or external standard calibration.

Mandatory Visualization

Below is a logical workflow for troubleshooting issues that may arise from impure this compound.

G cluster_0 Troubleshooting Workflow for this compound Impurities A Start: Unexpected Experimental Outcome B Hypothesize Impurity Issue A->B C Analyze Commercial Reagent by GC-MS B->C Yes L Consider Other Experimental Factors B->L No D Impurities Detected? C->D E Identify Impurities (e.g., Methyl Valerate, Methanol, Water) D->E Yes D->L No F Select Purification Method E->F G Fractional Distillation F->G Non-volatile Impurities H Drying over Molecular Sieves F->H Water/Methanol I Re-analyze Purified Reagent by GC-MS G->I H->I J Purity Acceptable? I->J K Proceed with Experiment using Purified Reagent J->K Yes N Source New Reagent or Re-purify J->N No M End: Problem Resolved K->M L->M N->F

Caption: Troubleshooting workflow for identifying and addressing issues caused by impurities in commercial this compound.

References

Preventing ester byproducts in Pinner synthesis of trimethyl orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the Pinner synthesis of trimethyl orthovalerate, with a specific focus on preventing the formation of the common methyl valerate (B167501) byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of methyl valerate byproduct formation during the Pinner synthesis of this compound?

A1: The formation of methyl valerate is primarily caused by the presence of water. The Pinner reaction proceeds through an intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[1][2] This intermediate is highly reactive and can be attacked by various nucleophiles. While reaction with an excess of methanol (B129727) leads to the desired this compound, reaction with any trace water will hydrolyze the Pinner salt to the methyl valerate ester.[3][4][5] Furthermore, the final orthoester product itself is sensitive to acid-catalyzed hydrolysis and can revert to the ester, especially during an acidic workup.[6]

Q2: What are the most critical measures to ensure the reaction remains anhydrous?

A2: Maintaining strictly anhydrous conditions is the single most important factor in preventing ester formation.[3][7] Key measures include:

  • Glassware and Reagents: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents and reagents. Methanol should be of the highest purity and dryness available.

  • Acid Catalyst: The classical Pinner reaction uses dry hydrogen chloride (HCl) gas.[8] This gas should be passed through a drying agent, such as concentrated sulfuric acid, before being introduced into the reaction mixture.[9]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[9]

Q3: My yield of this compound is low, and I suspect it's degrading during product isolation. How can I prevent this?

A3: This issue often arises during the workup stage. The orthoester product is stable under basic or neutral conditions but can readily hydrolyze back to the ester in the presence of acid and water.[6] Since the reaction is acid-catalyzed, residual acid must be neutralized before or during purification. To prevent degradation, perform a basic workup. After the reaction is complete, quench the mixture and wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any remaining HCl catalyst.[10]

Q4: What are the optimal temperature conditions for this synthesis?

A4: A two-stage temperature profile is optimal for maximizing yield and minimizing byproducts.

  • Pinner Salt Formation: The initial reaction of valeronitrile (B87234) with methanol and HCl to form the Pinner salt is exothermic and the salt itself is thermally unstable.[2] This step should be conducted at low temperatures, typically between 0°C and 5°C, to prevent decomposition into an amide and alkyl chloride.[9][11]

  • Alcoholysis to Orthoester: The subsequent conversion of the isolated Pinner salt to this compound by reacting it with excess methanol requires a higher temperature, generally between 25°C and 65°C.[6][11]

Q5: Besides the ester, what other byproducts should I be aware of?

A5: The main alternative byproduct is valeramide. This can form from the thermal decomposition of the Pinner salt intermediate, especially if the temperature is not carefully controlled during the initial stage of the reaction.[2] Sticking to a low-temperature protocol (0-5 °C) for the salt formation step will minimize this side reaction.[9]

Process Logic: Orthoester vs. Ester Formation

The diagram below illustrates the critical decision point in the Pinner synthesis. The Pinner salt intermediate can react via two competing pathways, with the outcome determined by the nucleophile present in the reaction medium.

Pinner_Synthesis_Pathway Logical Pathway of Pinner Salt Reaction start Valeronitrile + MeOH + Anhydrous HCl (0-5°C) intermediate Pinner Salt Intermediate [RC(OMe)=NH2]+Cl- start->intermediate Formation cond1 Excess Anhydrous Methanol (25-65°C) intermediate->cond1 cond2 Presence of Water (Hydrolysis) intermediate->cond2 product_desired This compound (Desired Product) product_byproduct Methyl Valerate (Ester Byproduct) cond1->product_desired Alcoholysis cond2->product_byproduct Hydrolysis

Caption: Logical flow of the Pinner synthesis from the key intermediate.

Quantitative Data Summary

The following table summarizes typical product distribution in a solvent-free Pinner synthesis of this compound, highlighting the competition between orthoester and ester formation.

Product CompoundYield / SelectivityExperimental ConditionsReference
This compound ~58% Isolated YieldTwo-step, solvent-free synthesis. Alcoholysis of the intermediate salt was conducted for 48 hours.[11]
Methyl Valerate (Byproduct) 35-37% SelectivityFormed concurrently during the alcoholysis step.[11]
Valeramide (Byproduct) ≤1% SelectivityMinimized by maintaining low temperatures during Pinner salt formation.[11]

Detailed Experimental Protocol

This protocol is adapted from a reported greener, solvent-free Pinner synthesis.[11]

Part 1: Synthesis of Methyl Pentanimidate Hydrochloride (Pinner Salt)

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, place valeronitrile (1.0 eq) and anhydrous methanol (3.0 eq).

  • Cooling: Cool the stirred mixture to 0°C using an ice-salt bath.

  • HCl Addition: Slowly bubble anhydrous hydrogen chloride gas (3.0 eq) through the mixture over approximately 4 hours. Critically, maintain the internal reaction temperature below 5°C throughout the addition.

  • Reaction: After HCl addition is complete, allow the mixture to stir at 5°C for an additional 20 hours. The Pinner salt will precipitate as a white solid.

  • Isolation: Remove the volatiles (excess methanol and HCl) under vacuum at a temperature kept below 10°C. The resulting white solid is the methyl pentanimidate hydrochloride, which can be used in the next step without further purification. Yields are typically >90%.

Part 2: Synthesis of this compound (Alcoholysis)

  • Reaction Setup: To the flask containing the crude Pinner salt from Part 1, add an excess of anhydrous methanol (e.g., 5 molar equivalents relative to the starting nitrile).

  • Heating: Warm the suspension and stir at a temperature between 25°C and 65°C. The reaction progress can be monitored by the precipitation of ammonium (B1175870) chloride (NH₄Cl). The reaction is typically complete after 48 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent (e.g., diethyl ether or hexane) and filter to remove the solid NH₄Cl precipitate.

  • Neutralization: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude liquid can be purified by fractional distillation under reduced pressure to yield pure this compound.

References

Technical Support Center: Johnson-Claisen Rearrangement with Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Johnson-Claisen rearrangement with trimethyl orthovalerate.

Troubleshooting and FAQs

Q1: My reaction is proceeding very slowly or not at all. What are the likely causes and how can I increase the reaction rate?

A: Low reaction rates are a common issue in the Johnson-Claisen rearrangement. Several factors can contribute to this:

  • Insufficient Temperature: This rearrangement is a thermal process and typically requires temperatures between 100-200°C to proceed efficiently.[1][2] Ensure your reaction is heated to an appropriate temperature.

  • Catalyst Issues: A weak acid catalyst, such as propionic acid, is often necessary.[1][2] Verify that the catalyst has been added and is of good quality. For substrates sensitive to acid, consider using a milder catalyst like 2-nitrophenol.

  • Solvent Effects: Polar solvents can accelerate the reaction rate.[1] If you are running the reaction neat, consider using a high-boiling polar solvent.

Troubleshooting Steps:

  • Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for any decomposition of your starting material or product.

  • If you are not using a catalyst, add a catalytic amount of propionic acid.

  • Consider switching to a higher-boiling polar solvent to maintain a consistent high temperature.

  • Microwave-assisted heating can dramatically reduce reaction times and may improve yields.[1][2]

Q2: I am observing significant formation of by-products. How can I improve the selectivity of my reaction?

A: By-product formation is often a consequence of excessively high reaction temperatures, which can lead to decomposition of the starting materials or the desired product.

Potential Solutions:

  • Optimize Temperature: Carefully lower the reaction temperature. While a high temperature is needed for the rearrangement, an optimal temperature exists that will maximize the rate of the desired reaction while minimizing side reactions.

  • Minimize Reaction Time: Prolonged heating can lead to the degradation of sensitive functional groups. Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed.

  • Purify Starting Materials: Ensure that the allylic alcohol and this compound are pure. Impurities can sometimes catalyze side reactions.

Q3: My yield is low despite the starting material being fully consumed. What could be the reason?

A: Low yields with complete consumption of starting material often point towards product decomposition or issues during the work-up and purification steps.

Troubleshooting Steps:

  • Re-evaluate Reaction Temperature: As mentioned, the desired product may be degrading at the reaction temperature. Attempt the reaction at a slightly lower temperature for a longer duration.

  • Work-up Procedure: Ensure that the work-up procedure is not degrading the product. For example, if your product is acid-sensitive, a basic wash might be detrimental.

  • Purification Method: The choice of purification method (e.g., distillation, chromatography) should be appropriate for the stability of your product. If the product is thermally labile, consider purification techniques that do not require heating.

Data Presentation

The following table summarizes the effect of temperature and reaction time on the yield of a Johnson-Claisen rearrangement, illustrating the importance of optimizing these parameters. The data is based on a similar system and provides a general guideline.

EntryHeating MethodTemperature (°C)Time (min)Reagent Ratio (Alcohol:Orthoester)Yield (%)
1Conventional (Oil Bath)1404801:742
2Microwave190151:2782
3Microwave190151:1487
4Microwave19051:1493

Data adapted from a study on the optimization of the microwave-assisted orthoester Claisen rearrangement of monoterpenols.

Experimental Protocols

Detailed Methodology for a General Johnson-Claisen Rearrangement with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol (1.0 eq)

  • This compound (5.0 - 10.0 eq)

  • Propionic acid (0.1 - 0.3 eq)

  • Anhydrous high-boiling solvent (e.g., toluene, xylene), if not running neat

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol.

  • Add a significant excess of this compound.

  • Add a catalytic amount of propionic acid.

  • If using a solvent, add it to the flask.

  • The reaction mixture is heated to reflux (typically 110-150°C) and stirred vigorously.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (i.e., consumption of the starting allylic alcohol), the reaction mixture is cooled to room temperature.

  • The excess this compound and solvent (if used) are removed under reduced pressure.

  • The residue is then purified, typically by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or Incomplete Reaction check_temp Is Reaction Temperature Optimal (100-200°C)? start->check_temp check_catalyst Is Catalyst Present and Active? check_temp->check_catalyst Yes increase_temp Increase Temperature (in increments) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes add_catalyst Add/Replace Catalyst check_catalyst->add_catalyst No check_byproducts Are By-products Observed? check_time->check_byproducts Yes increase_time Increase Reaction Time check_time->increase_time No optimize_temp Optimize Temperature (may need to lower) check_byproducts->optimize_temp Yes use_microwave Consider Microwave Heating check_byproducts->use_microwave No success Successful Reaction increase_temp->success add_catalyst->success increase_time->success optimize_temp->success use_microwave->success

Caption: Troubleshooting workflow for the Johnson-Claisen rearrangement.

References

Technical Support Center: Catalyst Selection for Reactions with Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethyl orthovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Johnson-Claisen Rearrangement

Q1: I am getting a low yield in my Johnson-Claisen rearrangement with this compound and an allylic alcohol. What are the common causes and how can I improve the conversion?

A1: Low yields in the Johnson-Claisen rearrangement are a common issue and can often be attributed to several factors:

  • Suboptimal Reaction Temperature: This rearrangement often requires elevated temperatures, typically in the range of 100-200°C, to proceed efficiently.[1] If the reaction is sluggish, a gradual increase in temperature may improve the yield.

  • Insufficient Catalyst: A weak acid catalyst, such as propionic acid, is typically used to facilitate the reaction.[1] Ensure that a sufficient catalytic amount is present.

  • Reversible Reaction: The initial formation of the mixed orthoester is a reversible step. To drive the reaction forward, it is often beneficial to remove the methanol (B129727) byproduct, for instance by using a Dean-Stark apparatus.[2]

  • Substrate Decomposition: Some sensitive substrates may decompose at the high temperatures required for the rearrangement. In such cases, employing a Lewis acid catalyst can allow for lower reaction temperatures.

Troubleshooting Flowchart: Low Yield in Johnson-Claisen Rearrangement

LowYield_Troubleshooting start Low Yield Observed check_temp Is the reaction temperature optimal (typically 100-200°C)? start->check_temp increase_temp Gradually increase temperature and monitor reaction progress. check_temp->increase_temp No check_catalyst Is a weak acid catalyst (e.g., propionic acid) present in sufficient quantity? check_temp->check_catalyst Yes increase_temp->check_catalyst add_catalyst Increase catalyst loading. check_catalyst->add_catalyst No check_methanol Is methanol being effectively removed? check_catalyst->check_methanol Yes add_catalyst->check_methanol use_dean_stark Employ a Dean-Stark apparatus. check_methanol->use_dean_stark No check_decomposition Is there evidence of substrate or product decomposition? check_methanol->check_decomposition Yes use_dean_stark->check_decomposition lewis_acid Consider using a Lewis acid catalyst (e.g., Sc(OTf)3) to lower the reaction temperature. check_decomposition->lewis_acid Yes end Improved Yield check_decomposition->end No lewis_acid->end

Caption: Troubleshooting workflow for low yields in Johnson-Claisen rearrangements.

Q2: I am observing side products in my Johnson-Claisen rearrangement. What are they and how can I minimize their formation?

A2: Side product formation can compete with the desired rearrangement, leading to reduced yields and purification challenges. Common side products include:

  • Etherification Products: Direct etherification of the allylic alcohol can occur, especially in the presence of strong acid catalysts.

  • Decomposition Products: At high temperatures, the starting materials or the desired product may decompose.

To minimize side reactions, consider the following:

  • Use a Weak Acid Catalyst: Propionic acid is a standard choice as it is generally effective without promoting significant side reactions.

  • Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Consider a Lewis Acid: For sensitive substrates, a Lewis acid catalyst like scandium triflate (Sc(OTf)₃) may offer higher selectivity at lower temperatures.

Ketalization

Q3: My ketalization reaction of a ketone with this compound is not going to completion. How can I drive the reaction forward?

A3: Incomplete ketalization is typically an issue of equilibrium. To favor the formation of the ketal, it is crucial to remove the methanol byproduct as it is formed.[3] This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is a common and effective method.[3]

  • Use of a Dehydrating Agent: While this compound itself can act as a dehydrating agent, in stubborn cases, the addition of other orthoesters like triethyl orthoformate can help scavenge any water present and drive the equilibrium.[3]

Q4: Which catalyst is best for the ketalization of a sterically hindered ketone?

A4: For sterically hindered ketones, a strong acid catalyst is generally required. p-Toluenesulfonic acid (p-TSA) is a common and effective choice.[3] In particularly challenging cases, a Lewis acid catalyst may be more effective.

Catalyst Selection Logic for Ketalization

Ketalization_Catalyst_Selection start Select Ketone Substrate is_hindered Is the ketone sterically hindered? start->is_hindered pTSA Use p-Toluenesulfonic acid (p-TSA) is_hindered->pTSA Yes mild_acid A milder acid catalyst may suffice is_hindered->mild_acid No lewis_acid Consider a stronger Lewis acid catalyst (e.g., Sc(OTf)3) pTSA->lewis_acid Reaction still slow monitor Monitor reaction progress pTSA->monitor lewis_acid->monitor mild_acid->monitor

Caption: Decision diagram for selecting a catalyst for ketalization reactions.

Data Presentation

Table 1: Comparison of Catalysts for the Johnson-Claisen Rearrangement (Model Reaction with Analogous Orthoesters)

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Propionic Acidcatalytic135-14012-120Variable, often moderate[1][2]
Sc(OTf)₃10Boiling alcoholShorter timesHigh[1]
p-TSAcatalyticRefluxVariableGood[2]
Yb(OTf)₃5-10Room TempVariable>75[4]
AlCl₃5-10Room TempVariable>75[4]
TiCl₄·THF₂5Room TempVariable92[4]

Note: The data presented is for analogous orthoester Claisen rearrangements and should be used as a guideline. Optimization for this compound is recommended.

Experimental Protocols

Protocol 1: General Procedure for Johnson-Claisen Rearrangement with this compound

This protocol is a general guideline and may require optimization for specific allylic alcohols.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the allylic alcohol (1.0 eq).

  • Reagent Addition: Add this compound (3.0-5.0 eq) followed by a catalytic amount of propionic acid (0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess this compound and propionic acid under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Ketalization of a Ketone with this compound

This protocol is a general procedure and may require adjustments based on the reactivity of the ketone.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the ketone (1.0 eq), this compound (1.5-2.0 eq), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap.

  • Monitoring: Monitor the disappearance of the starting ketone by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketal can be further purified by distillation or column chromatography if necessary.

Experimental Workflow: Johnson-Claisen Rearrangement

JCR_Workflow setup 1. Reaction Setup: - Allylic Alcohol - this compound - Propionic Acid (cat.) reflux 2. Heat to Reflux (110-140°C) setup->reflux monitor 3. Monitor by TLC/GC reflux->monitor workup 4. Cool and Concentrate monitor->workup purify 5. Purify by Column Chromatography workup->purify product γ,δ-Unsaturated Ester purify->product

Caption: A typical experimental workflow for the Johnson-Claisen rearrangement.

References

Validation & Comparative

A Comparative Guide to Trimethyl Orthovalerate and Triethyl Orthoformate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, orthoesters serve as versatile reagents for a multitude of transformations. Among them, trimethyl orthovalerate and triethyl orthoformate are two commonly employed compounds, each possessing distinct characteristics that render them suitable for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical Properties: A Tale of Two Orthoesters

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application. The following table summarizes their key characteristics.

PropertyThis compoundTriethyl Orthoformate
CAS Number 13820-09-2[1][2]122-51-0[3][4]
Molecular Formula C₈H₁₈O₃[1][2]C₇H₁₆O₃[4][5]
Molecular Weight 162.23 g/mol [1][2]148.20 g/mol [5]
Appearance Colorless liquid[1][6]Clear, colorless liquid with a pungent odor[4][5]
Boiling Point 164-166 °C[6]146 °C[5]
Density 0.941 g/mL at 25 °C0.891 g/mL at 25 °C[5]
Solubility Soluble in organic solvents like alcohols and ethers; insoluble in water.[7]Miscible with alcohols and ethers; slightly soluble in water.[5]
Stability Stable in alkaline media, decomposes in acidic media.[7]Decomposes slowly in water; sensitive to moisture.[5]

Reactivity and Performance in Key Synthetic Transformations

The utility of an orthoester is defined by its reactivity profile. Both this compound and triethyl orthoformate are valuable reagents, but their performance can differ based on the specific reaction.

The Bodroux-Chichibabin Aldehyde Synthesis

This reaction is a classic method for the one-carbon homologation of Grignard reagents to aldehydes. Triethyl orthoformate is the archetypal reagent for this transformation.[3][8][9][10] The reaction proceeds via the formation of a diethyl acetal, which is subsequently hydrolyzed to the corresponding aldehyde.

Reaction Scheme: Bodroux-Chichibabin Aldehyde Synthesis

Bodroux_Chichibabin RMgX R-MgX Intermediate R-CH(OEt)2 RMgX->Intermediate + TEOF HC(OEt)3 TEOF->Intermediate Aldehyde R-CHO Intermediate->Aldehyde + H2O H2O, H+ H2O->Aldehyde

Caption: General workflow of the Bodroux-Chichibabin aldehyde synthesis.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. Both trimethyl and triethyl orthoesters can be employed in this reaction. The choice of orthoester determines the resulting ester group (methyl vs. ethyl).

The reactivity in this rearrangement is influenced by both electronic and steric factors. Studies on the hydrolysis rates of orthoesters, which can be a proxy for their reactivity in acid-catalyzed reactions, show that electron-rich orthoesters are more reactive.[11][12] While a direct comparison of hydrolysis rates for this compound and triethyl orthoformate was not found, the electronic effect of the butyl group (in orthovalerate) is slightly more electron-donating than the hydrogen (in orthoformate), which might suggest a subtle increase in reactivity for the orthovalerate. However, the increased steric bulk of the valerate (B167501) group could counteract this electronic effect.

Logical Flow of the Johnson-Claisen Rearrangement

Johnson_Claisen AllylicAlcohol Allylic Alcohol KeteneAcetal Ketene Acetal Intermediate AllylicAlcohol->KeteneAcetal Orthoester Orthoester (e.g., this compound or Triethyl Orthoformate) Orthoester->KeteneAcetal AcidCatalyst Acid Catalyst AcidCatalyst->KeteneAcetal SigmatropicRearrangement [8][8]-Sigmatropic Rearrangement KeteneAcetal->SigmatropicRearrangement UnsaturatedEster γ,δ-Unsaturated Ester SigmatropicRearrangement->UnsaturatedEster

Caption: Key steps in the Johnson-Claisen rearrangement.

Use as a Dehydrating Agent

Orthoesters are effective water scavengers, driving equilibrium in moisture-sensitive reactions such as esterifications and acetalizations.[5] They react with water to form an ester and an alcohol, effectively removing water from the reaction mixture. Both this compound and triethyl orthoformate can function in this capacity. The choice between them often depends on the desired byproducts (methyl valerate and methanol (B129727) vs. ethyl formate (B1220265) and ethanol) and their ease of removal from the reaction mixture.

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible research. Below are representative protocols for key reactions.

Synthesis of an Aldehyde via Bodroux-Chichibabin Reaction using Triethyl Orthoformate

This procedure is adapted from established methods for the synthesis of n-hexaldehyde.[10]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • n-Pentyl bromide

  • Triethyl orthoformate

  • Sulfuric acid (10%)

  • Saturated sodium bisulfite solution

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a Grignard reagent from magnesium turnings and n-pentyl bromide in anhydrous diethyl ether under an inert atmosphere.

  • To the freshly prepared Grignard reagent, add triethyl orthoformate dropwise with stirring.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool the reaction mixture and hydrolyze by pouring it onto a mixture of crushed ice and 10% sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bisulfite solution, followed by sodium bicarbonate solution, and finally with water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the ether by distillation, and distill the residue to obtain n-hexaldehyde.

Synthesis of a γ,δ-Unsaturated Ester via Johnson-Claisen Rearrangement

This general protocol can be adapted for use with either this compound or triethyl orthoformate.

Materials:

  • Allylic alcohol

  • This compound or Triethyl orthoformate (3-5 equivalents)

  • Propionic acid (catalytic amount)

  • Anhydrous toluene (B28343) or xylene

Procedure:

  • To a solution of the allylic alcohol in anhydrous toluene, add the orthoester and a catalytic amount of propionic acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess orthoester under reduced pressure.

  • Purify the resulting γ,δ-unsaturated ester by column chromatography or distillation.

Data Summary

ReactionReagentSubstrateProductYieldReference
Aldehyde SynthesisTriethyl Orthoformaten-Pentylmagnesium bromiden-Hexaldehyde55-65%Organic Syntheses, Coll. Vol. 2, p.323 (1943)
Heterocycle SynthesisTriethyl Orthoformate2-Aminoaryl ketones4-Disubstituted quinazolines88-94%Trivedi et al. (as cited in[13])
Pinner ReactionThis compoundButyronitrileThis compound58%[14]
EsterificationTriethyl OrthoformateCarboxylic acidsEthyl estersQuantitative[4][8]

Conclusion

Both this compound and triethyl orthoformate are valuable and versatile reagents in organic synthesis.

Triethyl orthoformate is a well-established and widely used reagent, particularly for formylation reactions such as the Bodroux-Chichibabin aldehyde synthesis. Its utility as a dehydrating agent and in the synthesis of various heterocyclic compounds is also well-documented.[3][8][13]

This compound , while less commonly cited in direct comparative studies, offers an alternative for introducing a valerate moiety and can be used in reactions like the Johnson-Claisen rearrangement.[15] Its larger steric profile may influence reactivity and selectivity in certain transformations.

The choice between these two orthoesters will ultimately depend on the specific synthetic target, the desired functional group to be introduced, and the reaction conditions. For formylation and one-carbon homologation, triethyl orthoformate remains the reagent of choice. For the introduction of a valerate group or when different reaction byproducts are desired, this compound presents a viable alternative. Researchers are encouraged to consider the steric and electronic properties of each reagent in the context of their specific reaction to achieve optimal results.

References

A Comparative Guide to Orthoesters in the Johnson-Claisen Rearrangement for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Johnson-Claisen rearrangement is a powerful tool for carbon-carbon bond formation, offering a reliable method for the stereoselective synthesis of γ,δ-unsaturated esters. A key factor in the success and efficiency of this reaction is the choice of orthoester. This guide provides an objective comparison of commonly used orthoesters, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, involves the reaction of an allylic alcohol with a trialkyl orthoacetate in the presence of a catalytic amount of a weak acid, typically propionic acid, and heat.[1] This reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[2][2]-sigmatropic rearrangement to yield the desired γ,δ-unsaturated ester.[3] The choice of the orthoester's alkyl group (e.g., methyl, ethyl) can significantly influence reaction parameters such as reaction time, temperature, and overall yield.

Performance Comparison of Common Orthoesters

The selection of an appropriate orthoester is critical for optimizing the Johnson-Claisen rearrangement. While a comprehensive, direct comparative study under identical conditions is not extensively documented in the literature, analysis of various reports allows for a qualitative and semi-quantitative assessment of the performance of different orthoesters. The most commonly employed orthoesters are triethyl orthoacetate and trimethyl orthoacetate.

OrthoesterSubstrate (Allylic Alcohol)Reaction ConditionsYield (%)Reference
Triethyl Orthoacetate 3-Methyl-2-buten-1-ol (B147165)Reflux (110-140 °C), cat. Propionic acid-[4]
Chiral Allyl Alcohol 33 Heat, Propanoic acid84[5]
Allylic Alcohol 27 2,4-Dinitrophenol-[5]
Primary Allylic Alcohol E/Z-46 Reflux, cat. Propionic acid-[5]
Trimethyl Orthoacetate Allylic Alcohol 56 cat. Propanoic acidDiastereomeric mixture (2:1)[5]
Primary Allylic Alcohol 63a Reflux in xylene, cat. Propanoic acidDiastereomeric mixture (1.1:1)[5]
Triethyl Orthopropionate Primary Allylic Alcohol 20 140 °C, cat. Propanoic acid-[5]

Key Observations:

  • Triethyl orthoacetate is frequently used and often preferred due to its higher boiling point (142 °C) compared to trimethyl orthoacetate (103-105 °C). This allows for reactions to be conducted at higher temperatures, which can be advantageous for accelerating the rearrangement of less reactive substrates.

  • Trimethyl orthoacetate is also a viable option and has been successfully employed in numerous syntheses.[5] The choice between the ethyl and methyl ester may depend on the desired ester functionality in the final product and the volatility of the reactants and byproducts.

  • Triethyl orthopropionate offers an alternative for introducing a propionate (B1217596) ester functionality.[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of the Johnson-Claisen rearrangement. Below are representative procedures for reactions utilizing triethyl orthoacetate and trimethyl orthoacetate.

Experimental Protocol for Johnson-Claisen Rearrangement using Triethyl Orthoacetate

This protocol describes the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate.[4]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 equivalent).

  • Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • The reaction mixture is heated to reflux (typically between 110-140 °C) with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess triethyl orthoacetate and any solvent are removed under reduced pressure.

  • The residue is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

General Considerations for Johnson-Claisen Rearrangement using Trimethyl Orthoacetate
  • Reaction Temperature: Due to the lower boiling point of trimethyl orthoacetate, the reflux temperature will be lower. This may necessitate longer reaction times to achieve complete conversion.

  • Solvent: If a solvent is used, its boiling point should be compatible with the desired reaction temperature. Toluene or xylene are common choices.[5]

  • Work-up: The work-up procedure is generally the same, involving neutralization of the acid catalyst and purification by chromatography.

Reaction Mechanism and Workflow

The Johnson-Claisen rearrangement proceeds through a well-defined mechanism involving the formation of a ketene acetal intermediate, followed by a[2][2]-sigmatropic rearrangement.

Johnson_Claisen_Mechanism cluster_0 Ketene Acetal Formation cluster_1 [3,3]-Sigmatropic Rearrangement allylic_alcohol Allylic Alcohol mixed_orthoester Mixed Orthoester Intermediate allylic_alcohol->mixed_orthoester + H+ orthoester Orthoester orthoester->mixed_orthoester ketene_acetal Ketene Acetal mixed_orthoester->ketene_acetal - ROH, - H+ rearrangement [3,3]-Sigmatropic Rearrangement (Chair-like Transition State) ketene_acetal->rearrangement product γ,δ-Unsaturated Ester rearrangement->product Experimental_Workflow start Start: Combine Allylic Alcohol, Orthoester, and Acid Catalyst reaction Heat to Reflux start->reaction monitoring Monitor Reaction Progress (TLC or GC) reaction->monitoring workup Aqueous Work-up (Neutralization and Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated γ,δ-Unsaturated Ester purification->product

References

A Comparative Guide to Carboxylic Acid Protection: Alternatives to Trimethyl Orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of carboxylic acids is a critical aspect of multi-step organic synthesis. The choice of a protecting group can profoundly influence reaction yields, purity, and the overall efficiency of a synthetic route. While trimethyl orthovalerate serves as a reagent for the formation of methyl esters, a variety of other protecting groups are available, each with its distinct advantages and specific use cases. This guide provides an objective comparison of common alternatives to the esterification method involving this compound, supported by experimental data and detailed protocols.

Overview of Carboxylic Acid Protecting Groups

The ideal carboxylic acid protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups within the molecule. This concept of "orthogonality" is crucial in the synthesis of complex molecules.

This guide focuses on the following common protecting groups as alternatives to the esterification products of this compound:

  • Methyl Esters: Simple, yet effective.

  • Benzyl (B1604629) Esters: Removable under neutral conditions.

  • tert-Butyl Esters: Stable to a wide range of nucleophilic and basic conditions, yet easily cleaved by acid.

  • Silyl (B83357) Esters: Highly labile and useful for temporary protection.

  • Allyl Esters: Offers unique deprotection strategies via palladium catalysis.

  • Orthoesters (including this compound): Provide protection under basic conditions and are cleaved under acidic conditions.

Quantitative Performance Comparison

The following tables summarize the performance of various protecting groups for carboxylic acids based on reported experimental data.

Table 1: Protection of Carboxylic Acids

Protecting GroupReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)
Methyl Ester Diazomethane (CH₂N₂)Ether, Methanol (B129727)RT1 - 3 h93 - 100[1]
Trimethylsilyldiazomethane (B103560)Diethyl ether, Methanol0 - RT5 h~100
Benzyl Ester Benzyl bromide, Base (e.g., K₂CO₃)DMFRT12 - 24 hHigh
tert-Butyl Ester Isobutylene (B52900), cat. H₂SO₄DichloromethaneRT1 h>90
Silyl Ester (TBDMS) TBDMS-Cl, ImidazoleDMFRT2 - 12 hHigh
Allyl Ester Allyl alcohol, DCC, DMAPDichloromethane0 - RT2 - 12 hHigh
Methyl Ester (from Orthoester) This compound/OrthoformateMethanol, Acid catalystReflux2 - 24 hHigh

Table 2: Deprotection of Carboxylic Acid Protecting Groups

Protecting GroupReagent(s)Solvent(s)Temperature (°C)TimeTypical Yield (%)
Methyl Ester LiOHTHF, H₂ORT1 - 20 h75 - 100[1]
NaOH or KOHMethanol, H₂ORT - Reflux2 - 48 h91 - 100[1]
Benzyl Ester H₂, Pd/CMethanol, Ethyl AcetateRT5 h - Overnight99 - 100[2]
tert-Butyl Ester Trifluoroacetic acid (TFA)DichloromethaneRT1 - 5 h>95
Silyl Ester (TBDMS) TBAFTHFRT0.5 - 2 hHigh
Allyl Ester Pd(PPh₃)₄, Scavenger (e.g., Morpholine)THF or DCMRT0.5 - 2 hHigh
Methyl Ester (from Orthoester) Aqueous Acid (e.g., HCl)Acetone, H₂ORT - Reflux1 - 12 hHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies in a laboratory setting.

Protocol 1: Methyl Ester Protection using Trimethylsilyldiazomethane

This method is a safer alternative to using diazomethane.

  • Materials:

    • Carboxylic acid

    • Trimethylsilyldiazomethane (2.0 M in hexanes)

    • Methanol

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the carboxylic acid (1.0 mmol) in a mixture of diethyl ether (10 mL) and methanol (2.5 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trimethylsilyldiazomethane (1.2 mL, 2.4 mmol) dropwise to the stirred solution. Nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed as monitored by TLC.

    • Remove the solvent under reduced pressure to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Benzyl Ester Protection using Benzyl Bromide
  • Materials:

    • Carboxylic acid

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of the carboxylic acid (1.0 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).

    • Add benzyl bromide (1.2 mmol) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 3: tert-Butyl Ester Protection using Isobutylene
  • Materials:

    • Carboxylic acid

    • Dichloromethane (DCM)

    • Concentrated sulfuric acid (catalytic amount)

    • Isobutylene (liquefied or gas)

    • Pressure vessel or sealed tube

  • Procedure:

    • Dissolve the carboxylic acid (1.0 mmol) in DCM (10 mL) in a pressure vessel.

    • Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.

    • Carefully add an excess of liquefied isobutylene (e.g., 2-3 mL).

    • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

    • Cool the vessel to 0 °C before carefully opening.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 4: Allyl Ester Protection and Deprotection
  • Protection:

    • Dissolve the carboxylic acid (1.0 mmol), allyl alcohol (1.2 mmol), and a catalytic amount of DMAP in DCM (10 mL).

    • Cool the solution to 0 °C and add DCC (1.1 mmol).

    • Stir the reaction at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

    • Purify the crude allyl ester by column chromatography.

  • Deprotection:

    • Dissolve the allyl ester (1.0 mmol) in anhydrous THF or DCM (10 mL) under an inert atmosphere.

    • Add a scavenger such as morpholine (B109124) or dimedone (2-3 equivalents).

    • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, the reaction mixture can be filtered through a pad of silica (B1680970) gel and concentrated. Further purification can be done by chromatography or extraction.

Protocol 5: Deprotection of Methyl Esters (General from Orthoester reaction)
  • Materials:

    • Methyl ester (e.g., methyl valerate)

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the methyl ester (1.0 mmol) in a mixture of THF (4 mL) and water (1 mL).

    • Add lithium hydroxide monohydrate (1.5 mmol).

    • Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.

    • Extract the carboxylic acid with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.

Decision-Making Workflow for Protecting Group Selection

The choice of a suitable protecting group is dictated by the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule.

G start Select Carboxylic Acid Protecting Group stability_check Are there acid-sensitive groups in the molecule? start->stability_check base_stability_check Are there base-sensitive groups in the molecule? stability_check->base_stability_check No acid_labile_groups Consider Base-Labile or Orthogonal Groups stability_check->acid_labile_groups Yes reduction_check Will the synthesis involve reductive conditions (e.g., H₂)? base_stability_check->reduction_check No base_labile_groups Consider Acid-Labile or Orthogonal Groups base_stability_check->base_labile_groups Yes mild_deprotection_needed Is very mild deprotection required? reduction_check->mild_deprotection_needed No reductive_conditions Avoid Benzyl Esters reduction_check->reductive_conditions Yes mild_conditions Consider Allyl or Silyl Esters mild_deprotection_needed->mild_conditions Yes methyl_ester Methyl Ester (Base Labile) mild_deprotection_needed->methyl_ester No tert_butyl_ester tert-Butyl Ester (Acid Labile) mild_deprotection_needed->tert_butyl_ester No benzyl_ester Benzyl Ester (Hydrogenolysis) mild_deprotection_needed->benzyl_ester No orthoester Orthoester -> Methyl/Ethyl Ester (Acid Labile) mild_deprotection_needed->orthoester No acid_labile_groups->methyl_ester allyl_ester Allyl Ester (Pd-catalyzed) acid_labile_groups->allyl_ester silyl_ester Silyl Ester (Fluoride/Mild Acid/Base) acid_labile_groups->silyl_ester base_labile_groups->tert_butyl_ester base_labile_groups->orthoester reductive_conditions->methyl_ester reductive_conditions->tert_butyl_ester reductive_conditions->allyl_ester reductive_conditions->silyl_ester reductive_conditions->orthoester mild_conditions->allyl_ester mild_conditions->silyl_ester

Decision workflow for selecting a carboxylic acid protecting group.

General Chemical Pathway

The protection and deprotection of a carboxylic acid can be generalized as a two-step process that temporarily masks the reactive carboxylic acid group as an ester or other derivative.

G CarboxylicAcid R-COOH ProtectedAcid R-COOPG CarboxylicAcid->ProtectedAcid Protection (e.g., Esterification) DeprotectedAcid R-COOH ProtectedAcid->DeprotectedAcid Deprotection (e.g., Hydrolysis, Hydrogenolysis)

General pathway for carboxylic acid protection and deprotection.

Conclusion

The selection of an appropriate protecting group for a carboxylic acid is a critical strategic decision in organic synthesis. While this compound provides a means to form methyl esters, a wide array of alternative protecting groups offers greater versatility and orthogonality. Methyl and ethyl esters are simple and effective but require basic conditions for cleavage. Benzyl esters provide the advantage of deprotection under neutral hydrogenolysis conditions, which is beneficial for base-sensitive substrates. Tert-butyl esters offer excellent stability across a broad pH range and are selectively cleaved under mild acidic conditions. For syntheses requiring exceptionally mild deprotection, allyl and silyl esters present unique opportunities. By carefully considering the stability of all functional groups within a molecule and the planned synthetic transformations, researchers can select the optimal protecting group to maximize the efficiency and success of their synthetic endeavors.

References

Reactivity comparison of trimethyl orthovalerate and trimethyl orthobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug delivery, orthoesters are pivotal functional groups, prized for their acid-labile nature which allows for controlled release and targeted activation of therapeutic agents. Among the diverse array of orthoesters, trimethyl orthovalerate and trimethyl orthobutyrate are frequently employed. This guide provides an objective comparison of their reactivity, supported by available experimental data and established chemical principles, to aid researchers in selecting the optimal compound for their specific application.

Executive Summary

Key Findings:

  • Gas-Phase Reactivity: In the gas phase, trimethyl orthobutyrate exhibits a slightly faster rate of unimolecular elimination compared to this compound under pyrolytic conditions. This is evidenced by a slightly lower activation energy for its decomposition.

  • Solution-Phase Reactivity (Acid-Catalyzed Hydrolysis): In solution, the acid-catalyzed hydrolysis is the most common and relevant reaction. The reactivity is influenced by:

    • Electronic Effects: The n-propyl (in orthobutyrate) and n-butyl (in orthovalerate) groups have very similar, weakly electron-donating inductive effects. Based on this, their electronic influence on the reaction rate is expected to be nearly identical.

    • Steric Effects: The n-butyl group is slightly larger than the n-propyl group, leading to marginally greater steric hindrance at the reaction center for this compound. This increased steric bulk is anticipated to slightly decrease the rate of hydrolysis compared to trimethyl orthobutyrate.

Quantitative Data Comparison

The most direct quantitative comparison available is from gas-phase elimination studies. These reactions proceed via a concerted four-membered cyclic transition state to yield methanol (B129727) and the corresponding ketene (B1206846) acetal.

CompoundArrhenius Equation for Gas-Phase EliminationActivation Energy (Ea) (kJ mol⁻¹)Reference
Trimethyl Orthobutyrate log k (s⁻¹) = (13.97 ± 0.37) - (195.3 ± 1.6) / (2.303RT)195.3 ± 1.6[1]
This compound log k (s⁻¹) = (14.00 ± 0.28) - (196.3 ± 1.7) / (2.303RT)196.3 ± 1.7[2]

Table 1: Arrhenius Parameters for the Unimolecular Gas-Phase Elimination of Trimethyl Orthobutyrate and this compound.

Reaction Mechanisms and Experimental Protocols

Acid-Catalyzed Hydrolysis in Solution

The hydrolysis of orthoesters in an acidic aqueous environment is a well-established, multi-step process. The reaction is initiated by protonation of one of the alkoxy oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation and elimination of a second alcohol molecule yields the final ester product, which can be further hydrolyzed to the corresponding carboxylic acid.

hydrolysis_mechanism Orthoester Trimethyl Orthoalkanoate ProtonatedOrthoester Protonated Orthoester Orthoester->ProtonatedOrthoester + H⁺ ProtonatedOrthoester->Orthoester - H⁺ Carbocation Dialkoxycarbenium Ion ProtonatedOrthoester->Carbocation - CH₃OH Hemiacetal Hemiorthoester Carbocation->Hemiacetal + H₂O Hemiacetal->Carbocation - H₂O ProtonatedHemiacetal Protonated Hemiorthoester Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ Ester Methyl Ester ProtonatedHemiacetal->Ester - CH₃OH

Caption: Mechanism of Acid-Catalyzed Orthoester Hydrolysis.

Experimental Protocol: Determination of Hydrolysis Rate Constant

The following is a general procedure for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of an orthoester using titrimetry.[3]

Materials:

  • This compound or trimethyl orthobutyrate

  • Standardized hydrochloric acid solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ice-cold deionized water

  • Thermostated water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: Place a known volume (e.g., 100 mL) of the standardized HCl solution in a conical flask and allow it to equilibrate to the desired temperature in the water bath.

  • Initiation: Add a small, known amount (e.g., 1-2 mL) of the orthoester to the acid solution, start a stopwatch immediately, and mix thoroughly. This is t=0.

  • Initial Titration (t=0): Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a flask containing ice-cold water to quench the reaction. Titrate the solution with the standardized NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH used (V₀).

  • Time-Course Titration: At regular time intervals (e.g., 10, 20, 30, 45, 60 minutes), withdraw 5 mL aliquots, quench in ice-cold water, and titrate with the NaOH solution. Record the volume of NaOH used at each time point (Vₜ).

  • Final Titration (V∞): Allow a separate aliquot of the reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure complete hydrolysis. Titrate this solution to determine the final volume of NaOH required (V∞).

  • Calculation: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vₜ) versus time, as described by the integrated rate law for a first-order reaction: ln(V∞ - Vₜ) = -kt + ln(V∞ - V₀).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Reagents Prepare Standardized HCl and NaOH Solutions Equilibrate Equilibrate HCl in Water Bath Reagents->Equilibrate Initiate Add Orthoester to HCl (Start Timer, t=0) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Aliquots in Ice-Cold Water Sample->Quench Titrate Titrate with NaOH using Phenolphthalein Quench->Titrate Record Record V₀, Vₜ, and V∞ Titrate->Record Calculate Plot ln(V∞ - Vₜ) vs. time and Determine Rate Constant (k) Record->Calculate

Caption: Workflow for Determining Hydrolysis Rate Constant.

Discussion of Reactivity Factors

The reactivity of orthoesters is primarily influenced by the electronic and steric nature of the substituent on the central carbon atom.

Electronic Effects

The rate-determining step in acid-catalyzed hydrolysis is typically the formation of the dialkoxycarbenium ion.[4] The stability of this carbocation is enhanced by electron-donating groups and diminished by electron-withdrawing groups. Both n-propyl and n-butyl groups are weakly electron-donating through an inductive effect. The Taft polar substituent constants (σ), which quantify this effect, are very similar for both groups (σ for n-propyl is approximately -0.115 and for n-butyl is approximately -0.130). This small difference suggests that the electronic contributions of the n-propyl and n-butyl groups to the reactivity of the respective orthoesters are nearly indistinguishable.

Steric Effects

Steric hindrance plays a significant role in the approach of the nucleophile (water) to the carbocation intermediate. An increase in the steric bulk of the alkyl group can impede this approach, thereby slowing down the reaction rate. The n-butyl group is larger than the n-propyl group, presenting a slightly greater steric barrier.[5] While this effect is not as pronounced as with branched alkyl groups, it is the primary differentiator between the reactivity of this compound and trimethyl orthobutyrate in solution. It is therefore anticipated that the hydrolysis of this compound will be marginally slower than that of trimethyl orthobutyrate.

References

A Comparative Guide to the Stereoselectivity of Orthoesters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of a reaction is a critical consideration in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of reagents can profoundly influence this outcome. Among the versatile reagents available to chemists, orthoesters play a significant role in a variety of transformations, including rearrangements, glycosylations, and as protecting groups. The structure of the orthoester itself can be a key determinant of the stereoselectivity observed in the products.

This guide provides an objective comparison of the stereoselectivity of different orthoesters in two key organic reactions: the Johnson-Claisen rearrangement and glycosylation reactions. The information presented is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to aid in the practical application of these findings.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester. The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, and the choice of orthoester directly influences the structure of this intermediate and, consequently, the stereoselectivity of the rearrangement.

Data Presentation: Comparison of Orthoesters in the Johnson-Claisen Rearrangement

The following table summarizes the diastereoselectivity observed with different orthoesters in specific Johnson-Claisen rearrangements.

Allylic Alcohol SubstrateOrthoesterDiastereomeric Ratio (anti:syn or other)Reference
Acetonide-protected diol from Sharpless dihydroxylationTrimethyl orthoacetate1.1:1 (anti:syn)[1]
Allylic alcohol 56 (in the synthesis of (±)-przewalskin B)Trimethyl orthoacetate2:1[1]
Primary allylic alcohol E/Z-46 (in a bicyclic system)Triethyl orthoacetate3.5:1[1]

Analysis: The data indicates that even a seemingly minor change in the orthoester's alkyl group, from methyl to ethyl, can have a noticeable impact on the diastereoselectivity of the Johnson-Claisen rearrangement. In the examples cited, triethyl orthoacetate generally leads to higher diastereoselectivity compared to trimethyl orthoacetate. This is likely due to the increased steric bulk of the ethoxy group influencing the preferred chair-like transition state of the rearrangement.

Experimental Protocol: Johnson-Claisen Rearrangement

This protocol is a representative procedure for the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (B147165) with triethyl orthoacetate.[2]

Materials:

  • 3-Methyl-2-buten-1-ol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent).

  • Add a significant excess of triethyl orthoacetate (5.0 - 10.0 equivalents).

  • Add a catalytic amount of propionic acid (0.1 - 0.3 equivalents).

  • The reaction mixture is heated to reflux (typically 110-140 °C) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess triethyl orthoacetate and solvent are removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Glycosylation Reactions

Orthoesters are valuable intermediates and donors in glycosylation reactions, particularly for the formation of 1,2-trans-glycosidic linkages. The structure of the orthoester, especially the nature of the alkoxy group, can influence the ratio of anomeric products (α vs. β).

Data Presentation: Comparison of Orthoesters in Glycosylation

The following table illustrates how the basicity of the alcohol component of the orthoester, and thus the electronic nature of the alkoxy group, affects the anomeric ratio in a glycosylation reaction.

Orthoester DonorAglycone AcceptorAnomeric Ratio (α:β)Reference
3,4,6-tri-O-acetyl-1,2-O-(1-(2-chloroethoxy)ethylidene)-α-D-glucopyranose2-Chloroethanol16:84[3]
3,4,6-tri-O-acetyl-1,2-O-(1-(2,2-dichloroethoxy)ethylidene)-α-D-glucopyranose2,2-Dichloroethanol50:50[3]
3,4,6-tri-O-acetyl-1,2-O-(1-(2,2,2-trichloroethoxy)ethylidene)-α-D-glucopyranose2,2,2-Trichloroethanol67:33[3]

Analysis: A clear trend is observed where the electron-withdrawing nature of the chloro-substituted alkoxy group influences the stereochemical outcome. The less basic (more electron-withdrawing) trichloroethanol-derived orthoester favors the formation of the α-glycoside, while the more basic monochloroethanol-derived orthoester strongly favors the β-anomer. This is attributed to the influence of the alkoxy group on the stability of the intermediate oxocarbenium ion and the transition state leading to the glycosidic bond formation.

Experimental Protocol: Orthoester Glycosylation

This protocol is a general procedure for the glycosylation of an alcohol using a sugar-derived orthoester.[3]

Materials:

  • Sugar orthoester (e.g., 3,4,6-tri-O-acetyl-1,2-O-(1-alkoxyethylidene)-α-D-glucopyranose) (1.0 equivalent)

  • Alcohol acceptor (2.0 equivalents)

  • Mercury(II) bromide (HgBr₂) (0.33 equivalents)

  • Anhydrous nitromethane (B149229)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • A mixture of the sugar orthoester, the alcohol acceptor, and mercury(II) bromide in dry nitromethane is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux for a specified time (e.g., 15 minutes).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to separate the anomeric products.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the Johnson-Claisen rearrangement and a general workflow for comparing orthoester stereoselectivity.

Johnson_Claisen_Rearrangement cluster_start Reactants cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product AllylAlcohol Allylic Alcohol MixedOrthoester Mixed Orthoester AllylAlcohol->MixedOrthoester + H⁺, -ROH Orthoester Orthoester (e.g., R'C(OR)₃) Orthoester->MixedOrthoester KeteneAcetal Ketene Acetal MixedOrthoester->KeteneAcetal -ROH TransitionState Chair-like Transition State KeteneAcetal->TransitionState Product γ,δ-Unsaturated Ester TransitionState->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Start Select Substrate (e.g., Allylic Alcohol) Orthoesters Choose Orthoesters for Comparison (e.g., Trimethyl vs. Triethyl Orthoacetate) Start->Orthoesters Reaction1 Reaction with Orthoester 1 Orthoesters->Reaction1 Reaction2 Reaction with Orthoester 2 Orthoesters->Reaction2 Monitoring Monitor Reactions (TLC, GC) Reaction1->Monitoring Reaction2->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Determine Stereoselectivity (NMR, Chiral GC/HPLC) Purification->Analysis Comparison Compare Diastereomeric/Anomeric Ratios Analysis->Comparison

References

A Comparative Guide to Dehydrating Agents in Organic Synthesis: The Efficacy of Trimethyl Orthovalerate and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the removal of water is a critical step to ensure reaction efficiency, prevent side reactions, and improve product yields. Dehydrating agents are indispensable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the efficacy of trimethyl orthovalerate and other common dehydrating agents, including trimethyl orthoformate, triethyl orthoformate, 2,2-dimethoxypropane (B42991), and molecular sieves. The comparison is supported by available experimental data and detailed methodologies.

Introduction to Chemical Dehydrating Agents

Dehydrating agents function by reacting with water to form products that are inert to the main reaction, or by physically adsorbing water. The choice of a dehydrating agent depends on several factors, including the reaction conditions, the sensitivity of the substrates to acid or base, and the desired level of dryness. Orthoesters, such as this compound, trimethyl orthoformate, and triethyl orthoformate, react with water in an acid-catalyzed process to produce an ester and an alcohol, effectively removing water from the reaction equilibrium. 2,2-Dimethoxypropane reacts similarly to produce acetone (B3395972) and methanol (B129727). In contrast, molecular sieves are porous materials that physically trap water molecules within their structure.

Comparative Efficacy of Dehydrating Agents

Direct comparative studies on the efficacy of this compound against other dehydrating agents under identical conditions are limited in the available scientific literature. However, we can infer its potential performance by examining data from various studies on related compounds and similar reactions, primarily ketalization, which is a common application for these reagents.

Data Summary of Dehydrating Agent Performance in Ketalization Reactions

Dehydrating AgentSubstrate (Ketone)AlcoholCatalystReaction TimeTemperature (°C)Yield (%)Reference
Trimethyl OrthoformateCyclohexanone (B45756)Methanolp-toluenesulfonic acid1.5 h18-2590-96 (of dimethyl ketal)[1]
Trimethyl OrthoformateVarious KetonesMethanol0.1 mol % HCl12-24 hAmbientHigh[2]
Triethyl Orthoformateo-hydroxy aromatic acyl ketones-Perchloric acidNot specifiedNot specifiedHigh[3]
2,2-DimethoxypropaneAnimal Tissues-Acid catalystOvernightNot specifiedEffective dehydration[4]
Molecular Sieves (3Å)Ethanol (B145695) Feedstock--6 hNot specifiedHigh water removal efficiency[5]

Note: The data presented is compiled from different sources and may not represent a direct comparison under the same experimental conditions.

Detailed Profile of Dehydrating Agents

This compound

Information on the widespread use of this compound as a dehydrating agent is scarce. One study identified it as an effective water-reactive chemical for preventing filter icing in aviation fuels, implying a significant reactivity with water.[6] However, another review on the applications of alkyl orthoesters in organic synthesis noted that some reactions attempted with orthovalerate failed, suggesting it may have lower reactivity compared to simpler orthoesters like trimethyl orthoformate.[7] The gas-phase elimination kinetics of this compound have been studied, but this does not directly translate to its efficacy as a dehydrating agent in solution.[8]

Trimethyl Orthoformate (TMOF)

Trimethyl orthoformate is a widely used dehydrating agent, particularly in the formation of acetals and ketals where it also serves as a source of the methoxy (B1213986) group.[1][2] It reacts with water to form methyl formate (B1220265) and methanol, driving the equilibrium towards the desired product.[9]

Triethyl Orthoformate (TEOF)

Similar to TMOF, triethyl orthoformate is an effective dehydrating agent and is often used in the synthesis of acetals, ketals, and other heterocyclic compounds.[3] Its reaction with water yields ethyl formate and ethanol.

2,2-Dimethoxypropane (DMP)

DMP is a reactive dehydrating agent that, in the presence of an acid catalyst, reacts with water to produce acetone and methanol.[4][10] It is noted for its use in the rapid dehydration of biological specimens for microscopy.[4][10]

Molecular Sieves

Molecular sieves are crystalline aluminosilicates with well-defined pore sizes that allow for the selective adsorption of small molecules like water.[11] 3Å and 4Å molecular sieves are commonly used for drying solvents and reaction mixtures. They are physically adsorptive and do not introduce any chemical byproducts into the reaction.[5][12] They are considered highly efficient for achieving very low water content.[5][12]

Experimental Protocols and Methodologies

Protocol 1: Ketalization of Cyclohexanone using Trimethyl Orthoformate

  • Objective: To synthesize cyclohexanone dimethyl ketal using trimethyl orthoformate as both a reagent and a dehydrating agent.[1]

  • Materials: Cyclohexanone, trimethyl orthoformate, methanol, p-toluenesulfonic acid, water bath, 1-liter 4-necked flask, stirrer, thermometer, fractional distillation column.

  • Procedure:

    • Introduce 196.3 g (2.0 mols) of cyclohexanone, 10.9 g (0.34 mol) of methanol, and 0.4 g of p-toluenesulfonic acid into a 1-liter 4-necked flask equipped with a stirrer, a thermometer, and a fractional distillation column.

    • Cool the flask using a water bath.

    • Add 212.5 g (2.0 mols) of trimethyl orthoformate dropwise over 1 hour, maintaining the temperature between 18°C and 25°C.

    • Allow the reaction to proceed for an additional 1.5 hours after the addition is complete.

    • The product, cyclohexanone dimethyl ketal, can be isolated and purified by distillation.

Protocol 2: General Procedure for Acetalization using a Catalytic Amount of Acid

  • Objective: To demonstrate a general and versatile method for the formation of acetals from aldehydes using a very low loading of a conventional acid, without the need for active water removal.[2]

  • Materials: Aldehyde (0.3 mmol), methanol (4 mL), hydrochloric acid (0.1 mol %), sodium bicarbonate (NaHCO3), silica (B1680970) gel for column chromatography.

  • Procedure:

    • Prepare a mixture of the aldehyde (0.3 mmol) and 0.1 mol % hydrochloric acid in methanol (4 mL).

    • Stir the mixture at ambient temperature for 30 minutes.

    • Add 0.15 mol % of NaHCO3 to the reaction mixture and stir for a few minutes to neutralize the acid.

    • Concentrate the organic layer in vacuo.

    • Purify the resulting product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) mixture containing 1% triethylamine (B128534) as the eluent to obtain the pure acetal.

Protocol 3: Dehydration of Ethanol using 3Å Molecular Sieves

  • Objective: To remove water from an ethanol-water mixture using 3Å molecular sieves.[12]

  • Materials: Hydrous ethanol, activated 3Å molecular sieves, sealed container.

  • Procedure:

    • Activate the 3Å molecular sieves by heating them in a furnace at a temperature of 200-250°C for several hours under a stream of dry, inert gas or under vacuum to remove any adsorbed water.

    • Allow the activated molecular sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.

    • Add the activated molecular sieves to the hydrous ethanol in a sealed container. A typical loading is 10-20% by weight of the solvent to be dried.

    • Allow the mixture to stand for several hours, preferably overnight, with occasional swirling to ensure good contact between the sieves and the liquid.

    • Carefully decant or filter the dried ethanol from the molecular sieves.

Visualizing Mechanisms and Workflows

Dehydration Mechanism of Orthoesters

The following diagram illustrates the acid-catalyzed reaction of an orthoester with water, which is the basis for its function as a dehydrating agent.

G Orthoester Orthoester RC(OR')₃ Protonated_Orthoester Protonated Orthoester Orthoester->Protonated_Orthoester + H⁺ H2O Water H₂O Hemiacetal_Orthoester Hemiacetal Orthoester H_plus H⁺ (catalyst) Carbocation Carbocation Intermediate [RC(OR')₂]⁺ Protonated_Orthoester->Carbocation - R'OH Carbocation->Hemiacetal_Orthoester + H₂O Alcohol_1 Alcohol R'OH Ester Ester RCOOR' Hemiacetal_Orthoester->Ester - H⁺, - R'OH Alcohol_2 Alcohol 2 R'OH

Caption: Acid-catalyzed hydrolysis of an orthoester.

Dehydration Mechanism of 2,2-Dimethoxypropane

This diagram shows the reaction of 2,2-dimethoxypropane with water to form acetone and methanol.

G DMP 2,2-Dimethoxypropane (CH₃)₂C(OCH₃)₂ Products Products DMP->Products + H₂O, H⁺ H2O Water H₂O H_plus H⁺ (catalyst) Acetone Acetone (CH₃)₂CO Products->Acetone Methanol Methanol 2 CH₃OH Products->Methanol

Caption: Dehydration reaction of 2,2-dimethoxypropane.

Mechanism of Water Adsorption by Molecular Sieves

The following diagram illustrates the physical process of water adsorption by molecular sieves.

G cluster_0 Solvent with Water cluster_1 Molecular Sieve cluster_2 Dried Solvent Solvent Solvent Molecules Sieve Porous Sieve Structure Solvent->Sieve Contact Water Water Molecules Water->Sieve Dried_Solvent Solvent Molecules Sieve->Dried_Solvent Selective Adsorption Trapped_Water Trapped Water G Start Start: Reaction Mixture Containing Water Add_Dehydrating_Agent Add Dehydrating Agent Start->Add_Dehydrating_Agent Stir_Incubate Stir / Incubate Add_Dehydrating_Agent->Stir_Incubate Separation Separation Stir_Incubate->Separation Filtration Filtration (e.g., for Molecular Sieves) Separation->Filtration Decantation Decantation / Quenching (e.g., for Orthoesters) Separation->Decantation Dried_Mixture Dried Reaction Mixture Filtration->Dried_Mixture Decantation->Dried_Mixture Workup Further Reaction or Workup Dried_Mixture->Workup End End: Purified Product Workup->End

References

Comparative Kinetic Analysis of Trimethyl Orthovalerate and Other Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the reaction kinetics of trimethyl orthovalerate compared to other common orthoesters, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the reaction kinetics of this compound with other structurally related orthoesters, namely trimethyl orthoformate and trimethyl orthoacetate. The focus is on their hydrolysis reactions, a critical aspect for applications in organic synthesis, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental methodologies, and visual representations of reaction mechanisms.

Performance Comparison of Orthoester Hydrolysis

The rate of hydrolysis is a key performance indicator for orthoesters, particularly in applications where controlled release or degradation is desired. The reactivity of orthoesters is significantly influenced by the nature of the substituent at the central carbon atom. In the case of this compound, the butyl group exerts a different electronic and steric influence compared to the hydrogen in trimethyl orthoformate or the methyl group in trimethyl orthoacetate.

While direct, side-by-side comparative kinetic studies under identical aqueous conditions are not extensively documented in publicly available literature, qualitative comparisons and data from related studies provide valuable insights. A study on water-reactive chemicals for aviation fuels found that trimethyl orthoformate, trimethyl orthoacetate, and this compound are all effective at preventing filter icing, a process reliant on their hydrolysis. The study reported the minimum concentrations required to achieve this effect, which indirectly suggests a relative order of reactivity.[1]

For a more quantitative comparison, kinetic data from gas-phase elimination reactions provide insights into the intrinsic stability and reactivity of these molecules.

OrthoesterReaction TypeRate Coefficient Expression (log k, s⁻¹)Activation Energy (kJ/mol)Temperature Range (°C)Reference
This compound Gas-Phase Elimination(14.00 ± 0.28) - (196.3 ± 1.7) / (2.303 * R * T)196.3 ± 1.7313 - 410
Trimethyl Orthoacetate Gas-Phase Elimination(13.58 ± 0.10) - (194.7 ± 1.2) / (2.303 * R * T)194.7 ± 1.2310 - 369
Triethyl Orthoformate Catalytic Hydrolysiskuncat = 1.44 x 10-5 s-1 (at 50°C, pH 11)Not specified50[2][3]
Triisopropyl Orthoformate Catalytic Hydrolysiskuncat = 4.34 x 10-6 s-1 (at 50°C, pH 11)Not specified50[2][3]

Note: The gas-phase elimination data provides a comparison of the intrinsic reactivity of the orthoesters, while the hydrolysis data for the trialkyl orthoformates offer context for their behavior in solution, albeit under specific catalytic conditions. Direct comparison of hydrolysis rates for the trimethyl orthoesters under standardized aqueous conditions requires further experimental investigation.

Experimental Protocols

The kinetic analysis of orthoester hydrolysis can be effectively carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.

Kinetic Analysis by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of the orthoester and the appearance of the ester and alcohol products over time.

Materials:

  • Orthoester (e.g., this compound)

  • Deuterated solvent (e.g., D₂O)

  • Acid catalyst (e.g., HCl in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the orthoester in a deuterated solvent.

  • Prepare a stock solution of the acid catalyst in the same deuterated solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.

  • To initiate the reaction, mix the orthoester and catalyst solutions in an NMR tube and quickly place it in the pre-heated NMR probe.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic peak of the orthoester (e.g., the methoxy (B1213986) protons) and a characteristic peak of a product (e.g., the methoxy protons of the resulting ester or methanol).

  • Plot the natural logarithm of the orthoester concentration (or its integral value) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable when the orthoester or its hydrolysis products have a distinct UV-Vis absorbance profile. For simple alkyl orthoesters that do not absorb in the UV-Vis range, this method may require derivatization or coupling with a chromogenic reagent. For aromatic orthoesters, the change in absorbance of the aromatic ring upon hydrolysis can be monitored directly.

Materials:

  • Orthoester (e.g., a p-nitrophenyl orthoester)

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the orthoester in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a buffer solution of the desired pH.

  • Equilibrate the buffer solution to the desired reaction temperature in the spectrophotometer's cuvette holder.

  • To initiate the reaction, inject a small aliquot of the orthoester stock solution into the cuvette containing the pre-heated buffer.

  • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product (e.g., p-nitrophenolate) as a function of time.

  • The reaction can be followed until no further change in absorbance is observed (reaction completion).

  • The pseudo-first-order rate constant (k) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

Reaction Mechanism and Visualization

The acid-catalyzed hydrolysis of orthoesters generally proceeds through a three-stage mechanism. This involves the protonation of one of the alkoxy oxygens, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiorthoester, which then breaks down to the final ester and another molecule of alcohol.

Below are diagrams generated using the DOT language to visualize the key reaction pathway and a general experimental workflow.

Acid_Catalyzed_Orthoester_Hydrolysis Orthoester Orthoester RC(OR')₃ Protonated_Orthoester Protonated Orthoester RC(OR')(O+HR')₂ Orthoester->Protonated_Orthoester + H⁺ Dialkoxycarbenium_Ion Dialkoxycarbenium Ion [RC(OR')₂]⁺ Protonated_Orthoester->Dialkoxycarbenium_Ion - R'OH Hemiorthoester_Intermediate Hemiorthoester RC(OR')₂(OH) Dialkoxycarbenium_Ion->Hemiorthoester_Intermediate + H₂O - H⁺ Ester Ester RCOOR' Hemiorthoester_Intermediate->Ester - R'OH Alcohol Alcohol R'OH

Acid-catalyzed hydrolysis of an orthoester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Orthoester_Sol Prepare Orthoester Solution Mix Mix Solutions in Reaction Vessel (NMR Tube / Cuvette) Orthoester_Sol->Mix Catalyst_Sol Prepare Catalyst Solution Catalyst_Sol->Mix Monitor Monitor Reaction Progress (NMR / Spectrophotometer) Mix->Monitor Data_Processing Process Spectral Data Monitor->Data_Processing Kinetic_Plot Generate Kinetic Plots (ln[A] vs. time) Data_Processing->Kinetic_Plot Rate_Constant Calculate Rate Constant (k) Kinetic_Plot->Rate_Constant

General workflow for kinetic studies.

References

A Comparative Guide to the Synthesis of Trimethyl Orthovalerate: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, achieving optimal reaction yields is paramount. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of trimethyl orthovalerate, a key intermediate in various organic transformations. We will delve into a common synthetic route, the Pinner reaction, and present a comprehensive analysis of its efficiency based on published experimental data.

Understanding Yields: A Quick Primer

In chemical synthesis, the theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with no side reactions or losses. It is a calculated value based on the stoichiometry of the balanced chemical equation. The experimental yield , on the other hand, is the actual amount of product obtained after performing the reaction and purification. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield , a critical measure of a reaction's efficiency.

Synthesis of this compound via the Pinner Reaction

A prevalent method for synthesizing this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[1][2][3] In the case of this compound, valeronitrile (B87234) reacts with an excess of methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride, to form the corresponding imino ester salt (a Pinner salt), which then reacts further with methanol to yield the final orthoester product.[1][4][5]

Theoretical Yield Calculation

To calculate the theoretical yield, one must first identify the limiting reactant. In a typical Pinner synthesis of this compound, valeronitrile is the limiting reactant, while methanol is used in excess both as a reactant and a solvent.[6]

The balanced chemical equation for the overall reaction is:

C₄H₉CN (Valeronitrile) + 3 CH₃OH (Methanol) → C₄H₉C(OCH₃)₃ (this compound) + NH₃

To calculate the theoretical yield, the following steps are taken:

  • Determine the moles of each reactant.

  • Identify the limiting reactant based on the stoichiometry of the balanced equation.

  • Calculate the moles of product that can be formed from the limiting reactant.

  • Convert the moles of product to grams using its molecular weight.

Molecular Weights:

  • Valeronitrile (C₅H₉N): 83.13 g/mol

  • Methanol (CH₄O): 32.04 g/mol

  • This compound (C₈H₁₈O₃): 162.23 g/mol [7]

For instance, starting with a specific mass of valeronitrile, the theoretical yield of this compound can be calculated using the molar ratio from the balanced equation.

Experimental Yield and Comparison

A study on a greener Pinner synthesis of trimethylorthoesters provides specific experimental data.[6] In this procedure, the reaction of valeronitrile with a moderate excess of methanol and gaseous HCl at 5 °C initially forms the imidate hydrochloride in excellent yields (>90%).[4][6] Subsequent methanolysis of this intermediate yields this compound.

The reported isolated yield for this compound in this specific experiment was 58%.[6]

ParameterValueReference
Starting Material Valeronitrile[6]
Reagents Methanol, Hydrogen Chloride[6]
Reaction Type Pinner Reaction[1][4]
Reported Experimental Yield 58%[6]
Theoretical Yield 100% (by definition)[8][9][10]

This table clearly illustrates the difference between the ideal, calculated outcome (theoretical yield) and the practical, achieved result (experimental yield). The 58% yield suggests that while the Pinner reaction is a viable method, there are factors such as incomplete reaction, side reactions, or losses during purification that prevent the attainment of the theoretical maximum.

Experimental Protocol: Pinner Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound based on a published greener Pinner reaction protocol.[6]

Materials:

  • Valeronitrile

  • Anhydrous Methanol

  • Gaseous Hydrogen Chloride

Procedure:

Step 1: Formation of the Imidate Hydrochloride Salt

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine valeronitrile and a moderate excess of anhydrous methanol (e.g., 3 molar equivalents).

  • Cool the mixture to 5 °C.

  • Slowly bubble dry hydrogen chloride gas through the stirred mixture, maintaining the temperature below 5 °C. The addition of HCl is typically carried out over several hours.

  • After the addition of HCl is complete, allow the mixture to react for an extended period (e.g., 20 hours) at 5 °C.

  • Remove the excess methanol and HCl under vacuum at a low temperature (≤ 10 °C) to obtain the crude imidate hydrochloride salt as a white solid. This intermediate is reported to be obtained in high purity (>95%) and yield (>90%).

Step 2: Methanolysis to this compound

  • The crude imidate hydrochloride salt is then subjected to methanolysis at a temperature between 25–65 °C.

  • Upon completion of the reaction, the product, this compound, is purified by distillation.

Visualizing the Pinner Reaction

The following diagram illustrates the key steps in the Pinner reaction for the synthesis of this compound.

Pinner_Reaction cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Methanolysis Valeronitrile Valeronitrile (C₄H₉CN) Imidate Imidate Hydrochloride [C₄H₉C(OCH₃)=NH₂]⁺Cl⁻ Valeronitrile->Imidate Methanol1 Methanol (CH₃OH) Methanol1->Imidate HCl HCl (catalyst) HCl->Imidate TMOV This compound (C₄H₉C(OCH₃)₃) Imidate->TMOV AmmoniumChloride NH₄Cl Imidate->AmmoniumChloride Methanol2 Methanol (2 CH₃OH) Methanol2->TMOV

Caption: Pinner reaction for this compound synthesis.

Alternative Synthetic Routes

While the Pinner reaction is a classical and effective method, other approaches to orthoester synthesis exist.

  • From 1,1,1-Trichloroalkanes: The reaction of a 1,1,1-trichloroalkane with a sodium alkoxide can produce orthoesters.[5] However, this method can be limited by the availability of the starting trichloroalkane and potential elimination side reactions.

  • Transesterification: Orthoesters can sometimes be prepared by the transesterification of a different orthoester.[5][11][12] This method's success is dependent on the relative stability of the starting and target orthoesters.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, reaction conditions, and desired purity of the final product.

Conclusion

The synthesis of this compound via the Pinner reaction from valeronitrile and methanol is a well-established method. While the theoretical yield is 100%, experimental realities often lead to lower, yet substantial, yields, with published data indicating an achievable yield of 58%.[6] Understanding the discrepancy between theoretical and experimental yields is crucial for process optimization and scale-up in research and industrial settings. The detailed experimental protocol and reaction pathway provided in this guide offer a solid foundation for scientists working with this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of Trimethyl Orthovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of trimethyl orthovalerate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

This compound is a flammable liquid that causes skin and eye irritation.[1] Proper handling and disposal are crucial to mitigate risks. All waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection: Safety glasses with side-shields or goggles.
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).
Body Protection: Laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][2]

Quantitative Data Summary

PropertyValueSource
CAS Number13820-09-2[1][2][4][5]
Molecular FormulaC8H18O3[1][4][5]
Flash Point42 °C (107.6 °F) - closed cup[4]
Boiling Point164-166 °C[4][5]
Density0.941 g/mL at 25 °C[4]
Hazard ClassFlammable Liquid, Category 3[1][4]

Detailed Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain or in regular trash.[7] The following steps outline the procedure for preparing the chemical for collection.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound". Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[2]

Step 2: Preparing Small Quantities for Disposal (<50 mL)

  • Work inside a certified chemical fume hood.

  • Absorb the liquid this compound onto an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][2][3]

  • Carefully place the absorbent material into the pre-labeled hazardous waste container.

  • Seal the container securely.

Step 3: Preparing Larger Quantities for Disposal (>50 mL)

  • Transfer the this compound directly into the labeled hazardous waste container using a funnel to prevent spillage.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely seal the container.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • The storage area should be away from heat, sparks, and open flames, and segregated from incompatible materials.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the contractor with the safety data sheet (SDS) for this compound.

Step 6: Decontaminating Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol) before being disposed of or reused.

  • The rinsate from this process is also considered hazardous waste and must be collected in a labeled hazardous waste container for proper disposal.

Disposal Workflow Diagram

Trimethyl_Orthovalerate_Disposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Assess Quantity ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood decision Quantity < 50mL? fume_hood->decision absorb Absorb on Inert Material decision->absorb Yes transfer Direct Transfer to Waste Container decision->transfer No collect Collect in Labeled Hazardous Waste Container absorb->collect transfer->collect store Store Securely in Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Trimethyl orthovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Trimethyl orthovalerate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Understanding the Hazards

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1] It is crucial to handle this substance with appropriate care in a well-ventilated area, away from heat, sparks, and open flames.

Key Hazard Information:

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable Liquid, Category 3
Causes skin irritationSkin Corrosion/Irritation, Category 2
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2
May cause respiratory irritationSpecific target organ toxicity – single exposure, Category 3

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to safely handle this compound. The following table summarizes the recommended PPE.

Recommended Personal Protective Equipment:

Body PartProtectionRationale
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin/Body Chemical-resistant lab coat, closed-toe shoes, and appropriate gloves.Prevents skin contact which can cause irritation.
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Prevents direct skin contact and absorption. The choice of glove material is critical for adequate protection.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.Minimizes the inhalation of vapors that can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_transfer Carefully transfer this compound prep_materials->handle_transfer handle_reaction Perform experiment within the fume hood handle_transfer->handle_reaction handle_seal Keep containers tightly sealed when not in use handle_reaction->handle_seal cleanup_decontaminate Decontaminate work surfaces handle_seal->cleanup_decontaminate cleanup_dispose Dispose of waste properly cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and dispose of/clean PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Use caution when transferring the liquid to avoid splashes.

    • Keep containers of this compound tightly closed when not in use to prevent the escape of flammable vapors.

    • Use spark-proof tools and equipment to avoid ignition sources.[1]

  • Post-Handling:

    • After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all waste materials as outlined in the disposal plan below.

    • Carefully remove and, if disposable, discard contaminated PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_chem Unused this compound collect_liquid Collect liquid waste in a labeled, sealed, and compatible container. waste_chem->collect_liquid waste_ppe Contaminated PPE (gloves, etc.) collect_solid Collect solid waste in a separate, labeled, and sealed container. waste_ppe->collect_solid waste_materials Contaminated labware waste_materials->collect_solid dispose_vendor Dispose of waste through a licensed hazardous waste disposal company. collect_liquid->dispose_vendor collect_solid->dispose_vendor dispose_regs Follow all local, state, and federal regulations. dispose_vendor->dispose_regs

Figure 2. Logical flow for the proper disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • Contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled, and sealed container.

  • Container Management:

    • Ensure all waste containers are made of a material compatible with this compound.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.

  • Final Disposal:

    • Dispose of all this compound waste through your institution's hazardous waste management program or a licensed chemical waste disposal company.[1][3]

    • Do not dispose of this compound down the drain or in regular trash.

    • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

By implementing these safety and handling procedures, researchers can significantly reduce the risks associated with this compound and maintain a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl orthovalerate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trimethyl orthovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.